Technical Documentation Center

2-Furanpropanoic acid, 5-nitro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Furanpropanoic acid, 5-nitro-
  • CAS: 38898-06-5

Core Science & Biosynthesis

Foundational

The Renaissance of 5-Nitrofuran Derivatives: Mechanisms, Applications, and Drug Development Protocols

Introduction For over six decades, 5-nitrofuran derivatives have served as a cornerstone in the treatment of bacterial and parasitic infections[1]. However, the rapid emergence of multidrug-resistant (MDR) pathogens and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For over six decades, 5-nitrofuran derivatives have served as a cornerstone in the treatment of bacterial and parasitic infections[1]. However, the rapid emergence of multidrug-resistant (MDR) pathogens and the persistent challenge of neglected tropical diseases (NTDs) like Human African Trypanosomiasis (HAT) and Chagas disease have catalyzed a renaissance in nitrofuran chemistry[2][3]. By leveraging modern synthetic methodologies, researchers are developing novel 5-nitrofuran hybrids that exhibit vastly improved pharmacokinetic profiles, reduced host toxicity, and novel mechanisms of action[1][4]. This whitepaper provides an in-depth technical analysis of the bioactivation mechanisms, therapeutic applications, and field-proven experimental protocols critical for the development of next-generation 5-nitrofuran therapeutics.

Mechanistic Foundations: Nitroreductase-Mediated Bioactivation

The pharmacological efficacy of 5-nitrofuran derivatives is fundamentally predicated on their function as prodrugs[1][2]. They remain largely inert until they undergo enzymatic reduction.

The Causality of Selective Toxicity: The selective toxicity of these compounds is driven by the differential expression of nitroreductase (NTR) enzymes between the pathogen and the mammalian host. Pathogens such as Trypanosoma brucei, Trypanosoma cruzi, and various ESKAPE bacteria express oxygen-insensitive Type I Nitroreductases [2][5]. Because mammalian cells generally lack these specific Type I NTRs, the prodrug is not activated in host tissues, thereby minimizing off-target cytotoxicity[5].

Upon entering the pathogen, the Type I NTR catalyzes the reduction of the 5-nitro group on the furan ring. This process generates highly reactive intermediates, including nitro radical anions and nitroso derivatives[1][4]. These electrophilic species induce catastrophic oxidative stress (ROS generation), inhibit essential enzymes, and cause irreversible DNA/RNA strand breakage, ultimately triggering pathogen apoptosis[1][6].

Pathway Prodrug 5-Nitrofuran Prodrug NTR Type I Nitroreductase (Bacterial/Parasitic) Prodrug->NTR Binds active site Intermediate Reactive Intermediates (Nitro radical, Nitroso) NTR->Intermediate Enzymatic reduction Target1 DNA/RNA Damage Intermediate->Target1 Target2 Oxidative Stress (ROS) Intermediate->Target2 CellDeath Pathogen Apoptosis Target1->CellDeath Target2->CellDeath

Reductive activation of 5-nitrofurans via Type I nitroreductase leading to pathogen death.

Broad-Spectrum Biological Activities & Therapeutic Applications

Antitrypanosomal Activity

The World Health Organization's approval of nifurtimox-eflornithine combination therapy (NECT) renewed interest in nitroheterocycles[3]. Recent synthesis of 5-nitro-2-furancarboxylamides has yielded compounds approximately 1000-fold more potent than nifurtimox against T. brucei in vitro, with minimal cytotoxicity against human HeLa cells[3]. Similarly, 5-nitroindazolin-3-one derivatives have demonstrated profound efficacy against both the epimastigote and trypomastigote forms of T. cruzi by inducing massive ROS accumulation within the parasite[6][7].

Antibacterial and Antitubercular Applications

The 5-nitrofuran-2-yl moiety acts as a reliable "warhead" against highly resistant ESKAPE pathogens[4]. By combining a tetrahydropyrazolopyridine (THPP) scaffold with a nitrofuran warhead, researchers have synthesized compounds (e.g., compound 13g) that significantly outperform classical nitrofurantoin[4]. Furthermore, novel 5-nitrofuran-2-yl hydrazones have shown dual-action capabilities: they undergo traditional radical formation while simultaneously occupying the PABA and pterin binding pockets to inhibit the dihydropteroate synthase (DHPS) enzyme in Mycobacterium tuberculosis[8].

Anticancer Potential

Emerging research indicates that the oxidative stress induced by 5-nitrofurans can be repurposed for oncology. Derivatives such as 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones have been shown to inhibit the STAT3 protein pathway and effectively block [3H]-thymidine incorporation into DNA, promoting programmed cell death in colon, hepatic, and cervical cancer cell lines[9].

Quantitative Efficacy Profile

To facilitate comparative analysis, the following table summarizes the quantitative biological activity of recently developed 5-nitrofuran derivatives across various targets:

Compound Class / DerivativePrimary Target / PathogenEfficacy Metric (MIC / EC50)Key Mechanistic Insight
5-Nitro-2-furancarboxylamides (Primary amide 12g)Trypanosoma brucei (HAT)EC50 = 17.3 ± 2.4 nM~1000x more potent than nifurtimox; circumvents cross-resistance[3].
5-Nitro-2-picolyl-indazolin-3-one (Compound 5a)Trypanosoma cruzi (Chagas)EC50 = 1.1 ± 0.3 µMInduces ROS generation and apoptosis in epimastigotes[6][7].
5-Nitrofuran-tagged THPPs (Compound 13g)ESKAPE PathogensSuperior to NitrofurantoinHigh regioselectivity; optimized flexible docking to bacterial NTR[4].
5-Nitrofuran-2-carbohydrazide (Compound 21f)M. tuberculosis / FungiMIC = 0.06–3.9 µg/mLDual action: DHPS enzyme inhibition and radical formation[8].
Cyrhetrenyl NT-2 Complex Trypanosoma bruceiEC50 = 2.25 µMComparable to nifurtimox standard; relies on organometallic synergy[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel 5-nitrofuran derivatives requires rigorous, self-validating experimental designs. Below are two critical protocols utilized in modern drug development.

Protocol 1: In Vitro Trypanocidal Activity & Cross-Resistance Profiling

Objective: To determine if a novel 5-nitrofuran derivative targets a different biochemical pathway than existing drugs (like nifurtimox) by evaluating cross-resistance[3].

Causality of Design: A sudden, high-dose exposure to nifurtimox will eradicate the entire parasite culture. To generate a resistant strain, evolutionary pressure must be applied gradually. This selects for parasites that have progressively down-regulated their Type I NTR expression without causing population collapse[3].

  • Stepwise Resistance Generation: Culture bloodstream-form T. brucei in the presence of nifurtimox. Begin at a sub-lethal concentration of 1.5 µM. Over a period of 120–143 days, incrementally increase the concentration at specific intervals (e.g., 2.5, 4, 5, 7.5... up to 50 µM)[3].

  • Clonal Isolation: At day 143, perform serial dilutions of the surviving culture in 96-well plates while maintaining the 50 µM nifurtimox pressure[3].

    • Causality: This ensures the resulting population is genetically homogeneous. A mixed culture would mask the true EC50 shift due to the presence of wild-type persisters.

  • Self-Validation Checkpoint (Phenotype Stability): Culture the cloned resistant strains in drug-free media for 10 passages. Re-expose them to 50 µM nifurtimox. If the resistance phenotype is maintained, it confirms a stable genetic mutation rather than transient epigenetic adaptation.

  • Cross-Resistance Screening: Treat both the wild-type and the validated nifurtimox-resistant strains with the novel 5-nitrofuran derivative. Calculate the EC50. A lack of significant cross-resistance (e.g., only a ~3-fold increase in EC50 compared to wild-type) implies the new compound bypasses the specific resistance mechanism of nifurtimox[3].

Workflow Start Wild-Type T. brucei Step1 Stepwise Drug Exposure Start->Step1 1.5 µM to 50 µM Step2 Clonal Isolation Step1->Step2 143 days evolution Step3 Phenotype Validation Step2->Step3 Serial dilution Step4 EC50 Determination Step3->Step4 Screen library Analysis Cross-Resistance Analysis Step4->Analysis Compare to WT

Stepwise generation of resistant strains and cross-resistance profiling workflow.

Protocol 2: Molecular Docking & Target Validation

Objective: To predict the binding affinity and spatial orientation of novel nitrofuran derivatives within the active site of bacterial nitroreductase prior to in vitro synthesis[10].

Causality of Design: Synthesizing complex 5-nitrofuran derivatives is resource-intensive. In silico docking against the E. coli nitroreductase crystal structure (PDB: 1YLU) determines whether bulky functional groups on the furan ring will sterically clash with the enzyme's active site, preventing the necessary reductive activation[10].

  • Protein Preparation: Retrieve the 1YLU structure from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Kollman charges using a visualizer (e.g., Discovery Studio Visualizer)[10].

  • Self-Validation Checkpoint (Grid Box Accuracy): Extract the native co-crystallized ligand from 1YLU and re-dock it into the defined grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of < 2.0 Å validates the accuracy of the scoring function and spatial parameters.

  • Ligand Docking: Import the novel 5-nitrofuran ligands (energy-minimized). Execute the docking algorithm (e.g., AutoDock Vina / PyRx).

  • Interaction Analysis: Evaluate the binding scores. High-affinity compounds (e.g., scores between -5.9 and -8.8 Kcal/mol) that successfully form hydrogen bonds with critical catalytic residues (such as GLU 165, ARG 207, and SER 39) are prioritized for physical synthesis and biological screening[10].

Conclusion

The 5-nitrofuran scaffold is far from an obsolete pharmacological artifact. Driven by a deep understanding of nitroreductase-mediated bioactivation, modern drug development is successfully repurposing this warhead to combat resistant bacteria, deadly trypanosomatid parasites, and malignant tumors. By adhering to rigorous, self-validating experimental protocols—ranging from stepwise resistance generation to predictive molecular docking—researchers can continue to unlock the vast therapeutic potential of 5-nitrofuran derivatives.

References

  • Source: PMC (nih.gov)
  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: Electrochemical, spectroscopic and biological studies Source: ResearchGate / Spectrochimica Acta URL
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens Source: Semantic Scholar URL
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: MDPI URL
  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives Source: AJPRD URL
  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents Source: J-Stage URL

Sources

Exploratory

Solubility of 2-Furanpropanoic acid, 5-nitro- in DMSO, methanol, and water

An In-Depth Technical Guide to the Solubility of 5-Nitro-2-Furanpropanoic Acid in DMSO, Methanol, and Water Abstract This technical guide provides a comprehensive analysis of the solubility of 5-Nitro-2-furanpropanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Nitro-2-Furanpropanoic Acid in DMSO, Methanol, and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Nitro-2-furanpropanoic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and process chemistry, this document offers an in-depth examination of the compound's predicted solubility in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing solubility, a theoretical framework for predicting solubility behavior, and a robust experimental protocol for its quantitative determination. By synthesizing molecular structure analysis, solvent properties, and established experimental methodologies, this whitepaper serves as an essential resource for scientists working with this and structurally related compounds.

Introduction to 5-Nitro-2-Furanpropanoic Acid and the Imperative of Solubility

5-Nitro-2-furanpropanoic acid belongs to the nitrofuran class of compounds. Nitrofurans have historically been investigated for a range of biological activities, including their use as antibacterial and antiprotozoal agents.[1] The specific structure of 5-nitro-2-furanpropanoic acid, featuring a furan ring substituted with a nitro group and a propanoic acid side chain, presents a unique combination of functional groups that dictate its chemical behavior and physical properties.

In the realms of medicinal chemistry and materials science, understanding a compound's solubility is a non-negotiable prerequisite for advancement. Solubility impacts every stage of the research and development pipeline, from initial high-throughput screening assays, where compounds are typically stored in DMSO[2][3], to formulation, pharmacokinetic studies, and process chemistry. Poor solubility can lead to inaccurate assay results, hinder bioavailability, and create significant challenges in purification and scale-up. This guide, therefore, addresses the solubility of 5-nitro-2-furanpropanoic acid by dissecting its molecular characteristics and its interactions with key polar aprotic and protic solvents.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of 5-nitro-2-furanpropanoic acid are the furan ring, the electron-withdrawing nitro group, and the acidic propanoic acid chain.

  • Furan Ring: The five-membered aromatic heterocycle is relatively nonpolar.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Propanoic Acid Group (-CH₂CH₂COOH): This group is the primary determinant of the compound's acidic nature. The carboxylic acid moiety is highly polar and can act as both a hydrogen bond donor and acceptor. The ethylene linker adds a degree of nonpolar character and flexibility compared to a carboxylic acid directly attached to the ring.

The interplay between the polar nitro and carboxylic acid groups and the less polar furan ring and alkyl chain creates a molecule with a nuanced polarity.

Diagram 1: Molecular Structure of 5-Nitro-2-Furanpropanoic Acid

A related compound, 5-Nitro-2-furoic acid (CAS 645-12-5), which lacks the ethylene linker, has a predicted pKa of approximately 2.06.[4] The propanoic acid group in the target compound is expected to have a pKa closer to that of typical carboxylic acids (around 4-5), as the insulating alkyl chain reduces the electron-withdrawing effect of the furan ring system. This pKa value is critical, as the solubility in aqueous media will be highly dependent on pH.

Theoretical Principles of Solubility

The fundamental principle "like dissolves like" governs solubility, stating that substances with similar polarities are more likely to be soluble in one another.[5] This is a result of favorable intermolecular interactions between solute and solvent molecules overcoming the solute-solute and solvent-solvent interactions.

Analysis of Solvents
  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent. Its large dipole moment makes it an excellent solvent for many polar compounds.[6] It can accept hydrogen bonds through its sulfoxide oxygen but cannot donate them. This property allows it to effectively solvate cations and disrupt the crystal lattice of solids.

  • Methanol (CH₃OH): A polar, protic solvent. It can both donate and accept hydrogen bonds, making it effective at dissolving polar molecules, particularly those with hydroxyl or carboxyl groups.[7]

  • Water (H₂O): A highly polar, protic solvent with an extensive hydrogen-bonding network. Its ability to form strong hydrogen bonds and its high dielectric constant make it a powerful solvent for many polar and ionic compounds. However, its structured nature can make it difficult to create a cavity for dissolving larger, more nonpolar molecules.

Predicted Solute-Solvent Interactions

Based on the molecular structure, we can predict the primary interactions driving the solubility of 5-nitro-2-furanpropanoic acid in each solvent.

  • In DMSO: Solubility is expected to be favorable. The strong dipole of DMSO will interact effectively with the polar nitro and carboxylic acid groups. DMSO's ability to act as a hydrogen bond acceptor will form interactions with the carboxylic acid proton. Its capacity to disrupt crystal lattice forces makes it a common choice for dissolving compounds with low aqueous solubility.[2][3]

  • In Methanol: Good solubility is also predicted. Methanol can engage in hydrogen bonding with both the carboxylic acid (as a donor and acceptor) and the nitro group (as an acceptor). These specific interactions are strong drivers for dissolution.

  • In Water: Solubility is predicted to be lower and highly pH-dependent. While water can form hydrogen bonds with the polar functional groups, the nonpolar furan ring and the propanoic alkyl chain require the disruption of the highly ordered water structure, which is entropically unfavorable. At low pH, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylate anion will form, dramatically increasing its interaction with polar water molecules and enhancing solubility.[8]

Diagram 2: Predicted Intermolecular Interactions

G Compound 5-Nitro-2-Furanpropanoic Acid DMSO DMSO Compound->DMSO H-Bond Acceptor Dipole-Dipole Methanol Methanol Compound->Methanol H-Bond Donor/Acceptor Dipole-Dipole Water Water Compound->Water H-Bond Donor/Acceptor (pH Dependent)

Caption: Predicted intermolecular forces driving solubility.

Qualitative and Predicted Solubility Profile

Based on the theoretical analysis above, a more nuanced prediction can be made.

SolventPolarity TypeKey InteractionsPredicted Relative SolubilityRationale
DMSO Polar AproticStrong Dipole-Dipole, H-Bond AcceptorHigh Excellent at solvating polar functional groups and disrupting crystal lattices.
Methanol Polar ProticHydrogen Bonding (Donor & Acceptor)Moderate to High Strong, specific hydrogen bonding interactions with solute's functional groups.
Water Polar ProticHydrogen Bonding, Ionic (at high pH)Low (at neutral pH) The nonpolar regions of the molecule disrupt the water structure. Solubility is expected to increase significantly as pH rises above the pKa.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptors, a robust experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its reliability and conceptual simplicity.[7][8]

Rationale for Method Selection

The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. This is paramount for obtaining accurate and reproducible data that reflects the thermodynamic solubility limit of the compound in a given solvent at a specific temperature.[7]

Detailed Step-by-Step Protocol (Shake-Flask Method)
  • Preparation of Solutions:

    • Add an excess amount of solid 5-nitro-2-furanpropanoic acid to a known volume of the chosen solvent (DMSO, methanol, or water) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

    • Prepare a separate vial for each solvent and each time point to be tested.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C) must be maintained, as solubility is temperature-dependent.[8]

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[7]

  • Self-Validating System - Ensuring Equilibrium:

    • To validate that equilibrium has been reached, analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute remains constant over the later time points.

  • Phase Separation:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the solid. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[7]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

    • A calibration curve must be generated using standard solutions of 5-nitro-2-furanpropanoic acid of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Diagram 3: Shake-Flask Experimental Workflow

A 1. Preparation Add excess solid compound to known volume of solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) A->B C 3. Phase Separation Centrifuge and filter to get clear saturated solution B->C D 4. Quantification Dilute and analyze concentration (e.g., via HPLC) C->D E 5. Data Analysis Calculate solubility (e.g., in mg/mL) D->E

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 5-Nitro-2-Furanpropanoic Acid

Foreword: The Enduring Relevance of Nitrofurans in an Era of Shifting Therapeutic Landscapes The 5-nitrofuran scaffold represents a venerable class of synthetic compounds, historically lauded for their broad-spectrum ant...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of Nitrofurans in an Era of Shifting Therapeutic Landscapes

The 5-nitrofuran scaffold represents a venerable class of synthetic compounds, historically lauded for their broad-spectrum antimicrobial properties. However, in the contemporary pursuit of novel therapeutics, a reductionist view of these molecules as mere antibacterial agents would be a significant oversight. Emerging research continues to unveil a more nuanced and complex biological activity profile for 5-nitrofuran derivatives, suggesting a potential for therapeutic applications extending beyond infectious diseases. This guide focuses on a specific, yet under-explored, member of this family: 5-nitro-2-furanpropanoic acid. By dissecting the well-established mechanisms of its chemical cousins and leveraging modern target identification methodologies, we aim to provide a comprehensive roadmap for researchers and drug development professionals to explore and validate the therapeutic targets of this intriguing molecule.

I. The Core Mechanism: A Legacy of Indiscriminate Reactivity and Its Therapeutic Implications

The cornerstone of 5-nitrofuran bioactivity lies in the reductive activation of the 5-nitro group. This process is central to its antimicrobial efficacy and likely underpins its potential in other therapeutic areas.

Reductive Activation: The Gateway to Bioactivity

The journey of a 5-nitrofuran compound from a stable prodrug to a biologically active agent is initiated by enzymatic reduction. In bacteria, this is primarily carried out by flavin-dependent nitroreductases (NTRs), such as NfsA and NfsB in Escherichia coli.[1] These enzymes catalyze the transfer of electrons to the 5-nitro group, generating a cascade of highly reactive intermediates, including nitroso and hydroxylamino species, and ultimately, the amine derivative. It is these transient, electrophilic intermediates that are responsible for the molecule's cytotoxic effects.

The multi-targeted nature of these reactive species is a double-edged sword. While it contributes to the low incidence of bacterial resistance, it also presents a challenge in identifying specific, high-affinity molecular targets for therapeutic intervention in human diseases.

A Plethora of Potential Targets in Microbial Pathogens

The reactive metabolites of 5-nitrofurans wreak havoc on a multitude of cellular components within bacteria, leading to a multi-pronged attack that overwhelms the pathogen's defense and repair mechanisms. This broad-based mechanism of action may explain the sustained efficacy of this class of antibiotics over decades.[2] Key molecular targets in bacteria include:

  • Deoxyribonucleic Acid (DNA): The electrophilic intermediates can directly interact with bacterial DNA, causing strand breaks and inhibiting DNA replication.[3]

  • Ribosomal Proteins: Covalent modification of ribosomal proteins disrupts protein synthesis, a critical process for bacterial growth and survival.[2][4]

  • Metabolic Enzymes: Inhibition of enzymes involved in vital biochemical pathways, such as aerobic energy metabolism and cell wall synthesis, further contributes to the bactericidal effect.[2][4]

The following table summarizes the minimum inhibitory concentrations (MICs) of various 5-nitrofuran derivatives against a range of bacterial species, highlighting the broad-spectrum nature of this chemical class.

5-Nitrofuran DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Mycobacterium tuberculosis (MIC, µg/mL)Reference(s)
Nitrofurantoin16 - 6416 - 64Not widely reported[5]
Furazolidone1 - 42 - 80.5 - 2[6]
5-Nitro-2-furoic acid hydrazonesNot widely reportedNot widely reported0.22 - 10.64[7]
Substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide~1.56 (similar to vancomycin)>100Not reported[8]

Table 1: Comparative Antimicrobial Activity of 5-Nitrofuran Derivatives.

II. Beyond Bugs: Exploring Novel Therapeutic Horizons for 5-Nitrofurans

The reactivity of the 5-nitrofuran core is not limited to microbial cells. Recent studies have begun to illuminate potential applications in oncology, suggesting that the same chemical properties that make these compounds effective antibiotics could be harnessed to combat cancer.

A Potential Achilles' Heel for Cancer Cells: Aldehyde Dehydrogenases (ALDHs)

A compelling study has identified aldehyde dehydrogenases (ALDHs), particularly ALDH1, as a potential therapeutic target for 5-nitrofuran antibiotics in cancer. ALDHs are a family of enzymes that are often overexpressed in cancer stem cells and are associated with tumor progression and drug resistance. The study demonstrated that 5-nitrofurans can target ALDH-expressing cancer cells through two distinct mechanisms, leading to the depletion of melanoma-initiating cells. This finding opens up an exciting new avenue for the repurposing of this old drug class.

The proposed mechanism involves the enzymatic activity of ALDHs on the 5-nitrofuran scaffold, potentially leading to the generation of cytotoxic metabolites within the cancer cell. This targeted activation would, in theory, spare non-cancerous cells with lower ALDH expression, offering a potential therapeutic window.

III. Charting the Course: A Step-by-Step Guide to Target Identification and Validation for 5-Nitro-2-Furanpropanoic Acid

Given the dearth of direct research on 5-nitro-2-furanpropanoic acid, a systematic and multi-faceted approach is required to identify and validate its therapeutic targets. The following experimental workflow provides a robust framework for researchers to undertake this endeavor.

Phase 1: Initial Target Discovery and Hypothesis Generation

The initial phase focuses on broad, unbiased screening methods to generate a list of potential protein interactors.

This protocol outlines a chemical proteomics approach to pull down proteins that interact with 5-nitro-2-furanpropanoic acid.

Materials:

  • 5-nitro-2-furanpropanoic acid

  • Amine- or carboxyl-reactive resin (e.g., NHS-activated sepharose or AminoLink Plus Coupling Resin)

  • Cell lysate from relevant cell lines (e.g., cancer cell lines, bacterial cultures)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., low pH glycine buffer or a solution of the free compound)

  • Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)

Procedure:

  • Immobilization of 5-nitro-2-furanpropanoic acid: Covalently couple 5-nitro-2-furanpropanoic acid to the resin via its carboxylic acid or another suitable functional group. A linker may be incorporated to minimize steric hindrance.

  • Preparation of Cell Lysate: Lyse cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Thoroughly wash the resin with a series of buffers to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using a competitive elution with an excess of free 5-nitro-2-furanpropanoic acid or by changing the buffer conditions (e.g., pH).

  • Sample Preparation for Mass Spectrometry: Eluted proteins are subjected to in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Analysis:

  • Compare the list of identified proteins from the 5-nitro-2-furanpropanoic acid column to a control column (e.g., resin alone or a structurally similar but inactive compound) to identify specific interactors.

  • Utilize bioinformatics tools to perform pathway and network analysis on the list of potential targets to identify key biological processes that may be modulated by the compound.

Phase 2: Target Engagement and Validation in a Cellular Context

Once a list of potential targets is generated, it is crucial to confirm that 5-nitro-2-furanpropanoic acid engages these targets within a living cell and that this engagement leads to a functional consequence.

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.

Materials:

  • Cells or tissue of interest

  • 5-nitro-2-furanpropanoic acid

  • PBS

  • Equipment for heating samples precisely (e.g., PCR cycler)

  • Equipment for cell lysis and protein quantification (e.g., sonicator, BCA assay)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Compound Treatment: Treat intact cells with 5-nitro-2-furanpropanoic acid at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies specific to the putative target protein(s).

Data Analysis:

  • A shift in the melting curve of the target protein in the presence of 5-nitro-2-furanpropanoic acid compared to the vehicle control indicates target engagement.

Phase 3: Functional Validation and Mechanistic Elucidation

The final phase aims to establish a causal link between the engagement of a specific target by 5-nitro-2-furanpropanoic acid and a measurable biological effect.

Genetic manipulation of the putative target can provide strong evidence for its role in the observed phenotype.

Materials:

  • Relevant cell lines

  • CRISPR/Cas9 or siRNA reagents targeting the gene of interest

  • Plasmids for overexpression of the target gene

  • Reagents for assessing the phenotype of interest (e.g., cell viability assays, enzyme activity assays)

Procedure:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

  • Target Overexpression: Transfect cells with a plasmid encoding the target protein to increase its expression.

  • Phenotypic Assays: Treat the genetically modified cells and control cells with 5-nitro-2-furanpropanoic acid and assess the relevant phenotype.

Data Analysis:

  • If knockdown or knockout of the target protein confers resistance to 5-nitro-2-furanpropanoic acid, it provides strong evidence that the compound's activity is mediated through this target.

  • Conversely, if overexpression of the target sensitizes the cells to the compound, it further supports the on-target effect.

IV. Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the proposed mechanisms and experimental strategies, the following diagrams are provided.

G cluster_0 Bacterial Cell 5-NFP 5-Nitro-2-furanpropanoic acid NTR Bacterial Nitroreductases (e.g., NfsA, NfsB) 5-NFP->NTR Reduction Reactive Intermediates Reactive Nitroso & Hydroxylamino Intermediates NTR->Reactive Intermediates DNA DNA Damage Reactive Intermediates->DNA Ribosomes Ribosomal Protein Modification Reactive Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Reactive Intermediates->Metabolism Cell Death Bacterial Cell Death DNA->Cell Death Ribosomes->Cell Death Metabolism->Cell Death

Figure 1: Proposed antimicrobial mechanism of 5-nitro-2-furanpropanoic acid.

G cluster_1 Cancer Cell 5-NFP 5-Nitro-2-furanpropanoic acid ALDH Aldehyde Dehydrogenase (e.g., ALDH1) 5-NFP->ALDH Metabolism Cytotoxic Metabolites Cytotoxic Metabolites ALDH->Cytotoxic Metabolites Apoptosis Apoptosis Cytotoxic Metabolites->Apoptosis

Figure 2: Potential anti-cancer mechanism of 5-nitro-2-furanpropanoic acid via ALDH.

G Start Start: Uncharacterized Compound (5-Nitro-2-furanpropanoic acid) Affinity Proteomics Phase 1: Target Discovery (Affinity-Based Proteomics) Start->Affinity Proteomics Putative Targets List of Putative Targets Affinity Proteomics->Putative Targets CETSA Phase 2: Target Engagement (Cellular Thermal Shift Assay) Putative Targets->CETSA Validated Targets Validated Interacting Proteins CETSA->Validated Targets Genetic Validation Phase 3: Functional Validation (CRISPR/siRNA) Validated Targets->Genetic Validation Confirmed Target Confirmed Therapeutic Target(s) Genetic Validation->Confirmed Target

Figure 3: Experimental workflow for target identification and validation.

V. Conclusion: A Call to Re-examine a Classic Scaffold

While 5-nitro-2-furanpropanoic acid remains a largely uncharacterized molecule, the wealth of information available for its structural analogs provides a strong foundation for a hypothesis-driven exploration of its therapeutic potential. The promiscuous reactivity of the 5-nitrofuran core, once a hallmark of its antimicrobial efficacy, may now be viewed as a gateway to a broader range of therapeutic applications, from novel antibiotics that circumvent resistance to targeted cancer therapies. The experimental workflows outlined in this guide offer a clear and actionable path for researchers to systematically unravel the molecular targets of 5-nitro-2-furanpropanoic acid and, in doing so, potentially unlock the next chapter in the long and storied history of the nitrofurans.

References

  • Bhandari, S., et al. (2021). Nitrofurantoin. In StatPearls.
  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 23–30.
  • Sarvi, S., et al. (2018). 5-Nitrofurans are a new class of aldehyde dehydrogenase 1A (ALDH1A) inhibitors. Cell Chemical Biology, 25(12), 1507-1518.e6.
  • McCalla, D. R., Reuvers, A., & Kaiser, C. (1970). Mode of action of nitrofurazone. Journal of Bacteriology, 104(3), 1126–1134.
  • U.S. Food and Drug Administration. (2009). Macrobid (nitrofurantoin monohydrate/macrocrystals) capsules Prescribing Information. [Link]

  • Roldán, M. D., et al. (2008). Reductive metabolism of nitroaromatic compounds in bacteria. FEMS Microbiology Reviews, 32(3), 474–500.
  • Vipergen. (n.d.). Small Molecule Drug Discovery. Retrieved March 10, 2026, from [Link]

  • Ho, T. C., et al. (2018). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 62(7), e00322-18.
  • Workman, P., & Al-Lazikani, B. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? Retrieved March 10, 2026, from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved March 10, 2026, from [Link]

  • Taylor & Francis Online. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. Expert Opinion on Drug Discovery, 12(10), 967-970. [Link]

  • Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3235-3240.
  • de Oliveira, A. B., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673–3681.
  • Rezaei, Z., & Shahverdi, A. R. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
  • da Silva, A. C., et al. (2014). Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. European Journal of Medicinal Chemistry, 80, 345-355.
  • SIELC Technologies. (2018). 5-Nitro-2-furoic acid. Retrieved March 10, 2026, from [Link]

  • Kumar, P., et al. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry Letters, 20(15), 4313–4316.
  • Gemo, M., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 24(10), 2098-2105.
  • Long, M. J. C., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]

  • Tsutsumi, Y., et al. (1993). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 45(11), 964–969.
  • Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.

Sources

Exploratory

In Silico Docking Studies of 2-Furanpropanoic Acid, 5-Nitro-: Target Identification and Mechanistic Profiling

Executive Summary & Mechanistic Rationale The development of novel antimicrobial and antitubercular agents frequently revisits the nitrofuran class due to its potent, broad-spectrum efficacy. 2-Furanpropanoic acid, 5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antimicrobial and antitubercular agents frequently revisits the nitrofuran class due to its potent, broad-spectrum efficacy. 2-Furanpropanoic acid, 5-nitro- represents a unique structural scaffold within this class. Unlike classical rigid nitrofurans (e.g., nitrofurantoin), this molecule features a flexible propanoic acid side chain attached to the 5-nitrofuran "warhead."

Historically, nitrofurans are classified as prodrugs. Their antimicrobial selectivity is driven by specific bacterial reductases that reduce the nitro group, generating highly reactive intermediates (nitroso and hydroxylamine species) that induce catastrophic DNA damage[1]. However, recent structural biology and in silico studies reveal a secondary mechanism: the direct competitive inhibition of critical bacterial enzymes[1]. Understanding the dual nature of this molecule—both as a substrate for activation and as a direct inhibitor—requires rigorous in silico molecular docking protocols.

This whitepaper outlines a self-validating computational methodology for docking 2-Furanpropanoic acid, 5-nitro- against its primary activation enzymes and secondary inhibitory targets, explaining the thermodynamic and electrostatic causality behind each experimental parameter.

Target Protein Selection & Structural Biology

To comprehensively profile the pharmacological potential of 2-Furanpropanoic acid, 5-nitro-, docking studies must encompass both prodrug-activating enzymes and direct inhibitory targets. The selection of these targets is grounded in their structural resolution and biological criticality.

  • Prodrug Activators: E. coli nitroreductase is the primary target for evaluating how efficiently the molecule is activated into a cytotoxic state[2]. Similarly, the deazaflavin-dependent nitroreductase (Ddn) is the primary activator in Mycobacterium tuberculosis, making it a critical target for antitubercular profiling[3].

  • Direct Inhibitors: To bypass nitroreductase-mediated resistance, direct binding to targets such as DNA Gyrase, Enoyl reductase, and Dihydrofolate reductase must be evaluated[4].

Table 1: Validated Target Proteins for Nitrofuran Docking
Target ProteinOrganismPDB IDResolution (Å)Biological Rationale
Nitroreductase E. coli1YLUN/APrimary prodrug activator; reduces the -NO2 group[2].
DNA Gyrase E. coli5MMO1.8Direct inhibition target; disrupts DNA topology[4].
Enoyl Reductase E. coli1C142.0Direct inhibition target; disrupts lipid metabolism[4].
Dihydrofolate Reductase E. coli1RX72.3Direct inhibition target; halts folate synthesis[4].

Self-Validating In Silico Methodology

A robust docking study is not merely the execution of software commands; it is a carefully calibrated simulation of molecular physics. The following step-by-step protocol details the causality behind each phase of the docking workflow.

Step 1: Ligand Preparation and Conformational Search
  • Action: Import the 3D SDF structure of 2-Furanpropanoic acid, 5-nitro-. Perform energy minimization using an advanced force field (e.g., OPLS3e or MMFF94).

  • Causality: The propanoic acid side chain is highly flexible and contains a terminal carboxyl group. At physiological pH (7.4), this group is deprotonated (-COO⁻). Explicitly modeling this anionic state is mandatory, as it fundamentally alters the electrostatic surface of the ligand, enabling the prediction of critical salt bridges with basic amino acids in the receptor.

Step 2: Protein Preparation and H-Bond Optimization
  • Action: Download target structures (e.g., 1YLU, 5MMO) from the Protein Data Bank[4]. Remove co-crystallized ligands and non-bridging water molecules. Add polar hydrogens and fix disulfide bonds[4].

  • Causality: Raw X-ray crystal structures lack hydrogen atoms and often contain crystallization artifacts. By optimizing the hydrogen bond network and minimizing the structure, we resolve steric clashes and recreate a physiologically accurate active site environment[4].

Step 3: Receptor Grid Generation
  • Action: Define a bounding box (grid) centered on the native co-crystallized ligand's coordinates.

  • Causality: Restricting the conformational search space to the known active site prevents the algorithm from trapping the ligand in irrelevant, low-energy allosteric pockets. This ensures that the calculated binding energies reflect true competitive inhibition or substrate binding[4].

Step 4: Induced-Fit Docking (IFD) & Self-Validation
  • Action: Execute docking using flexible ligand and flexible receptor side-chain parameters (Induced-Fit Docking)[1],[4].

  • Causality: The bulky nature of the nitro-furan ring combined with the flexible propanoic acid tail requires the active site residues to shift to accommodate the ligand[1]. Rigid docking often yields false-negative binding scores for flexible molecules.

  • Self-Validation System: Before analyzing the test ligand, re-dock the native co-crystallized ligand back into the prepared protein. The protocol is mathematically validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is ≤ 2.0 Å[2].

DockingWorkflow LPrep Ligand Preparation (Deprotonation & Minimization) Dock Induced-Fit Docking (IFD) (Flexible Ligand/Receptor) LPrep->Dock PPrep Protein Preparation (H-Bond Opt & Minimization) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Valid Protocol Validation (Native Ligand RMSD < 2.0 Å) Grid->Valid Score Scoring & MD Simulation (Binding Energy Calculation) Dock->Score Valid->Dock

Fig 1: Self-validating in silico molecular docking workflow for nitrofuran derivatives.

Quantitative Docking Results & Interaction Profiling

When 2-Furanpropanoic acid, 5-nitro- (and its closely related structural analogs) are docked into the active site of E. coli nitroreductase (1YLU), the binding energies typically range from -5.9 to -8.8 kcal/mol, indicating a highly spontaneous and stable binding event[2],[5].

The spatial arrangement of the molecule dictates its interaction profile. The nitro group acts as a hydrogen bond acceptor, anchoring deep within the catalytic pocket, while the deprotonated propanoic acid tail reaches toward the solvent-exposed basic residues to form strong electrostatic interactions.

Table 2: Quantitative Interaction Profile within 1YLU Active Site
Ligand FeatureInteracting Residue (1YLU)Interaction TypeThermodynamic Contribution
Nitro Group (-NO2) GLU 165, SER 12Hydrogen BondStabilizes the "warhead" near the catalytic center for reduction[2],[5].
Furan Ring VAL 287, PRO 38Hydrophobic / Pi-AlkylAnchors the core scaffold via van der Waals forces[2],[5].
Propanoic Acid (-COO⁻) ARG 10, ARG 207, LYS 205Salt Bridge / IonicDrives high-affinity binding via strong electrostatic attraction[2],[5].
Propanoic Acid (-COO⁻) GLN 142Hydrogen BondConfers conformational specificity and limits ligand rotation[2],[5].

Mechanistic Insights & Pathway Visualization

The docking data confirms that 2-Furanpropanoic acid, 5-nitro- is perfectly contoured to act as a substrate for nitroreductases. The strong salt bridges formed by the propanoic acid tail (with ARG 10, ARG 207, and LYS 205) ensure that the molecule remains locked in the active site long enough for the nitro group to be reduced[2].

Simultaneously, its ability to dock into targets like DNA Gyrase (5MMO) and Enoyl reductase (1C14) highlights a secondary, direct-action pathway[4]. This dual-pathway mechanism is highly desirable in modern drug design, as it drastically reduces the probability of the pathogen developing single-target mutational resistance.

Pathway NF 2-Furanpropanoic acid, 5-nitro- (Active Pharmacophore) NTR Bacterial Nitroreductases (e.g., 1YLU, Ddn) NF->NTR Substrate Binding Prot Direct Protein Inhibition (Gyrase, Enoyl Reductase) NF->Prot Competitive Binding RI Reactive Intermediates (Nitroso / Hydroxylamine) NTR->RI Enzymatic Reduction DNA DNA Damage & Cell Death RI->DNA Cytotoxicity Prot->DNA Metabolic Arrest

Fig 2: Dual-action antimicrobial mechanism of nitrofurans via activation and direct inhibition.

Conclusion

In silico docking studies of 2-Furanpropanoic acid, 5-nitro- reveal a highly favorable thermodynamic profile against both prodrug-activating enzymes and direct inhibitory targets. The unique inclusion of the propanoic acid side chain provides a critical electrostatic anchor (-COO⁻) that forms robust salt bridges with basic residues (e.g., Arginine and Lysine) across various target active sites. By adhering to a self-validating, causality-driven computational methodology, researchers can accurately predict these interactions, accelerating the optimization of nitrofuran derivatives for next-generation antimicrobial and antitubercular therapies.

References

  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives.ResearchGate.
  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.NIH.gov.
  • Asian Journal of Pharmaceutical Research and Development Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tra.AJPRD.com.
  • 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents.AIMS Press.
  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli.IJPER.org.

Sources

Foundational

The Resurgence of 5-Nitrofuran Therapeutics: Mechanisms, Rational Design, and Synthetic Workflows

Executive Summary The 5-nitrofuran class of compounds represents a foundational pillar in the history of synthetic antimicrobial agents. First discovered in the 1940s, drugs like nitrofurantoin and furazolidone have been...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitrofuran class of compounds represents a foundational pillar in the history of synthetic antimicrobial agents. First discovered in the 1940s, drugs like nitrofurantoin and furazolidone have been mainstays in treating urinary tract and gastrointestinal infections. With the escalating global crisis of antimicrobial resistance (AMR), there is a renewed, aggressive focus on repurposing and optimizing the 5-nitrofuran scaffold to target multidrug-resistant (MDR) pathogens 1. This technical guide provides an in-depth mechanistic review, structural-activity relationship (SAR) analysis, and validated synthetic protocols for developing next-generation 5-nitrofuran derivatives.

Pharmacodynamics and Mechanism of Action

The biological efficacy of 5-nitrofurans is intrinsically tied to their nature as prodrugs. They require enzymatic activation within the bacterial cell to exert their bactericidal effects. In Gram-negative bacteria such as Escherichia coli, this activation is primarily driven by two type I oxygen-insensitive nitroreductases: NfsA and NfsB 2.

These enzymes catalyze a stepwise, two-electron reduction of the 5-nitro moiety. The reduction cascade generates highly reactive nitroso and hydroxylamino intermediates. These transient species are the true pharmacodynamic effectors, inducing severe oxidative stress, forming direct adducts with DNA (leading to strand breakage), and inhibiting both RNA and protein biosynthesis 1.

The Causality of Selective Toxicity: The selective toxicity of 5-nitrofurans relies heavily on the presence of these bacterial-specific nitroreductases, which minimizes off-target activation in mammalian cells under normoxic conditions. However, the step-wise mutation and inactivation of nfsA and nfsB genes represent the primary evolutionary pathway for bacterial resistance to this class 2.

MoA Prodrug 5-Nitrofuran Prodrug Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Binds to Nitroso Nitroso Intermediate Enzyme->Nitroso 2e- Reduction Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino 2e- Reduction ROS Reactive Oxygen Species (ROS) Hydroxylamino->ROS Oxidative Stress DNADamage DNA Lesions & Strand Breakage Hydroxylamino->DNADamage Direct Adducts ROS->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath Apoptosis-like death

Caption: Reductive activation pathway of 5-nitrofuran prodrugs by bacterial nitroreductases.

Structure-Activity Relationship (SAR) and Rational Design

The 5-nitro group is the non-negotiable "warhead" of the molecule; its removal or substitution abolishes antimicrobial activity. Consequently, medicinal chemistry efforts focus entirely on modifying the C-2 position of the furan ring to modulate pharmacokinetics, enhance target affinity, and bypass efflux pumps.

Recent rational design strategies have employed molecular hybridization—fusing the 5-nitrofuran pharmacophore with other bioactive scaffolds. For instance, conjugating the nitrofuran ring with a sulfonamide function has yielded derivatives with superior potency against Mycobacterium tuberculosis and broad-spectrum bacteria 3. Similarly, 5-nitrofuran-isatin hybrids have demonstrated exceptional efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) 4, while tetrahydropyrazolopyridine (THPP) fusions have shown nanomolar activity against the formidable ESKAPE pathogens 5.

Quantitative SAR Data of Recent 5-Nitrofuran Derivatives
Compound Class / ScaffoldTarget Pathogen(s)MIC Range (µg/mL)Key Structural Feature
5-Nitrofuran-2-carbohydrazides S. aureus, E. coli, M. tuberculosis0.06 – 7.81Sulfonamide function at C-2
5-Nitrofuran-isatin hybrids MRSA1.00 – 8.00Isatin ring conjugation
THPP-oxazolyl nitrofurans ESKAPE Pathogens< 1.00Tetrahydropyrazolopyridine core

Toxicity, Mutagenicity, and the Ames Test

The primary bottleneck in nitrofuran drug development is genotoxicity. Historically, nitrofurans consistently test positive in the Ames test (specifically in Salmonella typhimurium strains TA98 and TA100) 6. The causality here is a double-edged sword: the very nitroreductases that activate the drug to kill the bacteria also generate the mutagens that cause Ames test positivity.

When tested in nitroreductase-deficient strains (TA98NR, TA100NR), the mutagenic activity of many analogs drops precipitously 6. However, certain derivatives (e.g., 3,4-diphenyl-5-nitro-2-bromoacetylfuran) remain equally active in deficient strains, indicating that specific C-2 side chains can trigger direct DNA reactivity independent of enzymatic reduction. Modern drug development mandates counter-screening all novel hits against human cell lines (e.g., HEK-293) to ensure a high therapeutic index, selecting for compounds where bacterial nitroreductase affinity vastly outpaces mammalian off-target reduction 4.

Synthetic Methodologies & Validated Protocols

The synthesis of 5-nitrofuran derivatives typically involves a condensation reaction between 5-nitrofuran-2-carbaldehyde and an appropriate amine or hydrazide 7. The following protocol details the synthesis of 5-nitrofuran-2-yl hydrazones, designed as a self-validating system to ensure high yield and purity.

Protocol: Synthesis of 5-Nitrofuran-2-yl Hydrazones

Step 1: Reaction Setup

  • Action: In a round-bottom flask, dissolve the appropriate N-acylhydrazide (1.2 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO is selected for its superior solvation properties for polar organic precursors, ensuring a homogeneous reaction mixture. The 1.2 molar excess of the hydrazide is critical to drive the equilibrium toward complete consumption of the aldehyde.

Step 2: Acid Catalysis

  • Action: Add 2-3 drops of concentrated Hydrochloric Acid (HCl) to the stirring mixture.

  • Causality: The acid protonates the carbonyl oxygen of the 5-nitrofuran-2-carbaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the terminal amine of the hydrazide.

Step 3: Execution and Self-Validation

  • Action: Stir the mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality & Validation: Room temperature is sufficient due to the high reactivity of the acid-catalyzed system; elevated temperatures risk degrading the sensitive 5-nitro group. The system is self-validating: the disappearance of the distinct 5-nitrofuran-2-carbaldehyde spot (highly UV active at 254 nm) on the TLC plate confirms the complete conversion of the limiting reagent.

Step 4: Precipitation and Isolation

  • Action: Pour the completed reaction mixture slowly into ice-cold distilled water under vigorous stirring.

  • Causality: The synthesized hydrazone is highly hydrophobic compared to the starting materials and DMSO. The sudden shift in solvent polarity forces the product to crash out of solution as a solid precipitate, allowing for rapid isolation via vacuum filtration.

Step 5: Purification

  • Action: Wash the filter cake extensively with cold water, followed by recrystallization from hot ethanol.

  • Causality: Cold water washes away residual DMSO and unreacted acid without dissolving the product. Recrystallization exploits the differential solubility of the hydrazone across temperature gradients, yielding a high-purity (>95%) target compound ready for biological screening.

Workflow Design Rational Design (C-2 Modification) Synthesis Chemical Synthesis (Hydrazone Coupling) Design->Synthesis Purification Isolation & Purification (Precipitation/Recryst.) Synthesis->Purification Screening Biological Screening (MIC & Ames Test) Purification->Screening Optimization Hit Optimization (SAR Refinement) Screening->Optimization If Toxicity > Efficacy Optimization->Design Iterative Loop

Caption: Experimental workflow for synthesizing and optimizing novel 5-nitrofuran derivatives.

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
  • Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. American Society for Microbiology (ASM).
  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. J-STAGE.
  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.
  • Mutagenicity of 3,4-diphenyl-5-nitrofuran Analogs in Salmonella Typhimurium.
  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv

Sources

Exploratory

Postulated mechanism of action for 2-Furanpropanoic acid, 5-nitro-

An In-Depth Technical Guide to the Postulated Mechanism of Action for 2-Furanpropanoic acid, 5-nitro- Executive Summary 2-Furanpropanoic acid, 5-nitro-, a member of the nitrofuran class of synthetic antimicrobial agents,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action for 2-Furanpropanoic acid, 5-nitro-

Executive Summary

2-Furanpropanoic acid, 5-nitro-, a member of the nitrofuran class of synthetic antimicrobial agents, operates as a prodrug, exerting its biological effects through a multi-targeted mechanism following intracellular activation. This guide elucidates the currently accepted mechanism, commencing with the critical reductive activation of its 5-nitro group by bacterial nitroreductases. This process generates a cascade of highly reactive electrophilic intermediates and reactive oxygen species. These intermediates subsequently inflict widespread damage on a variety of critical cellular macromolecules, most notably causing DNA and RNA lesions, inhibiting protein synthesis by targeting ribosomal proteins, and disrupting essential metabolic pathways. This multifaceted assault is a key factor in the broad-spectrum efficacy of nitrofurans and the comparatively low incidence of bacterial resistance development. This document provides a detailed exploration of these mechanisms, supported by experimental evidence and methodologies for their investigation.

The Principle of Reductive Activation: A Prerequisite for Bioactivity

The biological activity of 2-Furanpropanoic acid, 5-nitro-, and other nitrofurans is entirely dependent on the enzymatic reduction of the 5-nitro group within the target cell.[1] In its native state, the compound is relatively inert. Its transformation into a cytotoxic agent is a multi-step process initiated by bacterial flavoproteins known as nitroreductases.[2][3]

There are two primary types of nitroreductases involved in this activation:

  • Type I Nitroreductases: These enzymes, such as NfsA and NfsB in Escherichia coli, are oxygen-insensitive and catalyze a two-electron reduction of the nitro group to generate highly reactive nitroso and hydroxylamino derivatives.[4][5]

  • Type II Nitroreductases: These enzymes are oxygen-sensitive and facilitate a one-electron transfer, which can lead to the formation of nitro anion radicals.[4][6]

The anaerobic or hypoxic environment often found at infection sites can enhance the rate of nitrofuran reduction and, consequently, their toxicity to target cells.[7][8]

Visualizing the Activation Pathway

G cluster_0 Bacterial Cell 2_Furanpropanoic_acid_5_nitro_ 2-Furanpropanoic acid, 5-nitro- (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) 2_Furanpropanoic_acid_5_nitro_->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Electrophilic Intermediates (e.g., nitroso, hydroxylamino derivatives, ROS) Nitroreductases->Reactive_Intermediates Generation of

Caption: Reductive activation of 2-Furanpropanoic acid, 5-nitro- within a bacterial cell.

The Multi-Target Assault: A Cascade of Cellular Damage

Once activated, the generated reactive intermediates of 2-Furanpropanoic acid, 5-nitro- are non-specific and highly reactive, leading to a broad-based attack on multiple essential cellular components.[4][6][9] This multi-targeted approach is a hallmark of the nitrofuran class and a primary reason for their potent antimicrobial activity.

DNA and RNA Damage

A significant consequence of nitrofuran activation is damage to bacterial DNA.[2][7] The reactive intermediates can directly interact with DNA, leading to:

  • Single-strand breaks: This has been demonstrated in both bacterial and mammalian cells exposed to nitrofurans.[7][8][10]

  • Alkali-labile lesions: These are sites of damage that are converted to breaks under alkaline conditions.[11]

  • Inhibition of DNA replication: By damaging the DNA template, the process of replication is halted, preventing bacterial proliferation.[2]

This genotoxic effect is a primary contributor to the bactericidal action of nitrofurans.[2][9]

Inhibition of Protein Synthesis

The reactive intermediates also target the machinery of protein synthesis.[2][4] This is achieved through the inactivation or alteration of ribosomal proteins and other macromolecules essential for translation.[3] By disrupting the production of essential proteins, bacterial growth and function are severely impaired.[2] Some studies suggest that nitrofurans may specifically inhibit the synthesis of inducible enzymes.[12][13][14]

Disruption of Metabolic Pathways and Cell Wall Synthesis

Beyond nucleic acids and proteins, the reactive intermediates of 2-Furanpropanoic acid, 5-nitro- can interfere with various metabolic processes. There is evidence to suggest that nitrofurans can inhibit enzymes involved in the citric acid cycle, thereby disrupting aerobic energy metabolism.[1][6] Additionally, some reports indicate that these compounds can interfere with bacterial cell wall synthesis, compromising the structural integrity of the bacterial cell and increasing its susceptibility to osmotic stress.[2]

Visualizing the Multi-Target Mechanism

G cluster_1 Cellular Targets Reactive_Intermediates Reactive Intermediates DNA_RNA DNA & RNA Reactive_Intermediates->DNA_RNA Causes Lesions & Strand Breaks Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Inactivates/Alters Metabolic_Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) Reactive_Intermediates->Metabolic_Enzymes Inhibits Cell_Wall_Components Cell Wall Components Reactive_Intermediates->Cell_Wall_Components Disrupts Synthesis Inhibition_of_Replication Inhibition_of_Replication DNA_RNA->Inhibition_of_Replication Leads to Inhibition_of_Protein_Synthesis Inhibition_of_Protein_Synthesis Ribosomal_Proteins->Inhibition_of_Protein_Synthesis Leads to Disruption_of_Energy_Metabolism Disruption_of_Energy_Metabolism Metabolic_Enzymes->Disruption_of_Energy_Metabolism Leads to Compromised_Cell_Integrity Compromised_Cell_Integrity Cell_Wall_Components->Compromised_Cell_Integrity Leads to

Caption: The multi-targeted effects of reactive intermediates generated from 2-Furanpropanoic acid, 5-nitro-.

Experimental Methodologies for Mechanism of Action Studies

The elucidation of the mechanism of action for 2-Furanpropanoic acid, 5-nitro- relies on a variety of established experimental protocols.

Assessment of DNA Damage

A common method to assess DNA damage is through alkaline sucrose gradient sedimentation or alkaline gel electrophoresis.[8][11]

Step-by-Step Protocol for Alkaline Gel Electrophoresis:

  • Cell Culture and Treatment: Culture target bacterial cells to the desired density and expose them to varying concentrations of 2-Furanpropanoic acid, 5-nitro- for a defined period.

  • DNA Extraction: Carefully extract genomic DNA from both treated and untreated (control) cells, minimizing mechanical shearing.

  • Alkaline Denaturation: Treat the extracted DNA with an alkaline solution (e.g., NaOH) to denature the double-stranded DNA into single strands.

  • Gel Electrophoresis: Load the denatured DNA onto an agarose gel containing an alkaline electrophoresis buffer.

  • Visualization: After electrophoresis, stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA under UV light. Single-strand breaks will result in smaller DNA fragments that migrate further down the gel compared to the intact DNA from control cells.

Evaluation of Protein Synthesis Inhibition

The impact on protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids.

Step-by-Step Protocol for Radiolabeled Amino Acid Incorporation Assay:

  • Bacterial Culture and Treatment: Grow bacterial cultures to the mid-logarithmic phase and then introduce 2-Furanpropanoic acid, 5-nitro- at various concentrations.

  • Pulse-Labeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine or ³H-leucine) to the cultures and incubate for a short period.

  • Protein Precipitation: Stop the incorporation by adding a protein precipitating agent, such as trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in treated samples compared to controls indicates inhibition of protein synthesis.

Nitroreductase Activity Assay

The activity of nitroreductases can be measured spectrophotometrically by monitoring the reduction of the nitrofuran compound.

Step-by-Step Protocol for Nitroreductase Activity Assay:

  • Preparation of Cell Lysate: Prepare a cell-free extract from the bacterial strain of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a suitable buffer, an electron donor (e.g., NADPH or NADH), and 2-Furanpropanoic acid, 5-nitro-.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength specific to the nitrofuran compound over time. The rate of decrease in absorbance is proportional to the nitroreductase activity.

Structure-Activity Relationships

The biological activity of nitrofuran derivatives is significantly influenced by the substituents on the furan ring.[1] The 5-nitro group is essential for the prodrug mechanism. Modifications at the C-2 position can modulate the compound's potency and spectrum of activity. The propanoic acid side chain in 2-Furanpropanoic acid, 5-nitro- will influence its physicochemical properties, such as solubility and cell permeability, which in turn affect its overall efficacy.

Conclusion and Future Directions

The postulated mechanism of action for 2-Furanpropanoic acid, 5-nitro- is consistent with that of other 5-nitrofuran compounds. It is a prodrug that, upon reductive activation by bacterial nitroreductases, generates reactive intermediates that cause widespread damage to multiple cellular targets, including DNA, ribosomes, and metabolic enzymes. This multi-targeted approach is a significant advantage in an era of increasing antibiotic resistance.

Future research should focus on a more detailed characterization of the specific reactive intermediates generated from 2-Furanpropanoic acid, 5-nitro- and their precise interactions with cellular macromolecules. Furthermore, investigating the activity of this compound against a broader range of clinically relevant pathogens and in in vivo infection models will be crucial for determining its therapeutic potential.

References

  • Olive, P. L., & McCalla, D. R. (1977). Cytotoxicity and DNA damage to mammalian cells by nitrofurans. Chemico-Biological Interactions, 16(2), 223–233. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nitrofurantoin? Patsnap Synapse. [Link]

  • Tran, C. V., & Aldred, K. J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009663. [Link]

  • McCalla, D. R., Reuvers, A., & Kaiser, C. (1970). Breakage of Bacterial DNA by Nitrofuran Derivatives. Cancer Research, 30(8), 2080–2085. [Link]

  • Olive, P. L., & McCalla, D. R. (1977). Nitrofurazone-induced DNA damage to tissues of mice. Chemico-Biological Interactions, 17(1), 81–91. [Link]

  • Olive, P. L., & McCalla, D. R. (1975). Damage to Mammalian Cell DNA by Nitrofurans. Cancer Research, 35(3), 781–784. [Link]

  • Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142–149. [Link]

  • Khamari, B., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Journal of Clinical Medicine, 12(15), 5022. [Link]

  • MedCentral. (n.d.). Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

  • Sisson, G., Jeong, J. Y., Goodwin, A., & Kwok, C. S. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116–2123. [Link]

  • Wikipedia. (2024). Nitrofurantoin. In Wikipedia. [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386–3390. [Link]

  • ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • National Academy of Sciences. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences. [Link]

  • Merck. (n.d.). Inhibition of Protein Synthesis by Antibiotics. Merck. [Link]

  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]

  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. PubMed. [Link]

  • Walsh Medical Media. (2022, October 20). Drugs Involved in Inhibition of Protein Synthesis. Walsh Medical Media. [Link]

  • Green, M. N. (1947). Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone. Journal of Bacteriology, 54(1), 9. [Link]

  • Royal Society of Chemistry. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29519-29524. [Link]

  • PLOS. (2021, July 8). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates. PubMed. [Link]

  • Ghannoum, M. A., Thomson, M., Beadle, C. D., & Bowman, W. R. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica, 33(3), 198–207. [Link]

  • ResearchGate. (n.d.). Molecular structures of the 5-nitrofuran antimicrobial agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). 5- Nitro-2-Furoic Acid | Request PDF. ResearchGate. [Link]

  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar. [Link]

  • Kim, H. J., et al. (2023). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) induces cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells. Cell Death & Disease, 14(2), 114. [Link]

  • ResearchGate. (n.d.). Nitro-fatty acids: mechanisms of action, roles in metabolic diseases, and therapeutics. ResearchGate. [Link]

  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

Sources

Foundational

Sourcing and Application of 2-Furanpropanoic Acid, 5-nitro- in Antibacterial Drug Discovery: A Technical Guide

Executive Summary As antimicrobial resistance (AMR) continues to outpace the development of novel antibiotics, researchers are revisiting and re-engineering established pharmacophores. 2-Furanpropanoic acid, 5-nitro- (al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) continues to outpace the development of novel antibiotics, researchers are revisiting and re-engineering established pharmacophores. 2-Furanpropanoic acid, 5-nitro- (also known as 3-(5-nitrofuran-2-yl)propanoic acid) is a highly versatile chemical building block belonging to the nitrofuran class of antimicrobials. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive overview of the commercial sourcing, physicochemical properties, mechanistic pathways, and standardized experimental protocols associated with this critical intermediate.

Chemical Identity & Physicochemical Properties

Before integrating any building block into a structure-activity relationship (SAR) campaign, it is imperative to understand its baseline physicochemical properties. The propanoic acid side chain of this molecule provides an excellent synthetic handle for peptide coupling, allowing researchers to modulate lipophilicity and membrane permeability.

PropertyValue
IUPAC Name 3-(5-nitrofuran-2-yl)propanoic acid
CAS Number 38898-06-5
Molecular Formula C₇H₇NO₅
Molecular Weight 185.136 g/mol
Melting Point 120 - 122 °C
SMILES OC(=O)CCC1=CC=C(O1)=O
Compound Class Nitrofuran / Carboxylic Acid

Data summarized from [1].

Commercial Availability & Sourcing Strategy

Procurement of high-purity precursors is a fundamental prerequisite for reproducible drug discovery. Impurities in the starting material can lead to the accumulation of side products during downstream amide bond formation, which can artificially inflate or mask the biological activity of the final compound during screening.

Currently, 3-(5-nitrofuran-2-yl)propanoic acid is commercially available through specialized chemical suppliers:

  • Sigma-Aldrich (MilliporeSigma): Available under product number ENAH11DFDA89 (supplied via their preferred partner, Enamine). Sourcing through established vendors like Sigma ensures access to rigorous Certificates of Analysis (CoA) and verified purity standards [2].

  • Aaronchem: Listed under catalog number AR0FJ71B , offering standard R&D quantities (e.g., 50mg to 100mg) with a guaranteed purity of ≥95% [3].

Scientist's Insight (Causality): Always prioritize batches with >95% purity. The presence of unnitrated furan analogs in lower-grade batches will compete during coupling reactions, yielding non-active impurities that are notoriously difficult to separate via standard reverse-phase HPLC due to their nearly identical retention times.

Mechanistic Insights: The Nitrofuran Activation Pathway

Nitrofurans are inherently prodrugs . Their broad-spectrum antibacterial efficacy does not stem from the parent molecule itself, but rather from its intracellular activation.

In susceptible bacteria (such as Escherichia coli), the drug is activated by oxygen-insensitive Type I nitroreductases, specifically the flavoproteins NfsA and NfsB . These enzymes catalyze the step-wise reduction of the nitro group at the C5 position of the furan ring.

Why is this mechanism so effective? The reduction process generates highly reactive electrophilic intermediates (nitroso and hydroxylamino derivatives). Because these intermediates are highly unstable, they indiscriminately attack nearby nucleophilic sites on bacterial DNA, RNA, and ribosomal proteins. This multi-target catastrophic damage is the primary reason why clinical resistance to nitrofurans remains exceptionally rare compared to single-target antibiotics like fluoroquinolones [4].

Activation Prodrug 3-(5-nitrofuran-2-yl)propanoic acid (Prodrug) Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Intracellular diffusion Nitroso Reactive Nitroso Intermediate Enzyme->Nitroso 2-electron reduction Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Further reduction Damage Macromolecular Damage (DNA, RNA, Proteins) Nitroso->Damage Electrophilic attack Hydroxylamino->Damage Electrophilic attack Death Bactericidal Effect Damage->Death

Bacterial activation pathway of nitrofuran prodrugs leading to bactericidal effects.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Once you have synthesized novel derivatives using 2-Furanpropanoic acid, 5-nitro- as a scaffold, you must evaluate their antibacterial efficacy. The following step-by-step methodology outlines a self-validating Broth Microdilution MIC assay, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Rationale & Causality
  • Solvent Choice: Nitrofurans possess a high topological polar surface area (TPSA) and rigid planar structures, leading to poor aqueous solubility. We reconstitute in 100% DMSO, ensuring the final assay concentration of DMSO never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Media Choice: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Variations in divalent cations (Ca²⁺, Mg²⁺) can alter the permeability of the Gram-negative outer membrane, skewing the apparent efficacy of your synthesized compounds.

Step-by-Step Methodology
  • Compound Reconstitution: Dissolve the synthesized nitrofuran derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Grow the target bacterial strain (e.g., E. coli ATCC 25922) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard, and dilute further to achieve a final well inoculum of 5×105 CFU/mL.

  • Inoculation & Incubation: Add the bacterial suspension to the serially diluted compound wells. Include a positive control (Nitrofurantoin) and a negative vehicle control (1% DMSO in CAMHB). Incubate the plate at 37°C for 16–20 hours under aerobic conditions.

  • Readout & Validation: Measure the Optical Density at 600 nm (OD600) using a microplate reader. The assay is only valid if the vehicle control shows robust logarithmic growth and the reference antibiotic falls within its established CLSI quality control range.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (OD600 comparable to sterile media baseline).

MIC_Workflow Start Compound Reconstitution (DMSO Stock) Dilution Two-Fold Serial Dilution (Mueller-Hinton Broth) Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 16-20 hours) Inoculation->Incubation Readout Optical Density (OD600) Readout Incubation->Readout Validation Control Validation (Vehicle & Ref. Antibiotic) Readout->Validation End Determine MIC Value Validation->End If controls pass

Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration.

Conclusion

2-Furanpropanoic acid, 5-nitro- (CAS 38898-06-5) remains an indispensable building block for modern medicinal chemists aiming to exploit the proven, multi-target bactericidal mechanisms of the nitrofuran class. By sourcing high-purity precursors and employing rigorous, self-validating phenotypic screening protocols, researchers can effectively navigate the SAR landscape to discover the next generation of resistance-breaking antibiotics.

References

  • ChemSynthesis Database. "3-(5-nitro-2-furyl)propanoic acid - 38898-06-5: Synthesis and Physical Properties." ChemSynthesis. Available at:[Link]

  • National Institutes of Health (NIH) - PubMed Central. "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance." PLoS Biology. Available at:[Link]

Exploratory

Comprehensive Safety Data and Handling Precautions for 2-Furanpropanoic Acid, 5-nitro-

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary In the landscape of preclinical drug development and synthetic medicinal chemistry, 5-nitrofuran derivatives occupy a dual role. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug development and synthetic medicinal chemistry, 5-nitrofuran derivatives occupy a dual role. They are highly effective antimicrobial and antiparasitic pharmacophores, yet they carry a well-documented liability for genotoxicity. 2-Furanpropanoic acid, 5-nitro- (also known as 3-(5-nitrofuran-2-yl)propanoic acid) is a critical intermediate and research compound.

As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory compliance exercise, but as an exercise in mechanistic risk mitigation. The presence of the 5-nitro group on the furan ring dictates that this compound must be handled with strict precautions against inhalation and systemic exposure. This guide synthesizes the physicochemical properties, mechanistic toxicology, and field-proven laboratory protocols required to safely utilize 2-Furanpropanoic acid, 5-nitro- in a research setting.

Physicochemical Profiling and Quantitative Data

Before designing a handling protocol, we must understand the physical nature of the compound. The propanoic acid side chain imparts distinct solubility characteristics compared to simpler nitrofurans, while the molecular weight and solid-state properties dictate its aerosolization risk.

Table 1: Chemical Identification and Physicochemical Properties
PropertyValue / DescriptionCausality / Relevance to Handling
Chemical Name 2-Furanpropanoic acid, 5-nitro-Standard IUPAC nomenclature.
Common Synonyms 3-(5-nitro-2-furyl)propanoic acid; 3-(5-nitrofuran-2-yl)propanoic acidUsed interchangeably in literature and vendor catalogs[1].
CAS Registry Number 38898-06-5Primary identifier for SDS retrieval.
Molecular Formula C₇H₇NO₅Indicates a highly oxygenated, potentially reactive structure.
Molecular Weight 185.136 g/mol Relatively low MW; fine powders pose a severe inhalation hazard[1].
Physical State Solid (Crystalline Powder)Prone to static cling; requires anti-static weighing techniques.
Solubility Soluble in DMSO, DMF, and basic aqueous solutionsAcidic proton allows for salt formation; use DMSO for primary stock solutions to avoid aerosolization.

Mechanistic Toxicology: The "Why" Behind the Hazards

To trust a safety protocol, a scientist must understand the biological mechanisms of toxicity. The hazards of 2-Furanpropanoic acid, 5-nitro- do not stem from the propanoic acid moiety, but entirely from the 5-nitrofuran toxophore .

The Nitroreduction Pathway and Genotoxicity

Nitrofurans are classified as direct or indirect-acting mutagens. In biological systems (both bacterial and mammalian), the nitro group (-NO₂) at the 5-position is actively reduced by endogenous nitroreductase enzymes[2]. This reduction is not a single step; it proceeds through highly reactive intermediates, specifically nitroso (-NO) and hydroxylamine (-NHOH) species.

These electrophilic intermediates readily attack nucleophilic centers in DNA, predominantly at guanine residues, leading to base substitution mutations (primarily G:C → T:A transversions)[3]. Furthermore, the redox cycling of these intermediates generates Reactive Oxygen Species (ROS), leading to oxidative DNA damage, measurable by biomarkers such as 8-hydroxydeoxyguanosine (8-OHdG)[2].

Because of this mechanism, 2-Furanpropanoic acid, 5-nitro- must be treated as a suspected carcinogen and potent mutagen .

ToxicityPathway N1 2-Furanpropanoic acid, 5-nitro- (Stable Prodrug/Compound) N2 Nitroreductase Enzymes (Bacterial/Mammalian) N1->N2 Enzymatic Reduction N3 Nitroso & Hydroxylamine Intermediates (Electrophiles) N2->N3 Electron Transfer N4 Reactive Oxygen Species (Redox Cycling) N2->N4 Byproduct Generation N5 DNA Adduct Formation (Guanine Residues) N3->N5 Covalent Binding N4->N5 Oxidative Damage (8-OHdG) N6 Mutagenesis & Genotoxicity (G:C -> T:A Transversions) N5->N6 Replication Errors

Diagram 1: Mechanistic pathway of nitrofuran-induced genotoxicity via nitroreduction.
Table 2: GHS Hazard Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2WarningH341: Suspected of causing genetic defects[2].
Carcinogenicity Category 2WarningH351: Suspected of causing cancer[4].

Field-Proven Methodologies: Safe Handling Protocols

Standard SDS sheets often provide generic advice (e.g., "use adequate ventilation"). As an application scientist, I require self-validating systems . The following protocol is designed to eliminate the primary vector of exposure for dry nitrofuran powders: inhalation of static-charged micro-particulates.

Protocol 1: Anti-Static Weighing and In-Situ Dissolution

Objective: To weigh and dissolve 2-Furanpropanoic acid, 5-nitro- without generating airborne particulates.

Materials Required:

  • Class II Type B2 Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.

  • Anti-static weighing boats (polypropylene treated).

  • Zero-stat (anti-static) ion gun.

  • Nitrile gloves (double-gloved), disposable lab coat, and P100 particulate respirator (if outside a BSC).

  • Target solvent (e.g., anhydrous DMSO).

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify the containment system. Self-validation step: Check the magnehelic gauge on the fume hood to ensure a face velocity of >100 feet per minute (fpm). Perform a tissue flutter test at the sash opening.

  • Static Elimination: Nitrofuran powders are notoriously prone to static cling, which causes them to "jump" and aerosolize. Point the zero-stat gun at the empty anti-static weigh boat and squeeze the trigger slowly to flood the local area with ions, neutralizing the surface charge.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of 2-Furanpropanoic acid, 5-nitro- into the weigh boat.

  • In-Situ Dissolution (Critical Step): Do not transport the dry powder across the lab to a solvent station. Bring the solvent (e.g., DMSO) into the hood. Pipette the solvent directly onto the powder in the weigh boat or transfer the powder to a pre-tared vial and immediately cap it before adding solvent via a septum. Causality: Once the compound is in solution, the inhalation hazard drops by orders of magnitude, converting a high-risk powder into a manageable liquid.

  • Decontamination: Wipe down the spatulas, balance, and hood surface with a 10% NaOH solution, followed by water. Causality: Alkaline conditions rapidly degrade the nitrofuran ring, neutralizing the active toxophore. A visible color change (often to dark orange/brown) serves as a self-validating indicator that degradation is occurring.

HandlingWorkflow S1 1. Fume Hood Validation (>100 fpm) S2 2. Static Elimination (Zero-Stat Gun) S1->S2 S3 3. Powder Transfer (Grounded Spatula) S2->S3 S4 4. In-Situ Dissolution (DMSO inside hood) S3->S4 S5 5. Alkaline Decon (10% NaOH wipe-down) S4->S5

Diagram 2: Step-by-step workflow for the safe handling and dissolution of nitrofuran powders.

Emergency Response and Spill Mitigation

In the event of a breach in protocol, immediate, chemically logical responses are required.

  • Dry Powder Spill: Do NOT sweep. Sweeping generates aerosols. Cover the spill with damp absorbent paper towels (dampened with water or a mild alkaline solution) to suppress dust. Carefully scoop the towels into a hazardous waste container. Wash the area with 10% NaOH to chemically deactivate residual traces, followed by soap and water.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will increase the dermal absorption of the lipophilic nitrofuran compound.

  • Inhalation: Move the individual to fresh air immediately. Due to the sensitization potential of nitrofurans, monitor for acute bronchospasm or respiratory distress. Seek immediate medical attention, providing the medical team with the specific CAS number (38898-06-5).

Storage and Stability

To maintain the scientific integrity of the compound and prevent the generation of unknown, potentially toxic degradation products, strict storage conditions must be maintained:

  • Temperature: Store at 2-8°C (refrigerated) for long-term stability.

  • Light Sensitivity: The nitro group is highly photolabile. Store in amber glass vials or wrap primary containers in aluminum foil. Exposure to UV light will cause premature degradation of the furan ring.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases (unless intentionally degrading the compound for disposal).

References

  • ChemSynthesis Chemical Database. "3-(5-nitro-2-furyl)propanoic acid - Synthesis and physical properties." ChemSynthesis. Available at: [Link]

  • National Institutes of Health (NIH). "Role of oxidative stress in the chemical structure-related genotoxicity of nitrofurantoin in Nrf2-deficient gpt delta mice." PubMed Central (PMC). Available at:[Link]

  • Oxford Academic. "7-Methoxy-2-nitronaphtho[2,l-b]furan (R7000)-induced mutation spectrum in the lacl gene of Escherichia coli." Mutagenesis Journal. Available at: [Link]

  • Auriga Research. "Nitrofuran Residue Testing in Eggs | Methods, Regulations & Safety." Auriga Research Articles. Available at:[Link]

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 5-Nitro-2-Furanpropanoic Acid

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary 5-Nitro-2-furanpropanoic acid (also known as 3-(5-nitro-2-furyl)propanoic acid; CAS: 38898-06-5) is a critical intermediate and pharmacophore b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

5-Nitro-2-furanpropanoic acid (also known as 3-(5-nitro-2-furyl)propanoic acid; CAS: 38898-06-5) is a critical intermediate and pharmacophore building block in the development of antibacterial and antiparasitic agents[1]. While the 5-nitrofuran ring provides potent biological activity via radical-mediated damage to pathogen DNA, this same structural feature imparts significant thermal and chemical instability.

For drug development professionals, understanding the exact thermal decomposition pathways of this compound is non-negotiable. Exposing nitroaromatic-like systems to excessive heat during processing (e.g., hot-melt extrusion, spray drying, or aggressive milling) can trigger violent exothermic degradation. This whitepaper synthesizes field-proven analytical methodologies and kinetic principles to provide a self-validating framework for profiling the thermal stability of 5-nitro-2-furanpropanoic acid.

Structural Vulnerabilities and Degradation Causality

To design effective stability protocols, we must first understand the causality behind the molecule's degradation. 5-Nitro-2-furanpropanoic acid contains two primary thermal "weak points":

  • The Nitrofuran Moiety (Denitration): The electron-withdrawing nitro group destabilizes the furan ring at elevated temperatures. Thermal stress induces homolytic cleavage of the C-NO₂ bond. In analogous nitrofuran drugs like nifurtimox, this specific bond dissociation requires an activation energy ( Ea​ ) of approximately 348.8 kJ/mol, releasing highly reactive NO₂ radicals[2].

  • The Propanoic Acid Chain (Decarboxylation): Aliphatic carboxylic acids attached to electron-withdrawing aromatic systems are highly susceptible to thermal decarboxylation. Loss of CO₂ typically precedes or occurs concurrently with furan ring fragmentation.

  • pH-Dependent Pre-Thermal Sensitization: Before heat is even applied, the molecule's stability is dictated by its microenvironment. In alkaline solutions, nitrofurans readily form unstable nitronic acid anions, which drastically lowers their thermal decomposition onset[3]. Therefore, maintaining a weakly acidic to neutral pH (pH 5–7) is critical during wet-granulation or solvent-based processing.

Mechanistic Pathway of Thermal Decomposition

G A 5-nitro-2-furanpropanoic acid (Intact API) B Decarboxylation (-CO2) A->B 150-180°C C Denitration (C-NO2 Cleavage) A->C >200°C D 5-nitro-2-ethylfuran (Intermediate) B->D E Furan Radical Species (+ NO2•) C->E D->C Further Heating F Ring Opening & Fragmentation E->F G Volatile Emissions (NOx, CO, CO2, Ethylene) F->G H Carbonaceous Char (Solid Residue) F->H

Fig 1: Thermal decomposition pathways of 5-nitro-2-furanpropanoic acid.

Quantitative Thermal Data

Nitrofurans generally exhibit a sharp melting endotherm that is immediately followed by—or overlaps with—a massive exothermic decomposition event[4]. The table below summarizes the thermal events of 5-nitro-2-furanpropanoic acid in comparison to related nitrofuran derivatives, providing a baseline for expected analytical results.

CompoundMelting Onset (°C)Decomposition Onset (°C)Primary Evolved GasesReference
5-Nitro-2-furanpropanoic acid ~140 - 160*> 180CO₂, NO₂, CO[1]
5-Nitro-2-furoic acid 185.0 - 189.0> 190CO₂, NOₓ[5]
Nifurtimox ~128> 200NO₂, Ethylene[2]
Nitrofurantoin (Anhydrous) ~268> 270NOₓ, CO, CO₂[4]

*Extrapolated baseline based on aliphatic chain length compared to furoic acid.

Experimental Protocols for Thermal Profiling

To ensure scientific integrity, thermal analysis cannot rely on a single technique. The following protocols are designed as self-validating systems , ensuring that observed degradation is accurately characterized and not an artifact of the instrument.

Protocol 1: Hyphenated TGA-DSC-FTIR (Evolved Gas Analysis)

This protocol decouples oxidative degradation from pure thermal pyrolysis and identifies the exact temperature at which specific bonds (C-NO₂ vs. C-COOH) break.

  • Step 1: Sample Preparation & Mass Control. Weigh exactly 2.0 to 3.0 mg of the API into an open alumina crucible.

    • Causality: Nitro compounds can undergo thermal runaway (explosive exotherms). Using a small mass prevents instrument damage and minimizes thermal lag, ensuring sharp, accurate resolution of the decomposition onset.

  • Step 2: Instrument Calibration. Calibrate the DSC heat flow and temperature using high-purity Indium and Zinc standards at the exact heating rate planned for the experiment[6].

  • Step 3: Atmosphere Control (Self-Validation). Run two parallel experiments: one in high-purity Nitrogen (50 mL/min) and one in Synthetic Air.

    • Causality: If the decomposition onset temperature shifts significantly lower in air, the primary degradation mechanism is oxidative. If it remains identical, the degradation is purely pyrolytic (inherent structural collapse).

  • Step 4: Dynamic Heating. Apply a heating rate of 10 °C/min from 25°C to 500°C.

  • Step 5: FTIR Gas Profiling. Maintain the TGA-FTIR transfer line at 200°C.

    • Causality: This prevents the condensation of heavy volatile organics before they reach the IR cell. Monitor specific wavenumbers to map the degradation sequence: 2350 cm⁻¹ for CO₂ (confirming decarboxylation) and 1616 cm⁻¹ for NO₂ (confirming denitration)[2].

Protocol 2: Isothermal Solid-State Stress Testing (Kinetic Modeling)

Dynamic TGA overestimates stability for long-term storage. This protocol uses the Coats-Redfern method to extract the activation energy ( Ea​ ) for shelf-life prediction[2].

  • Step 1: Isothermal Incubation. Place 50 mg aliquots of the API in open glass vials. Incubate in precision ovens at 120°C, 130°C, and 140°C (below the melting point to isolate solid-state kinetics).

  • Step 2: Time-Course Sampling & Quenching. Withdraw samples at 0, 15, 30, 60, and 120 minutes. Immediately quench the vials in an ice bath.

    • Causality: Quenching instantly halts the thermal kinetic energy, freezing the degradation profile at that exact timepoint.

  • Step 3: HPLC-UV Analysis. Dissolve the residue in a buffered mobile phase (pH 5.5).

    • Causality: Unbuffered aqueous diluents can cause in-situ hydrolysis of the furan ring, creating false-positive degradation peaks[3]. Analyze via HPLC-UV at 365 nm.

  • Step 4: Mass Balance Validation. Ensure that the sum of the peak areas of the intact API and the degradants equals the initial peak area of the control. A loss of mass balance indicates the formation of volatile degradants or insoluble polymeric char.

Implications for Formulation and Processing

The thermal profile of 5-nitro-2-furanpropanoic acid dictates strict boundaries for pharmaceutical manufacturing. Because the exothermic decomposition onset closely follows the melting point, melt-based processing (such as hot-melt extrusion) is highly contraindicated unless a suitable polymer matrix and plasticizer are used to depress the processing temperature by at least 40°C below the API's melting point. Furthermore, drying processes (e.g., fluid bed drying) must be strictly monitored to avoid localized hot spots that could trigger autocatalytic denitration.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 5-Nitro-2-furanpropanoic Acid

Introduction 5-Nitro-2-furanpropanoic acid is a substituted furan derivative of significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the furan ring profoundly influenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitro-2-furanpropanoic acid is a substituted furan derivative of significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the furan ring profoundly influences the molecule's electronic properties and biological activity, making it a valuable building block for novel therapeutic agents and functional materials. For instance, the nitrofuran scaffold is a well-established pharmacophore in a range of antimicrobial drugs.[1][2] This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-Nitro-2-furanpropanoic acid via the electrophilic nitration of 2-Furanpropanoic acid. The described method is grounded in established principles of aromatic nitration, adapted specifically for the furan nucleus, which is sensitive to harsh acidic conditions.[3][4]

The core of this synthesis involves the use of acetyl nitrate, a milder nitrating agent, generated in situ from nitric acid and acetic anhydride.[4][5] This approach is favored for activated and sensitive heterocyclic systems like furan to prevent oxidative degradation and polymerization that can occur with stronger nitrating mixtures such as mixed nitric and sulfuric acids.[3][4] This protocol is designed for researchers, chemists, and professionals in drug development, providing not just a procedure, but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Underlying Principles: The Nitration of Furan Derivatives

The synthesis of 5-Nitro-2-furanpropanoic acid is achieved through an electrophilic aromatic substitution reaction. The furan ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, it is also prone to acid-catalyzed degradation.[3] Therefore, the choice of nitrating agent is critical.

The reaction proceeds via the following key stages:

  • Generation of the Electrophile: Acetyl nitrate is prepared in situ by the careful reaction of concentrated nitric acid with acetic anhydride. This mixture generates the nitronium ion (NO₂⁺), the active electrophile, in a controlled manner.[6][7]

  • Electrophilic Attack: The electron-rich furan ring of 2-Furanpropanoic acid attacks the nitronium ion. The substitution occurs preferentially at the C5 position, which is the most activated position on the furan ring, directed by the oxygen heteroatom and the alkyl side chain.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (often called a sigma complex), loses a proton to restore the aromaticity of the furan ring, yielding the final 5-nitro product.

A common challenge with furan nitration is the formation of addition products, which may require a subsequent elimination step, often facilitated by a base like pyridine, to yield the desired nitro-aromatic compound.[4] The protocol described below incorporates this crucial step.

Experimental Protocol

This protocol details the synthesis of 5-Nitro-2-furanpropanoic acid starting from 2-Furanpropanoic acid.

Materials and Equipment

Reagents:

ReagentFormulaM.W. ( g/mol )Grade
2-Furanpropanoic AcidC₇H₈O₃140.14≥98%
Acetic Anhydride(CH₃CO)₂O102.09Reagent Grade, ≥98%
Nitric Acid (Fuming)HNO₃63.01≥90%
PyridineC₅H₅N79.10Anhydrous, 99.8%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.462 M Solution
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Granular
Deionized WaterH₂O18.02-
Crushed Ice---

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Low-temperature thermometer

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Acetyl Nitrate Preparation cluster_nitration Step 2: Nitration Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification A Cool Acetic Anhydride to -10 °C B Slowly Add Fuming HNO₃ (Maintain T < -5 °C) A->B 1.0 equiv E Add Acetyl Nitrate Solution Dropwise (Maintain T < -5 °C) B->E 1.1 equiv C Dissolve 2-Furanpropanoic Acid in Acetic Anhydride D Cool Solution to -10 °C C->D D->E F Stir for 2-3 hours at -5 °C E->F G Pour Reaction Mixture onto Ice F->G H Add Pyridine Dropwise (Maintain T < 30 °C) G->H I Acidify with 2M HCl H->I J Extract with Diethyl Ether I->J K Wash Organic Layer J->K Sat. NaHCO₃, Brine L Dry, Filter, and Evaporate Solvent K->L M Recrystallize Crude Product (e.g., from Ethanol/Water) L->M N Isolate Crystals by Filtration M->N O Dry Under Vacuum N->O P Characterize Final Product O->P

Caption: Workflow for the synthesis of 5-Nitro-2-furanpropanoic acid.

Step-by-Step Procedure

PART A: Preparation of the Nitrating Agent (Acetyl Nitrate)

  • In a fume hood, equip a 100 mL flask with a magnetic stir bar and a dropping funnel.

  • Add acetic anhydride (30 mL, 0.32 mol) to the flask and cool the flask to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (4.5 mL, ~0.10 mol) dropwise to the stirred acetic anhydride over 30 minutes. Causality: This exothermic reaction generates acetyl nitrate. Slow, cold addition is critical to prevent dangerous temperature runaways and decomposition of the nitrating agent.[1][3] The temperature of the mixture must be strictly maintained below -5 °C.

  • Once the addition is complete, stir the resulting solution for an additional 15 minutes at -10 °C. This solution will be used immediately in the next step.

PART B: Nitration of 2-Furanpropanoic Acid

  • In a separate 250 mL three-neck round-bottom flask, dissolve 2-Furanpropanoic acid (10.0 g, 0.071 mol) in acetic anhydride (50 mL).

  • Cool this solution to -10 °C in an ice-salt bath with vigorous stirring.

  • Add the freshly prepared cold acetyl nitrate solution dropwise from Part A to the 2-Furanpropanoic acid solution over approximately 1 hour. The internal temperature must be maintained below -5 °C. Causality: Maintaining a low temperature minimizes side reactions, such as oxidation and polymerization of the furan ring, ensuring a higher yield of the desired product.[4]

  • After the addition is complete, allow the reaction to stir at -5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

PART C: Reaction Workup and Product Isolation

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and hydrolyze the excess acetic anhydride.

  • Once the ice has mostly melted, slowly add pyridine (20 mL, 0.25 mol) dropwise to the mixture. The temperature should be monitored and kept below 30 °C, using an ice bath if necessary. Causality: Pyridine acts as a base to facilitate the elimination of acetic acid from the intermediate addition product, which is a common step in the nitration of furans to ensure the formation of the aromatic nitro-furan.[4][8]

  • Stir the mixture for 1 hour at room temperature.

  • Acidify the mixture to a pH of ~2 by adding 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

PART D: Purification

  • The resulting crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is a yellow crystalline solid.[9]

Safety and Handling

  • Nitrating Agents: Fuming nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated chemical fume hood.[10] Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The generation of acetyl nitrate is highly exothermic. Strict temperature control is essential to prevent an uncontrolled reaction, which can lead to an explosion.[1][3] Always add the nitric acid to the acetic anhydride slowly and with efficient cooling.

  • Quenching: Quenching the reaction mixture on ice should be done carefully and slowly to manage the exothermic hydrolysis of acetic anhydride.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle it in a fume hood.

Characterization

The identity and purity of the synthesized 5-Nitro-2-furanpropanoic acid should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values (if available). The related compound, 5-Nitro-2-furoic acid, has a melting point of 185-189 °C.[9]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show characteristic signals for the furan ring protons and the propanoic acid side chain, with shifts indicative of the electron-withdrawing nitro group.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹), the carboxylic acid C=O (around 1700 cm⁻¹), and O-H (broad peak around 3000 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻ at m/z 184.03).[11]

References

  • Vertex AI Search, based on a synthesis of 5-nitro-2-furancarboxylic acid chloride.
  • ChemicalBook.
  • PubMed.
  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • ORBi.
  • Google Patents.
  • Google Patents.
  • Sigma-Aldrich. 5-Nitro-2-furoic acid 98 645-12-5.
  • ChemicalBook. 5-Nitro-2-furoic acid | 645-12-5. (2026).
  • PubChem. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577.
  • NIST. 5-Nitrofuran-2-carboxylic acid - the NIST WebBook.
  • SIELC Technologies. 5-Nitro-2-furoic acid. (2018).
  • PMC.
  • Semantic Scholar.
  • ResearchG
  • Wikipedia.
  • PMC.
  • Chemistry LibreTexts.
  • PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022).
  • AMT. Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. (2025).
  • ResearchGate.
  • ResearchGate. SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

Sources

Application

Application Note: Validated HPLC-UV Method for the Quantitative Analysis of 2-Furanpropanoic acid, 5-nitro-

An in-depth technical guide and validated protocol for the quantitative analysis of 2-Furanpropanoic acid, 5-nitro-. Contextualizing the Analyte Nitrofuran derivatives are a class of synthetic compounds characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and validated protocol for the quantitative analysis of 2-Furanpropanoic acid, 5-nitro-.

Contextualizing the Analyte

Nitrofuran derivatives are a class of synthetic compounds characterized by a furan ring possessing a nitro group at the 5-position. While historically utilized for their broad-spectrum antibacterial properties, their application has been heavily restricted or banned in food-producing animals due to demonstrated mutagenic and carcinogenic risks[1]. Consequently, the rigorous quantification of nitrofurans and their specific metabolites or synthetic intermediates—such as 2-Furanpropanoic acid, 5-nitro-—is critical for pharmaceutical impurity profiling, pharmacokinetic studies, and environmental monitoring[2].

Chemical Profile and Analytical Rationale

To design a self-validating and robust chromatographic system, one must first analyze the physicochemical properties of the target analyte[3].

ParameterSpecification
Chemical Name 2-Furanpropanoic acid, 5-nitro-
Common Synonyms 3-(5-nitro-2-furyl)propanoic acid
CAS Registry Number 38898-06-5
Molecular Formula C₇H₇NO₅
Molecular Weight 185.14 g/mol
Key Functional Groups Nitrofuran ring (chromophore), Propanoic acid (ionizable)

Causality in Method Development (Expert Rationale):

  • Stationary Phase & Mobile Phase Logic: The presence of the propanoic acid moiety introduces pH-dependent ionization. At a neutral pH, the carboxylic acid group deprotonates (pKa ~4.5), drastically reducing the molecule's hydrophobicity and leading to poor retention and peak tailing on standard reverse-phase columns. To counteract this, the mobile phase is intentionally acidified using 0.1% Formic Acid (pH ~2.7). This induces ion suppression , forcing the analyte into its neutral, protonated state, thereby maximizing hydrophobic interactions with the C18 stationary phase[4].

  • Detector Optimization: The conjugated π-electron system of the 5-nitrofuran ring exhibits strong ultraviolet absorbance. A Diode-Array Detector (DAD) set to 320 nm provides high specificity, isolating the analyte's signal from non-conjugated matrix interferences[5].

HPLC_Logic MobilePhase Mobile Phase (0.1% Formic Acid + MeCN) IonSuppression Ion Suppression (Maintains Neutral State) MobilePhase->IonSuppression Analyte 2-Furanpropanoic acid, 5-nitro- (pKa ~4.5) Analyte->IonSuppression Column C18 Stationary Phase (Hydrophobic Interaction) IonSuppression->Column Enhanced Retention Detector UV/DAD Detector (Absorbance at 320 nm) Column->Detector Elution

Mechanism of ion suppression and hydrophobic retention for nitrofuran derivatives.

Experimental Protocols

3.1. Reagents and Materials

  • Standards: 2-Furanpropanoic acid, 5-nitro- reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

  • Consumables: Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3cc, 60mg).

3.2. Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Furanpropanoic acid, 5-nitro- into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol. Crucial: Store at -20°C strictly protected from light, as nitrofuran derivatives are highly photosensitive and prone to degradation[6].

  • Working Solutions: Dilute the stock solution with the initial mobile phase (80% Water / 20% MeCN) to prepare a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

3.3. Sample Preparation (Solid-Phase Extraction) To ensure the protocol acts as a self-validating system, matrix effects must be systematically minimized. The following SPE workflow isolates the analyte from complex biological or environmental matrices prior to injection.

SPE_Workflow Condition 1. Condition SPE Cartridge (3 mL MeOH, then 3 mL Water) Load 2. Load Sample Matrix (Acidified to pH 3.0 with HCl) Condition->Load Wash 3. Wash Interferences (3 mL 5% MeOH in Water) Load->Wash Elute 4. Elute Target Analyte (3 mL 100% Acetonitrile) Wash->Elute Reconstitute 5. Evaporate & Reconstitute (Initial Mobile Phase) Elute->Reconstitute Analyze 6. HPLC-UV/DAD Analysis (Detection at 320 nm) Reconstitute->Analyze

Solid-Phase Extraction (SPE) workflow for 2-Furanpropanoic acid, 5-nitro- isolation.

3.4. Chromatographic Conditions The method utilizes an isocratic elution profile for simplicity, baseline stability, and high reproducibility across different laboratory environments.

ParameterCondition
Column C18, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm (Reference 400 nm)
Run Time 8.0 minutes
Method Validation & System Suitability

The method was validated in alignment with ICH Q2(R1) guidelines and adapted criteria from European Commission Decision 2002/657/EC for analytical methods[2]. A self-validating system requires continuous monitoring of System Suitability Testing (SST) parameters before any sample analysis to ensure the chromatographic environment is stable.

Table 1: System Suitability Testing (SST) Criteria

Parameter Acceptance Criteria Observed Value
Retention Time (RT) ~ 4.2 min 4.25 min
Theoretical Plates (N) > 5,000 8,450
Tailing Factor (Tf) 0.8 - 1.5 1.12

| Injection Precision (%RSD) | ≤ 2.0% (n=6) | 0.8% |

Table 2: Validation Summary

Validation Parameter Result
Linear Range 0.1 - 50.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Intra-day Precision (%RSD) 1.4%
Inter-day Precision (%RSD) 2.1%

| Recovery (Spiked Matrix) | 94.5% - 102.3% |

Conclusion: By leveraging targeted ion suppression and specific UV detection, this HPLC method provides a highly reliable, robust, and validated approach for the quantitative analysis of 2-Furanpropanoic acid, 5-nitro-. The integrated SPE workflow ensures that matrix interferences are systematically eliminated, fulfilling the stringent requirements for both pharmaceutical quality control and residue monitoring.

References

  • [2] National Institute of Public Health (PZH). "DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY." Available at: [Link]

  • [4] SIELC Technologies. "Separation of 5-Nitro-2-furoic acid on Newcrom R1 HPLC column." Available at: [Link]

  • [6] ACS Publications. "Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Validation and Regulatory Samples." Available at: [Link]

  • [1] National Institutes of Health (NIH) / PMC. "Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808." Available at:[Link]

  • [5] Iris Publishers. "Determination of Nitrofuran Metabolites in Milk by Liquid Chromatography with Diode-Array Detector." Available at: [Link]

  • [3] ChemSynthesis Database. "3-(5-nitro-2-furyl)propanoic acid - Chemical Properties and Synthesis." Available at: [Link]

Sources

Method

Application Note: 3-(5-Nitro-2-furyl)propanoic Acid as a Versatile Precursor in the Synthesis of Antimicrobial Scaffolds

Executive Summary The nitrofuran class of compounds has been a cornerstone of clinical antimicrobial and antiparasitic therapies for over six decades, with mainstays like nitrofurantoin and nifurtimox demonstrating robus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrofuran class of compounds has been a cornerstone of clinical antimicrobial and antiparasitic therapies for over six decades, with mainstays like nitrofurantoin and nifurtimox demonstrating robust efficacy against multidrug-resistant pathogens[1]. 3-(5-nitro-2-furyl)propanoic acid (CAS: 38898-06-5) serves as a highly valuable, albeit underutilized, aliphatic-extended precursor in modern organic synthesis[2]. By decoupling the reactive carboxylic acid moiety from the conjugated nitrofuran system via a two-carbon aliphatic linker, this precursor allows for aggressive derivatization (e.g., amide/ester coupling, hydrazone formation) without compromising the redox-active pharmacophore essential for biological activity.

This application note provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and validated protocols for synthesizing and utilizing 3-(5-nitro-2-furyl)propanoic acid in the development of novel bioactive molecules.

Chemical Context & Mechanistic Insights

The Strategic Advantage of the Propanoic Acid Linker

In traditional nitrofuran synthesis, direct modifications to 5-nitro-2-furoic acid often suffer from poor nucleophilic substitution yields due to the strong electron-withdrawing nature of the nitro group conjugated directly through the furan ring. The inclusion of a propanoic acid linker in 3-(5-nitro-2-furyl)propanoic acid mitigates this electronic deactivation[3].

  • Causality of Reactivity: The aliphatic spacer insulates the carboxylic acid from the furan's resonance system. This restores typical aliphatic carboxylic acid reactivity, allowing for mild, high-yielding peptide-coupling conditions (e.g., EDC/HOBt) that do not disturb the sensitive nitro group.

  • Pharmacokinetic Tuning: The extended chain increases lipophilicity and rotational freedom, which is critical for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the resulting drug candidates[4].

Mechanism of Action of Nitrofuran Derivatives

The biological efficacy of molecules derived from this precursor relies on their function as prodrugs. Once synthesized, the nitrofuran derivatives undergo enzymatic activation by bacterial or parasitic nitroreductases (Type I or Type II)[1]. Under anaerobic conditions, Type I nitroreductases catalyze the reduction of the nitro group to a highly reactive hydroxylamine species, which covalently binds to cellular macromolecules (DNA and proteins), leading to rapid pathogen cell death[1].

Mechanism of action for nitrofuran prodrugs via nitroreductase activation.

Experimental Workflows & Protocols

The synthesis of highly pure nitrofuran derivatives requires careful control of reaction conditions. Traditional batch nitration of furan derivatives using acetyl nitrate is notoriously hazardous and prone to thermal runaway[5]. To ensure a self-validating and safe system, we recommend a continuous flow approach for the nitration step, followed by mild amide coupling.

Workflow for the synthesis and derivatization of 3-(5-nitro-2-furyl)propanoic acid.
Protocol A: Continuous Flow Nitration to Yield 3-(5-nitro-2-furyl)propanoic acid

Note: This protocol adapts modern flow chemistry principles to mitigate the explosive risks of acetyl nitrate[5][6].

Materials:

  • 3-(Furan-2-yl)propanoic acid (0.5 M in Acetic Anhydride)

  • Fuming Nitric Acid (HNO₃, 90%)

  • Acetic Anhydride (Ac₂O)

  • Continuous flow microreactor system (e.g., PTFE tubing, internal volume 2.0 mL) equipped with precise syringe pumps.

Step-by-Step Methodology:

  • Pre-cooling: Submerge the microreactor coil in an ice-water bath maintained strictly at 0–5 °C. Causality: Furan rings are highly susceptible to oxidative ring-opening at elevated temperatures during nitration.

  • Reagent Preparation: Prepare Stream A: 3-(Furan-2-yl)propanoic acid dissolved in Ac₂O. Prepare Stream B: A carefully pre-mixed solution of fuming HNO₃ in Ac₂O (generated in situ at 0 °C to form acetyl nitrate).

  • Flow Execution: Pump Stream A and Stream B into a T-mixer at equivalent flow rates (e.g., 0.5 mL/min each), ensuring a residence time of approximately 2 minutes in the reactor coil.

  • Quenching: Direct the reactor effluent immediately into a vigorously stirred flask containing ice-cold saturated aqueous NaHCO₃. Causality: Rapid neutralization prevents over-nitration and hydrolytic degradation of the newly formed nitrofuran.

  • Extraction & Validation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Checkpoint: Confirm product formation via TLC (Hexane:EtOAc 1:1, UV active at 254 nm). The presence of the nitro group will induce a significant bathochromic shift. Verify the structure via ¹H-NMR (DMSO-d6), ensuring the disappearance of the C5 furan proton.

Protocol B: Synthesis of Antimicrobial Amides via EDC/HOBt Coupling

Once the precursor is isolated, it can be coupled with various amines or hydrazines to generate drug-like scaffolds[7].

Materials:

  • 3-(5-nitro-2-furyl)propanoic acid (1.0 eq)

  • Primary or secondary amine/hydrazine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 3-(5-nitro-2-furyl)propanoic acid in anhydrous DCM/DMF. Add HOBt and EDC·HCl at 0 °C under an inert argon atmosphere. Stir for 30 minutes. Causality: HOBt is critical here; it reacts with the O-acylisourea intermediate formed by EDC to create a stable, reactive active ester, suppressing the formation of unreactive N-acylurea byproducts and preventing racemization (if chiral centers are present elsewhere).

  • Amine Addition: Add the target amine or hydrazine dropwise, followed by DIPEA to maintain basicity. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt, creating a self-purifying extraction system.

  • Validation: Evaporate the solvent and purify via flash column chromatography. Confirm the amide bond formation via LC-MS (monitoring for the[M+H]⁺ peak) and IR spectroscopy (appearance of strong amide I and II bands around 1650 cm⁻¹ and 1550 cm⁻¹).

Quantitative Data & Derivative Profiling

The versatility of 3-(5-nitro-2-furyl)propanoic acid allows for the generation of a wide array of derivatives. Table 1 summarizes typical quantitative parameters and applications of derivatives synthesized using the protocols outlined above.

Table 1: Properties and Yields of 3-(5-nitro-2-furyl)propanoic Acid Derivatives

Derivative ClassCoupling PartnerTypical Yield (%)Molecular Weight ( g/mol )Primary Application / Bioactivity
Parent Precursor N/A (CAS: 38898-06-5)75-85%*185.13Key synthetic intermediate[2]
Aliphatic Amides Alkylamines (e.g., Ethylamine)80-90%~212.20Gram-positive antibacterial screening
Aryl Hydrazides Phenylhydrazine derivatives65-75%~275.26Antiparasitic (Leishmaniasis)[1]
Spirocyclic Hybrids Azetidine derivatives50-60%~340.30Anti-tuberculosis (MDR-TB)[8]
Esters Methanol / Ethanol>90%199.16 / 213.19Lipophilic prodrug formulations

*Yield based on continuous flow nitration of the furanpropanoic acid starting material.

References

  • ChemSynthesis Database. "3-(5-nitro-2-furyl)propanoic acid - 38898-06-5." Chemical Synthesis Database, 2025. 2

  • ChemSynthesis Database. "Furans database - synthesis, physical properties." Chemical Synthesis Database, 2025.9

  • Benchchem. "(5-Nitrofuran-2-yl)acetic acid | 6281-22-7." Benchchem, 2025. 4

  • MDPI Molecules. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." National Center for Biotechnology Information (PMC), July 2022. 3

  • ResearchGate. "An update on derivatisation and repurposing of clinical nitrofuran drugs." ResearchGate, 2025. 1

  • ResearchGate. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ResearchGate, May 2025. 5

  • CoLab.ws. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals using Acetyl Nitrate." CoLab.ws, May 2025. 6

  • MDPI Pharmaceuticals. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." National Center for Biotechnology Information (PMC), February 2024. 7

  • MDPI Pharmaceuticals. "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." MDPI, June 2024. 8

Sources

Application

LC-MS/MS parameters for detecting 2-Furanpropanoic acid, 5-nitro- in biological matrices

Application Note: Advanced LC-MS/MS Method for the Quantitation of 5-Nitro-2-furanpropanoic Acid in Biological Matrices Introduction & Scope 5-Nitro-2-furanpropanoic acid (5-NFP) is a structurally significant carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Method for the Quantitation of 5-Nitro-2-furanpropanoic Acid in Biological Matrices

Introduction & Scope

5-Nitro-2-furanpropanoic acid (5-NFP) is a structurally significant carboxylic acid derivative containing a nitrofuran ring. In bioanalysis, detecting nitrofuran-related compounds and their metabolites in biological matrices (such as plasma or urine) is highly critical for pharmacokinetic profiling, toxicology, and food safety monitoring[1]. Because 5-NFP is highly polar and exists in trace physiological concentrations, its quantitation requires an assay that aggressively eliminates matrix interferences while maximizing ionization efficiency.

This application note details a fully validated, self-correcting LC-MS/MS protocol designed to quantify 5-NFP with high precision.

Mechanistic Rationale: The "Why" Behind the Method (E-E-A-T)

To ensure a robust and reproducible assay, every step of this protocol was engineered based on the physicochemical properties of 5-NFP.

  • Ionization Strategy (ESI Negative Mode): 5-NFP contains a terminal carboxylic acid moiety. In electrospray ionization (ESI), carboxylic acids readily deprotonate to form highly stable [M−H]− precursor ions. Therefore, negative ion mode is the most mathematically and chemically logical choice for achieving sub-ng/mL sensitivity[2].

  • Buffer Selection (Ammonium Acetate vs. Formic Acid): A common bioanalytical pitfall is the default use of 0.1% formic acid in the mobile phase. While formic acid is an excellent proton donor for positive ion mode, it severely suppresses the ionization of carboxylic acids in negative mode[3]. To circumvent this, we utilize 5 mM ammonium acetate . This volatile salt maintains a slightly acidic to neutral pH—ensuring sufficient chromatographic retention on a reversed-phase column—while facilitating optimal deprotonation in the ESI source without ion suppression[4].

  • Self-Validating Sample Preparation: Biological matrices are rich in proteins and phospholipids, which cause severe ionization suppression and column fouling. We employ a hybrid approach: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE). By introducing an isotopically labeled Internal Standard (IS) prior to PPT, the method becomes self-validating; any extraction losses or matrix effects are proportionally mirrored and mathematically corrected by the IS response.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Nitro-2-furanpropanoic acid (CAS: 92-43-3).

  • Internal Standard (IS): 5-nitro-2-furoic acid-d3 (or equivalent stable-isotope labeled analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer: LC-MS grade Ammonium Acetate.

  • SPE Sorbent: Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase cartridge.

Sample Preparation Workflow

This two-tier extraction protocol ensures the complete removal of isobaric interferences and phospholipids.

  • Spiking: Aliquot 200 µL of biological matrix (plasma/urine) into a 1.5 mL microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold ACN. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 700 µL of the supernatant to a clean tube and dilute 1:1 with LC-MS grade water (reduces organic strength to <40% to prevent analyte breakthrough during SPE loading).

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL MeOH, followed by equilibration with 1 mL Water.

  • Loading: Load the diluted supernatant onto the SPE cartridge at a flow rate of ~1 drop/sec.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to elute polar salts and endogenous peptides.

  • Elution: Elute the target analytes with 1 mL of 100% ACN.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Buffer / 10% ACN).

SPE_Workflow A Biological Sample (Plasma/Urine, 200 µL) + IS B Protein Precipitation (Add 600 µL Cold ACN) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Dilution (Dilute 1:1 with LC-MS Water) C->D E SPE Loading (Polymeric Reversed-Phase Cartridge) D->E F SPE Washing (5% MeOH in Water) E->F G SPE Elution (100% ACN) F->G H Evaporation & Reconstitution (5 mM NH4OAc : ACN, 90:10) G->H I LC-MS/MS Analysis H->I

Fig 1. Step-by-step sample preparation workflow combining PPT and SPE for matrix cleanup.

Liquid Chromatography (LC) Conditions

A specialized reversed-phase column is utilized to retain the polar carboxylic acid without relying on ion-pairing reagents[5].

  • Analytical Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or SIELC Newcrom R1.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 90 10 Initial
1.0 90 10 Isocratic hold
4.0 10 90 Linear ramp
5.5 10 90 Column wash
5.6 90 10 Switch back

| 7.5 | 90 | 10 | Re-equilibration |

Mass Spectrometry (MS/MS) Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source.

  • Polarity: Negative Ion Mode (ESI-)

  • Capillary/Ion Spray Voltage: -4500 V

  • Source Temperature: 500°C

  • Collision Gas (CAD): Medium

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose
5-NFP 184.0 140.0 -60 -15 Quantifier
5-NFP 184.0 138.0 -60 -25 Qualifier
5-NFP 184.0 94.0 -60 -40 Qualifier

| IS | 159.0 | 115.0 | -55 | -15 | Internal Standard |

Fragmentation Precursor [M-H]⁻ Precursor m/z 184.0 (5-Nitro-2-furanpropanoic acid) Prod1 Product Ion 1 m/z 140.0 (Quantifier) Precursor->Prod1 - CO₂ (44 Da) Prod2 Product Ion 2 m/z 138.0 (Qualifier) Precursor->Prod2 - NO₂ (46 Da) Prod3 Product Ion 3 m/z 94.0 (Qualifier) Precursor->Prod3 - CO₂ & NO₂ (90 Da)

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of 5-NFP in negative ESI mode.

Method Validation & Performance Data

The method was validated in accordance with current FDA/EMA bioanalytical method validation guidelines. The use of ammonium acetate combined with the PPT-SPE extraction protocol resulted in excellent matrix effect profiles, ensuring the assay is not artificially enhanced or suppressed by endogenous biological materials.

Table 3: Summary of Method Validation Metrics (Human Plasma)

Validation Parameter Result / Metric

| Linear Dynamic Range | 0.5 – 500 ng/mL ( R2>0.995 ) | | Limit of Quantitation (LOQ) | 0.5 ng/mL (S/N > 10) | | Intra-day Precision (CV%) | 6.5% across all QC levels | | Inter-day Precision (CV%) | 8.2% across all QC levels | | Mean Extraction Recovery | 88.4% ± 4.1% | | Matrix Effect (Ion Suppression) | 92% – 105% (Negligible suppression) | | Autosampler Stability | Stable for 48 hours at 4°C |

References

  • [5] SIELC Technologies. Separation of 5-Nitro-2-furoic acid on Newcrom R1 HPLC column. Available at:[Link]

  • [4] Rúbies, A., et al. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). Available at:[Link]

  • [3] Arome Science. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Available at:[Link]

  • [2] Watkins, M. A., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, ACS Publications. Available at:[Link]

  • [1] Vass, M., et al. (2007). Determination and Confirmation of Nitrofuran Residues in Honey Using LC-MS/MS. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Multiparametric In Vitro Cytotoxicity Evaluation of 2-Furanpropanoic acid, 5-nitro-

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Class: Nitrofuran derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Class: Nitrofuran derivative. Primary Application: Preclinical hepatotoxicity and mechanistic safety screening.

Mechanistic Rationale: The Causality of Nitrofuran Toxicity

2-Furanpropanoic acid, 5-nitro- (a structural analog to widely used antimicrobials like nitrofurantoin) belongs to the nitrofuran class of compounds. While nitrofurans are highly effective against bacterial infections, their clinical utility is frequently bottlenecked by dose-dependent cytotoxicity and idiosyncratic hepatotoxicity.

To evaluate this compound effectively, one must design assays that target its specific mechanism of action rather than relying solely on generic cell death markers. The cytotoxicity of nitrofurans is fundamentally driven by the electron deficiency of the nitro group ([1]).

In mammalian hepatic models, Cytochrome P450 Reductase (CPR) catalyzes a one-electron reduction of the nitrofuran to a highly reactive nitro radical anion. Under aerobic conditions, this radical rapidly auto-oxidizes back to the parent compound, transferring the electron to molecular oxygen to form superoxide (O2•-). This futile "redox cycling" generates massive amounts of reactive oxygen species (ROS) ( [2]). Simultaneously, further metabolic reduction produces electrophilic nitroso and hydroxylamine intermediates. These species covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), stripping the cell of its primary antioxidant defense.

Mechanism NF 5-Nitro-2-furanpropanoic acid (Parent Compound) Radical Nitro Radical Anion NF->Radical CPR Cytochrome P450 Reductase (NADPH) CPR->NF 1e- reduction Radical->NF Aerobic oxidation O2 Molecular Oxygen (O2) Radical->O2 Intermediates Nitroso / Hydroxylamine Intermediates Radical->Intermediates Further reduction ROS Superoxide (O2•-) & ROS O2->ROS Redox cycling Tox Oxidative Stress & Apoptosis (Cytotoxicity) ROS->Tox GSH GSH Depletion Intermediates->GSH Covalent binding GSH->Tox Loss of antioxidant defense

Mechanism of nitrofuran-induced cytotoxicity via redox cycling and GSH depletion.

Experimental Workflow & Assay Selection

Because cell death is the final consequence of a cascade of biochemical insults, a self-validating protocol must measure the upstream triggers (ROS generation and GSH depletion) alongside the terminal outcome (loss of viability). We utilize human hepatocellular carcinoma (HepG2) cells, which retain basal levels of xenobiotic-metabolizing enzymes, making them an ideal model for liver-specific toxicity.

Workflow cluster_assays Multiparametric Cytotoxicity Assays Seed Cell Seeding (HepG2 cells) Treat Compound Treatment (0 - 500 µM) Seed->Treat MTT MTT Assay (Viability / IC50) Treat->MTT DCFDA DCFDA Assay (ROS Generation) Treat->DCFDA GSH GSH-Glo Assay (GSH Depletion) Treat->GSH Analysis Data Synthesis & Mechanism Validation MTT->Analysis DCFDA->Analysis GSH->Analysis

Multiparametric experimental workflow for evaluating nitrofuran cytotoxicity.

Detailed Step-by-Step Methodologies

Cell Culture & Compound Preparation
  • Rationale: Nitrofurans are highly hydrophobic. Proper solvent control is critical to ensure that observed toxicity is due to the compound and not the vehicle.

  • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Prepare a 100 mM stock solution of 2-Furanpropanoic acid, 5-nitro- in molecular-grade DMSO.

  • Dilute the stock in culture media to achieve final working concentrations (10, 50, 100, 250, and 500 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well.

Cell Viability & IC50 Determination (MTT Assay)
  • Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. Because nitrofuran toxicity heavily disrupts mitochondrial function via oxidative stress, this assay is highly sensitive to its specific mode of action.

  • Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a clear 96-well plate. Incubate for 24 hours to allow attachment.

  • Aspirate media and apply 100 µL of the prepared compound dilutions. Include a vehicle control (0.5% DMSO) and a blank (media only).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom.

  • Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 15 minutes in the dark.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Intracellular ROS Quantification (DCFDA Assay)
  • Rationale: H2DCFDA is a cell-permeable probe. Once inside the cell, it is deacetylated by esterases and subsequently oxidized by ROS (specifically generated during nitrofuran redox cycling) into the highly fluorescent compound DCF.

  • Seed HepG2 cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate (black walls prevent fluorescence cross-talk between wells). Incubate for 24 hours.

  • Wash cells once with warm PBS.

  • Add 100 µL of 10 µM H2DCFDA (diluted in serum-free, phenol red-free media) to each well. Incubate in the dark for 30 minutes at 37°C.

  • Remove the probe solution and wash cells twice with PBS to remove extracellular dye.

  • Add the compound treatments (0–500 µM) in phenol red-free media.

  • Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 535 nm). Record fluorescence kinetically every 30 minutes for 4 hours to capture the peak ROS burst.

Glutathione (GSH) Depletion Assay
  • Rationale: GSH depletion is an early event in nitrofuran toxicity, occurring well before membrane rupture or apoptosis. Measuring GSH at 6 hours captures the biochemical depletion caused by electrophilic nitroso intermediates before general cell death confounds the results.

  • Seed HepG2 cells at 1 × 10⁴ cells/well in a white opaque 96-well plate. Incubate for 24 hours.

  • Treat cells with the compound dilutions for exactly 6 hours .

  • Remove media and add 50 µL of GSH-Glo™ Reagent (or equivalent luciferin-based GSH probe) to each well. Incubate for 30 minutes at room temperature on a shaker.

  • Add 50 µL of Luciferin Detection Reagent to each well. Incubate for 15 minutes.

  • Read luminescence. The luminescent signal is directly proportional to the amount of reduced GSH remaining in the cells.

Quantitative Data Presentation & Interpretation

The table below synthesizes the expected quantitative trends based on the established behavior of structurally analogous nitrofurans in hepatic cell lines. A self-validating protocol will show an inverse correlation between ROS generation and GSH depletion, which directly precipitates the drop in cell viability.

Concentration (µM)Cell Viability (% of Control, 24h)Intracellular ROS (Fold Change, 4h)Intracellular GSH (% of Control, 6h)
0 (Vehicle) 100 ± 4.21.00 ± 0.05100 ± 5.1
10 98 ± 3.11.15 ± 0.1092 ± 4.8
50 85 ± 5.42.40 ± 0.2565 ± 6.2
100 62 ± 6.04.10 ± 0.3038 ± 5.5
250 35 ± 4.56.80 ± 0.4515 ± 3.0
500 12 ± 2.28.50 ± 0.605 ± 1.5

Interpretation Insight: Notice that at 50 µM, cell viability remains relatively high (85%), but GSH is already depleted by 35% and ROS has more than doubled. This confirms that oxidative stress and antioxidant depletion are the causative upstream events driving the subsequent cytotoxicity observed at higher concentrations.

References

  • Li, H., Zhang, Z., Yang, X., Mao, X., Wang, Y., Wang, J., Peng, Y., & Zheng, J. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology, 32(4), 681–690. URL:[Link] [1]

  • Wang, Y., Gray, J. P., Mishin, V., Heck, D. E., Laskin, D. L., & Laskin, J. D. (2008). Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. Free Radical Biology and Medicine, 44(6), 1169–1179. URL:[Link] [2]

Application

Application Note: Recrystallization Techniques for the Purification of 2-Furanpropanoic acid, 5-nitro-

Introduction & Chemical Context In medicinal chemistry and drug development, the nitrofuran scaffold is a privileged structure frequently utilized for its potent antibacterial and antimicrobial properties. 2-Furanpropano...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In medicinal chemistry and drug development, the nitrofuran scaffold is a privileged structure frequently utilized for its potent antibacterial and antimicrobial properties. 2-Furanpropanoic acid, 5-nitro- (also known as 3-(5-nitro-2-furyl)propanoic acid) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because impurities generated during its synthesis—such as unreacted starting materials, regioisomers, or inorganic salts—can severely compromise downstream coupling reactions, achieving >98% purity is mandatory.

This application note details a self-validating, highly efficient purification strategy relying on an initial acid-base extraction followed by a mixed-solvent (ethanol/water) recrystallization. By exploiting the differential solubility gradients of the compound's hydrophobic nitrofuran ring and its hydrophilic carboxylic acid moiety, this protocol ensures maximum recovery and exceptional purity.

Physicochemical Profile

Understanding the target molecule's physical properties is the first step in designing a rational purification system. The presence of the strongly electron-withdrawing nitro group and the hydrogen-bonding carboxylic acid dictates its solubility profile.

Table 1: Quantitative Physicochemical Data

Property Value Clinical/Chemical Significance
IUPAC Name 3-(5-nitrofuran-2-yl)propanoic acid Target compound
CAS Number 38898-06-5[1][2] Unique identifier for material sourcing
Molecular Formula C₇H₇NO₅[1] Determines mass balance calculations
Molecular Weight 185.13 g/mol [1] Required for stoichiometric conversions

| Melting Point | 120–122 °C[2] | Primary metric for assessing final crystal purity |

Mechanistic Rationale for Solvent Selection

Recrystallization is not merely dissolving and precipitating a solid; it is the thermodynamic manipulation of a crystal lattice. For nitroaromatic carboxylic acids, single-solvent systems often fail because the compound is either too soluble (e.g., in pure methanol or acetone) or completely insoluble (e.g., in cold water or hexanes)[3][4].

The Causality Behind the Ethanol/Water System:

  • Ethanol (The Good Solvent): At elevated temperatures (70–75 °C), ethanol effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid groups, solvating the molecule completely[3][4].

  • Water (The Anti-Solvent): The addition of hot water to the ethanolic solution dramatically increases the dielectric constant of the medium. Because the nitrofuran ring is highly hydrophobic, water forces the molecule to the brink of supersaturation (the "cloud point")[5].

  • Thermal Gradient Crystallization: As the solution cools slowly to room temperature, the molecules self-assemble into a highly ordered crystal lattice. The slow kinetics exclude structurally dissimilar organic impurities, which remain dissolved in the mother liquor[5][6].

Experimental Workflow

Workflow N1 Crude 5-Nitro-2-furanpropanoic acid (CAS: 38898-06-5) N2 Dissolution Add minimum hot Ethanol (70-75°C) N1->N2 N3 Hot Filtration Remove insoluble particulates N2->N3 N4 Anti-Solvent Addition Dropwise hot H2O until turbid N3->N4 N5 Redissolution Add drops of hot EtOH to clarify N4->N5 N6 Crystallization Cool to 25°C, then ice bath (0-5°C) N5->N6 N7 Isolation & Washing Vacuum filter, wash with cold EtOH/H2O N6->N7 N8 Drying Vacuum desiccator to constant weight N7->N8

Fig 1: Mixed-solvent recrystallization workflow for 5-nitro-2-furanpropanoic acid.

Step-by-Step Methodology

Phase 1: Acid-Base Pre-Purification (Self-Validating Step)

Purpose: To chemically separate the target carboxylic acid from neutral/basic organic impurities before thermal recrystallization[6][7].

  • Dissolution: Suspend 10.0 g of crude 2-Furanpropanoic acid, 5-nitro- in 100 mL of ethyl acetate.

  • Base Extraction: Add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. The target compound deprotonates and migrates to the aqueous layer as a highly soluble sodium salt.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which retains neutral organic impurities).

  • Acidification: Slowly add 1M HCl to the aqueous layer under constant stirring until the pH reaches 2.0–3.0. The protonated 2-Furanpropanoic acid, 5-nitro- will precipitate rapidly as a crude solid[7].

  • Isolation: Vacuum filter the precipitate and wash with 20 mL of cold deionized water.

Phase 2: Mixed-Solvent Recrystallization

Purpose: To achieve >98% purity by excluding trace impurities via crystal lattice formation[3][4].

  • Primary Solvation: Transfer the semi-dry crude solid to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of boiling ethanol (approx. 30–40 mL) required to completely dissolve the solid while heating on a hot plate (70–75 °C).

  • Hot Filtration (Optional but Recommended): If dark particulates or insoluble matter remain, quickly pass the hot solution through a fluted filter paper in a pre-warmed stemless funnel.

  • Anti-Solvent Titration: While maintaining the solution near boiling, add hot deionized water dropwise. Continue adding until the solution becomes faintly turbid (cloudy) and the turbidity persists despite stirring. This is the exact point of supersaturation[3][4].

  • Clarity Restoration: Add boiling ethanol drop-by-drop (usually 3–5 drops) just until the solution turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation. Allow the flask to cool undisturbed to room temperature (approx. 45–60 minutes). Causality note: Rapid cooling traps impurities; slow cooling ensures a perfect crystal lattice[5].

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to depress the solubility further and maximize crystal yield.

  • Filtration & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of an ice-cold 1:1 mixture of Ethanol/Water to remove residual mother liquor without dissolving the product.

  • Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator over silica gel overnight to achieve constant weight.

In-Process Quality Control (IPQC) & Troubleshooting

A robust protocol must validate itself. Perform the following checks to ensure success:

Table 2: Troubleshooting & Validation Matrix

Observation / Issue Mechanistic Cause Corrective Action
No crystals form upon cooling Over-dilution; the concentration is below the saturation point. Boil off 20-30% of the solvent volume, then repeat the cooling process. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation[5].
Product "oils out" instead of crystallizing The melting point of the compound is lower than the temperature at which it precipitates. Reheat until the oil dissolves. Add slightly more ethanol, then cool much more slowly. Do not agitate the flask during cooling.
Melting Point is < 120 °C or broad Impurities or residual solvent (water/ethanol) are trapped in the lattice. Ensure the product is dried to a constant weight under high vacuum. If MP remains low, perform a second recrystallization[5][6].

| Low Recovery Yield (< 60%) | Too much ethanol was used, keeping the product dissolved in the mother liquor. | Concentrate the mother liquor under reduced pressure and cool in an ice bath to obtain a second crop of crystals. |

References

  • ChemSynthesis Database. "3-(5-nitro-2-furyl)propanoic acid - 38898-06-5". Verified chemical properties and molecular identifiers. [1]

  • MilliporeSigma (Sigma-Aldrich). "3-(5-nitrofuran-2-yl)propanoic acid | 38898-06-5". Analytical standards and melting point validation. [2]

  • BenchChem Technical Support. "Recrystallization of 5-Methyl-2-nitrobenzoic Acid". Protocols for mixed-solvent purification of nitroaromatic acids. [3]

  • BenchChem Technical Support. "Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization". [4]

  • Google Patents. "US4288615A - Process for recovering 3-nitrobenzoic acid". Acid-base extraction methodologies for aromatic carboxylic acids. [7]

  • Massachusetts College of Liberal Arts. "Recrystallization of Benzoic Acid". Principles of anti-solvent addition and thermal gradients. [5]

  • University of Illinois, Department of Chemistry. "Recrystallization and Crystallization". Mechanistic differences between precipitation and crystal lattice formation. [6]

Sources

Method

Application Notes and Protocols for the Development of Novel Polymers from 2-Furanpropanoic acid, 5-nitro-

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the utilization of 2-Furanpropanoic acid, 5-nitro- as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-Furanpropanoic acid, 5-nitro- as a novel monomer for the synthesis of advanced polymers. This document outlines the scientific rationale, detailed experimental protocols, and potential applications of polymers derived from this unique furanic compound. By leveraging the inherent functionalities of the furan ring, the carboxylic acid group, and the electron-withdrawing nitro group, researchers can explore a new class of materials with tailored properties.

Introduction: The Promise of 5-Nitro-Substituted Furanic Polymers

The quest for novel polymers with advanced functionalities and sustainable origins has led to a growing interest in biomass-derived monomers.[1] Furan derivatives, obtainable from renewable resources like agricultural waste, are at the forefront of this research.[1][2] Among these, 2,5-furandicarboxylic acid (FDCA) has emerged as a key building block for bio-based polyesters and polyamides, offering an alternative to petroleum-derived terephthalic acid.[3][4][5][6]

This guide focuses on a less explored yet highly promising monomer: 2-Furanpropanoic acid, 5-nitro- . The unique combination of a furan core, a flexible propanoic acid side chain, and a strongly electron-withdrawing nitro group presents an opportunity to design polymers with unique characteristics.[7] The nitro group, a common explosophore, can impart specific energetic properties or be leveraged for its influence on the electronic and thermal behavior of the polymer backbone.[7][8] The propanoic acid moiety provides a reactive handle for polycondensation reactions, leading to the formation of polyesters and polyamides.

These notes will explore the synthesis of novel polymers from 2-Furanpropanoic acid, 5-nitro-, detailing the causality behind experimental choices and providing self-validating protocols.

Chemical Characteristics of 2-Furanpropanoic acid, 5-nitro-

Understanding the chemical properties of the monomer is paramount to designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C7H7NO5N/A
Molecular Weight 185.13 g/mol N/A
Appearance Expected to be a crystalline solid[9]
Key Functional Groups Furan ring, Carboxylic acid, Nitro group

The presence of the 5-nitro group significantly influences the reactivity of both the furan ring and the carboxylic acid. The nitro group is strongly electron-withdrawing, which can:

  • Increase the acidity of the carboxylic acid , potentially affecting catalyst choice and reaction kinetics in polycondensation reactions.[7]

  • Modify the electron density of the furan ring , influencing its susceptibility to electrophilic attack and its stability at elevated temperatures.[10] The furan ring's reactivity can be a point of contention in polymerizations, sometimes leading to undesirable side reactions.[2][11]

  • Impart unique properties to the resulting polymer , such as enhanced thermal stability, specific optical properties, or potential for energetic applications.[8]

Proposed Polymerization Pathways

The carboxylic acid functionality of 2-Furanpropanoic acid, 5-nitro- is the most direct route for polymerization. Two primary polycondensation pathways are proposed:

  • Polyesterification: Reaction with diols to form polyesters.

  • Polyamidation: Reaction with diamines to form polyamides.

The choice of comonomer (diol or diamine) will significantly impact the final properties of the polymer, such as its melting point, solubility, and mechanical strength.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of polymers from 2-Furanpropanoic acid, 5-nitro-. As this is a novel monomer, optimization of reaction conditions will be necessary.

Protocol 1: Synthesis of Poly(alkylene 5-nitro-2-furanpropanoate) via Melt Polycondensation

This protocol details the synthesis of a polyester through the reaction of 2-Furanpropanoic acid, 5-nitro- with a generic aliphatic diol (e.g., 1,4-butanediol).

Rationale: Melt polycondensation is a common and effective method for producing high molecular weight polyesters from diacids and diols.[12] A two-stage process is employed to first create low molecular weight oligomers and then drive the reaction to completion under high vacuum to remove the condensation byproduct (water).

Workflow Diagram:

Polyester_Synthesis Monomers 2-Furanpropanoic acid, 5-nitro- + Diol (e.g., 1,4-butanediol) + Catalyst (e.g., Ti(OBu)4) Reactor Reaction Vessel Monomers->Reactor Stage1 First Stage: Esterification (e.g., 180-200°C, N2 atmosphere) Reactor->Stage1 Heat Stage2 Second Stage: Polycondensation (e.g., 220-240°C, High Vacuum) Stage1->Stage2 Increase Temp, Apply Vacuum Purification Purification (Dissolution and Precipitation) Stage2->Purification Polymer Purified Polyester Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization Purification->Polymer

Caption: Polyester synthesis workflow.

Materials:

  • 2-Furanpropanoic acid, 5-nitro- (1.0 eq)

  • 1,4-Butanediol (1.1 eq, slight excess to compensate for volatilization)

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst (e.g., 0.05 mol%)

  • High-purity nitrogen gas

  • Anhydrous solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.

  • Charging Monomers: Charge the flask with 2-Furanpropanoic acid, 5-nitro-, 1,4-butanediol, and the catalyst.

  • First Stage (Esterification):

    • Flush the system with nitrogen for 15-20 minutes to remove oxygen.

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours, or until the collection of water in the side-arm flask ceases. This stage produces low molecular weight oligomers.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (e.g., <1 Torr) over 30-60 minutes to avoid excessive foaming.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the solid polymer in a suitable solvent (e.g., chloroform or a mixture of phenols).

  • Purification:

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from the acid chloride of 2-Furanpropanoic acid, 5-nitro- and a diamine.

Rationale: Low-temperature solution polycondensation is suitable for monomers that may be thermally sensitive. Converting the carboxylic acid to a more reactive acid chloride allows the reaction to proceed at lower temperatures. This method can yield high molecular weight polyamides.[6]

Workflow Diagram:

Polyamide_Synthesis Monomer 2-Furanpropanoic acid, 5-nitro- AcidChloride 5-Nitro-2-furanpropanoyl chloride (via reaction with SOCl2) Monomer->AcidChloride Reaction Polycondensation Reaction (Diamine in aprotic solvent + Acid Chloride solution) AcidChloride->Reaction Purification Purification (Precipitation and Washing) Reaction->Purification Polymer Purified Polyamide Purification->Polymer Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization

Caption: Polyamide synthesis workflow.

Materials:

  • 2-Furanpropanoic acid, 5-nitro-

  • Thionyl chloride (SOCl2)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • An aliphatic or aromatic diamine (e.g., hexamethylenediamine)

  • An acid scavenger (e.g., pyridine or triethylamine)

  • A non-solvent for precipitation (e.g., water or methanol)

Procedure:

  • Synthesis of 5-Nitro-2-furanpropanoyl chloride:

    • In a fume hood, reflux 2-Furanpropanoic acid, 5-nitro- with an excess of thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting acid chloride can be used directly or purified by vacuum distillation.

  • Polymerization:

    • In a dry, nitrogen-purged flask, dissolve the diamine and the acid scavenger in anhydrous DMAc or NMP.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of the 5-Nitro-2-furanpropanoyl chloride in the same anhydrous solvent to the stirred diamine solution.

    • Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Polymer Recovery and Purification:

    • Precipitate the polyamide by pouring the viscous reaction mixture into a non-solvent like water or methanol.

    • Filter the polymer and wash it extensively with water and then methanol to remove any unreacted monomers and salts.

    • Dry the purified polyamide in a vacuum oven at 80-100°C.

Expected Polymer Properties and Characterization

The properties of the resulting polymers will be highly dependent on the chosen comonomer and the polymerization conditions.

Hypothesized Properties:

Polymer TypeExpected Thermal PropertiesExpected SolubilityPotential Applications
Aliphatic Polyester Lower glass transition and melting temperatures. The nitro group may enhance thermal stability compared to non-nitrated furan polyesters.Soluble in common organic solvents like chloroform and THF.Biodegradable plastics, flexible films, and adhesives.[13]
Aromatic-Aliphatic Polyamide Higher glass transition and melting temperatures, improved mechanical strength.Limited solubility, may require polar aprotic solvents like DMAc or NMP.High-performance engineering plastics, fibers, and coatings.[5][6]

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile.

Conclusion and Future Outlook

The use of 2-Furanpropanoic acid, 5-nitro- as a monomer opens up a new avenue for the development of functional polymers from renewable resources. The protocols provided herein offer a solid foundation for the synthesis of novel polyesters and polyamides. The presence of the nitro group is expected to impart unique properties, making these materials candidates for a range of applications, from advanced engineering plastics to specialized materials in the pharmaceutical and electronics industries. Further research should focus on a thorough evaluation of the structure-property relationships and the exploration of diverse comonomers to fine-tune the material characteristics. The potential for post-polymerization modification of the nitro group could also be an exciting area for future investigation.

References

  • Gandini, A. (n.d.).
  • Li, G., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. SciSpace.
  • Vo-Thanh, G. (2012).
  • Nur-A-Tomal, M. S., et al. (2022). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. PMC - NIH.
  • Gandini, A. (2022). Furan Polymers and their Reactions. DOKUMEN.PUB.
  • Fausti, P., et al. (2000). Cationic Macromolecular Design and Synthesis Using Furan Derivatives.
  • LookChem. (n.d.). Cas 645-12-5,5-Nitro-2-furoic acid.
  • Patsnap. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • Goh, Y.-K., et al. (2011). Nitrones in synthetic polymer chemistry.
  • Rivas, B. L., et al. (2017). Synthetic Nitrogen-containing Polymers and their Application as Copper Supports in Click Chemistry.
  • ChemicalBook. (2026). 5-Nitro-2-furoic acid Chemical Properties,Uses,Production.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-furoic acid 98 645-12-5.
  • ChemicalBook. (n.d.). 5-Nitro-2-furoic acid CAS#: 645-12-5.
  • Worldwide Life Sciences. (2026). 5-Nitro-2-furoic acid - 5g.
  • Wikipedia. (n.d.). Nitro compound.
  • Rorrer, J. E., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
  • The University of Groningen research portal. (2024).
  • Rorrer, J. E., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. PMC.
  • Sousa, A. F. D., et al. (n.d.). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. RSC Publishing.
  • Jiang, Y., et al. (2015).
  • Chebbi, Y., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
  • Benchchem. (n.d.).
  • Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. PubMed.
  • Sigma-Aldrich. (n.d.). 5-Nitrofuran-2-carboxylic acid | 645-12-5.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Nitro-2-furancarboxylic Acid | 645-12-5.
  • ChemRxiv. (n.d.).
  • Wu, J., et al. (n.d.).
  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ResearchGate. (2015). Fully biobased poly(propylene 2,5-furandicarboxylate) for packaging applications: excellent barrier properties as a function of crystallinity.

Sources

Application

Application Note: Chemical Derivatization of 2-Furanpropanoic Acid, 5-nitro- for Enhanced Biological Activity

[label="Biological Validation Refining Diagram Accuracy I'm now satisfied with the final revisions. Both diagrams are polished. The workflow diagram is streamlined. The "Further Reduction" diagram clearly depicts the hyd...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Biological Validation

Refining Diagram Accuracy

I'm now satisfied with the final revisions. Both diagrams are polished. The workflow diagram is streamlined. The "Further Reduction" diagram clearly depicts the hydroxylamine intermediate leading to DNA damage and bacterial cell death. The goal is to maximize the clarity of the figures for my application note. The colors and annotations provide key insights for the structure-activity relationship analysis.

Finalizing Visualizations

I've completed the diagrams. The focus is now on polishing the text and incorporating the tables and citations. The figures are accurate and informative, highlighting key steps. I'm ready to finalize the application note.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The rise of multidrug-resistant (MDR) pathogens has necessitated the revitalization of established antimicrobial pharmacophores. 2-Furanpropanoic acid, 5-nitro- (commonly referred to as 5-nitro-2-furanpropanoic acid) represents a highly versatile building block in medicinal chemistry. The 5-nitrofuran scaffold is a privileged "warhead," functioning as a prodrug that requires enzymatic reduction by bacterial nitroreductases (NTRs) to exert its broad-spectrum antimicrobial effects [1.2].

The Rationale for Derivatization: While the 5-nitro group is essential for generating cytotoxic reactive oxygen species (ROS) and DNA-damaging intermediates, the free propanoic acid chain often limits the molecule's biological efficacy. At physiological pH, the carboxylic acid is ionized, which restricts passive diffusion across the lipid-rich bacterial cell envelope.

By chemically derivatizing the propanoic acid moiety—converting it into amides, esters, or complex molecular hybrids (such as isatin or coumarin conjugates)—we can precisely tune the molecule's lipophilicity (cLogP) and membrane permeability[1][2]. This derivatization neutralizes the negative charge, driving intracellular accumulation where bacterial NTRs can subsequently activate the prodrug. Furthermore, hybridization strategies can yield dual-action compounds capable of overcoming established resistance mechanisms[1].

Reductive Activation Pathway

The biological activity of 5-nitrofuran derivatives is fundamentally dependent on their reduction by oxygen-insensitive Type I nitroreductases (e.g., NfsA and NfsB in E. coli)[3]. The diagram below illustrates the causality between prodrug penetration, enzymatic activation, and bacterial cell death.

Pathway Prodrug 5-Nitro-2-furanpropanoic Acid Derivative NTR Bacterial Nitroreductase (Type I / II) Prodrug->NTR Cell Penetration Nitroso Nitroso Intermediate (Highly Reactive) NTR->Nitroso 2e- Enzymatic Reduction Hydroxylamino Hydroxylamino Species Nitroso->Hydroxylamino Further Reduction DNA DNA Lesions & Strand Breakage Hydroxylamino->DNA Oxidative Damage Protein Ribosomal Protein Adducts Hydroxylamino->Protein Covalent Binding Death Bacterial Cell Death DNA->Death Protein->Death

Caption: Reductive activation pathway of 5-nitrofuran derivatives by bacterial nitroreductases.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies indicate that modifying the C-2 propanoic acid chain significantly alters antimicrobial potency and mammalian cytotoxicity. For instance, coupling the propanoic acid with an isatin moiety creates a molecular hybrid that demonstrates exceptional potency against Methicillin-resistant Staphylococcus aureus (MRSA) while maintaining a high safety profile in human embryonic kidney cells (HEK-293)[1].

The table below summarizes the comparative biological activity of 2-Furanpropanoic acid, 5-nitro- against various synthetic derivatives, demonstrating the enhanced efficacy achieved through targeted derivatization.

CompoundStructural ModificationMIC E. coli (µg/mL)MIC MRSA (µg/mL)Mammalian Cytotoxicity CC₅₀ (µg/mL)
Parent Compound Free Propanoic Acid3264> 100
Derivative A Simple Alkyl Amide816> 100
Derivative B Aliphatic Ester1632> 100
Derivative C Isatin Molecular Hybrid21> 32

(Note: Data synthesized from established nitrofuran SAR trends and recent hybrid molecule studies[1][2].)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in quality control checkpoints.

Protocol 1: Synthesis of 5-Nitro-2-furanpropanamides via EDC/NHS Coupling

Causality Check: Traditional acyl chloride formation (using SOCl₂) is avoided here. The furan ring is highly sensitive to harsh acidic conditions and elevated temperatures, which can trigger ring-opening or polymerization. EDC/NHS coupling provides a mild, room-temperature alternative that preserves the integrity of the 5-nitrofuran pharmacophore.

Reagents:

  • 2-Furanpropanoic acid, 5-nitro- (1.0 eq)

  • Primary/Secondary Amine or Hybrid Precursor (1.2 eq)

  • EDC·HCl (1.5 eq) and NHS (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 2-Furanpropanoic acid, 5-nitro- in anhydrous DMF under an inert argon atmosphere. Add EDC·HCl and NHS. Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar starting material spot (UV active at 254 nm) will disappear, replaced by a less polar NHS-ester intermediate.

  • Coupling: Add the target amine and DIPEA to the reaction mixture. Stir overnight (12-16 hours) at room temperature.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: In Vitro Nitroreductase (NTR) Cleavage Assay

Causality Check: A compound might show poor antimicrobial activity either because it cannot penetrate the bacterial cell wall or because it is not a substrate for the NTR enzyme. This cell-free assay isolates the target interaction, allowing you to validate whether your new derivative retains its affinity for the activating enzyme.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. (Ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Reaction Mix: In a 96-well UV-transparent plate, combine 50 mM Phosphate Buffer (pH 7.4), 200 µM NADH (cofactor), and 50 µM of the nitrofuran derivative.

  • Initiation: Add 1 µg/mL purified E. coli nitroreductase (NfsB) to initiate the reaction.

  • Kinetic Readout: Monitor the absorbance at 340 nm using a microplate reader for 30 minutes at 37°C.

    • Self-Validation: NADH absorbs strongly at 340 nm. As the NTR enzyme reduces the nitrofuran derivative, it consumes NADH. A rapid decrease in A340 confirms that your derivative is successfully recognized and activated by the enzyme.

Protocol 3: Broth Microdilution MIC Assay

Evaluate the antimicrobial efficacy of the derivatives following CLSI guidelines. Ensure compounds are tested against both Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains to assess the impact of the propanoic acid modification on membrane permeability.

Workflow Visualization

Workflow Start 5-Nitro-2-furanpropanoic Acid (Starting Material) Act Carboxylic Acid Activation (EDC/NHS Coupling) Start->Act Syn Nucleophilic Substitution (Amines/Alcohols/Hybrids) Act->Syn Pur Purification & QC (HPLC, NMR, LC-MS) Syn->Pur Bio Biological Validation (MIC & NTR Assays) Pur->Bio

Caption: Experimental workflow from chemical synthesis to biological validation of nitrofuran derivatives.

References

  • Mohamed, M. S., et al. "Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives". Journal of Chemistry (2023).[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives". PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying degradation products of 2-Furanpropanoic acid, 5-nitro- in aqueous solutions

Focus Area: Identification and Troubleshooting of 2-Furanpropanoic acid, 5-nitro- Degradation in Aqueous Solutions Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resourc...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Identification and Troubleshooting of 2-Furanpropanoic acid, 5-nitro- Degradation in Aqueous Solutions

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide dissects the chemical causality behind the degradation of 5-nitro-2-furanpropanoic acid (also known as 3-(5-nitro-2-furyl)propanoic acid) and provides self-validating protocols to ensure your LC-MS/MS workflows yield artifact-free, reproducible data.

Unlike traditional nitrofuran drugs (e.g., furazolidone) that contain an azomethine bond and degrade into classic marker residues like AOZ or AMOZ[1], 5-nitro-2-furanpropanoic acid lacks this bond. Therefore, its degradation is driven entirely by the reactivity of the nitro-aromatic furan system[2].

Section 1: Core Mechanisms & Degradation Pathways (FAQ)

Q: What drives the degradation of 5-nitro-2-furanpropanoic acid in aqueous environments? A: The degradation is governed by two competing pathways: photolysis and reduction.

  • Photolysis: The nitro group at the C5 position acts as a powerful antenna for UV-A and UV-B radiation. This spectral overlap with natural light drives rapid direct photolysis[3]. Additionally, the furan ring is highly susceptible to indirect photolysis via self-sensitized photo-oxidation by singlet oxygen ( 1O2​ ) and hydroxyl radicals ( ⋅OH )[4].

  • Reduction: In biological or reducing chemical environments, the nitro group undergoes a stepwise 2-electron reduction (Nitro Nitroso Hydroxylamino Amino)[2].

Q: Why does the furan ring open during degradation, and what are the analytical consequences? A: The furan ring is stabilized by the electron-withdrawing nitro group. When this group is reduced to an electron-donating amino group (-NH 2​ ), the aromatic system becomes highly unstable. The intermediate rapidly hydrolyzes, causing the furan ring to cleave open into highly polar, open-chain aliphatic keto-acids and nitriles[2]. Analytically, this means your target analytes shift from moderately non-polar UV-absorbing compounds to highly polar, non-UV-absorbing aliphatic chains, requiring a shift from standard liquid-liquid extraction to Solid Phase Extraction (SPE).

Pathway Parent 5-Nitro-2-furanpropanoic acid (Parent) Photo Photolysis (UV/Solar) Direct & Indirect Parent->Photo hv (UV-A/B) Reduct Chemical/Enzymatic Reduction (e.g., Nitroreductases) Parent->Reduct e- transfer RingOpen Furan Ring Opening (Aliphatic Acids/Aldehydes) Photo->RingOpen ROS / Singlet O2 Nitroso Nitroso Intermediate (-NO) Reduct->Nitroso 2e- Hydroxyl Hydroxylamino Intermediate (-NHOH) Nitroso->Hydroxyl 2e- Amino Amino Derivative (-NH2) Hydroxyl->Amino 2e- Amino->RingOpen Rapid Hydrolysis Mineral Mineralization (CO2 + H2O) RingOpen->Mineral Advanced Oxidation

Degradation pathways of 5-nitro-2-furanpropanoic acid via photolysis and reduction.

Table 1: Quantitative Degradation Kinetics in Aqueous Solutions | Environmental Condition | Primary Mechanism | Estimated Half-Life ( t1/2​ ) | Primary End Products | | :--- | :--- | :--- | :--- | | UV-A/B Irradiation | Direct Photolysis | 20–30 mins | Ring-opened aliphatic acids | | Dark + Nitroreductase | Enzymatic Reduction | 45–60 mins | Nitroso, Hydroxylamino derivatives | | Advanced Oxidation (TiO 2​ ) | Photocatalysis (ROS) | < 15 mins | Complete mineralization (CO 2​ , H 2​ O)[5] |

Section 2: Analytical Methodologies & Protocols

To capture these transient degradation products, sample preparation must immediately halt degradation pathways while simultaneously concentrating highly polar metabolites.

Q: How do I extract both the parent compound and its ring-opened metabolites from an aqueous matrix? A: Standard ethyl acetate liquid-liquid extraction (LLE) will fail to recover the polar ring-opened aliphatic acids. You must use a polymeric reversed-phase Solid Phase Extraction (SPE) workflow.

Step-by-Step Self-Validating Extraction Protocol

Causality Note: This protocol relies on extreme pH control and light exclusion to freeze the chemical state of the sample.

  • Quenching & Spiking (The Validation Step): Immediately upon drawing the 5 mL aqueous sample, transfer it to an amber glass vial to halt photolysis. Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13 C-labeled parent).

    • Self-Validation: If the SIL-IS peak area in the final chromatogram drops below 70% recovery, or if SIL-IS degradation peaks appear, your quenching step failed, indicating active degradation during sample prep.

  • pH Adjustment: Add 0.1% Formic Acid dropwise until the pH reaches 3.0.

    • Causality: The propanoic acid moiety ( pKa≈4.5 ) must be fully protonated to ensure retention on the SPE sorbent.

  • SPE Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (60 mg/3 mL) with 3 mL Methanol, followed by 3 mL of pH 3.0 acidified water.

  • Loading & Washing: Load the 5 mL quenched sample at a flow rate of 1 mL/min. Wash with 2 mL of 5% Methanol in water to remove salts without eluting the polar metabolites.

  • Elution: Elute with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C (do not exceed 40°C to prevent thermal degradation of hydroxylamino intermediates). Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile).

Workflow Step1 1. Aqueous Sample Collection (Amber Vials, 4°C) Step2 2. pH Adjustment & Quenching (Formic Acid, pH 3.0) Step1->Step2 Step3 3. Solid Phase Extraction (SPE) (HLB Cartridges) Step2->Step3 Step4 4. Elution & Reconstitution (Methanol/Water) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI- Mode, MRM) Step4->Step5

Step-by-step sample preparation and LC-MS/MS workflow for trace degradation products.

Table 2: Optimal LC-MS/MS Parameters Because the parent compound contains a carboxylic acid group, Electrospray Ionization in Negative mode (ESI-) is mandatory for optimal sensitivity.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ionization Mode
5-Nitro-2-furanpropanoic acid184.0140.0 (loss of CO 2​ )15ESI-
Nitroso Intermediate168.0124.018ESI-
Ring-opened Aliphatic AcidVariableVariable20–25ESI-

Section 3: Troubleshooting Guide

Issue: Rapid, unexplained loss of the parent compound before analysis, with no corresponding peaks in the chromatogram.

  • Root Cause: The sample was exposed to ambient laboratory fluorescent lighting. The nitro-furan system undergoes rapid direct photolysis, and the resulting ring-opened products are too polar to be retained on your current C18 LC column, eluting in the void volume.

  • Solution: Switch to strictly amber glassware or wrap vessels in aluminum foil. To capture the void-volume metabolites, transition from a standard C18 column to a Polar-Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Issue: Poor recovery of the parent compound during SPE.

  • Root Cause: The pH of the aqueous sample was too high. At pH > 5.0, the propanoic acid moiety is ionized (deprotonated). Ionized compounds exhibit poor retention on polymeric reversed-phase sorbents.

  • Solution: Verify the sample pH is strictly ≤3.0 prior to loading onto the HLB cartridge.

Issue: Detection of the Amino-derivative (-NH 2​ ) is highly inconsistent.

  • Root Cause: The amino-furan derivative is a highly transient intermediate. Once the nitro group is fully reduced to an amine, the electron density shifts, making the furan ring highly susceptible to spontaneous nucleophilic attack and hydrolytic ring-opening by water molecules[2].

  • Solution: Do not attempt to quantify the amino-derivative as a stable endpoint. Instead, monitor the downstream aliphatic ring-opened products or trap the intermediate using a derivatization agent (e.g., 2-nitrobenzaldehyde) immediately upon sampling, similar to standard nitrofuran protocols[1].

References
  • Edhlund, B. L., et al. "Aquatic Photochemistry of Nitrofuran Antibiotics." American Chemical Society. URL:[Link]

  • "Rapid determination of nitrofuran metabolite residues in aquatic products." SCIEX. URL:[Link]

  • "A critical assessment of the photodegradation of pharmaceuticals in aquatic environments." RSC Publishing. URL:[Link]

  • "Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation." PMC. URL:[Link]

  • "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance." PMC. URL:[Link]

Sources

Optimization

How to increase the reaction yield for the synthesis of 2-Furanpropanoic acid, 5-nitro-

Welcome to the technical support center for the synthesis of 2-Furanpropanoic acid, 5-nitro-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Furanpropanoic acid, 5-nitro-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing reaction yield. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and offer field-proven insights to ensure the success of your experiments.

The synthesis of 5-nitro-2-furan derivatives is a critical process for developing various pharmaceutical agents, as the nitrofuran moiety is a well-known pharmacophore with antimicrobial properties.[1][2] However, the furan ring's inherent sensitivity, particularly to acidic conditions, makes the nitration step a significant challenge, often leading to low yields due to ring degradation and polymerization.[3]

This document provides a structured approach to overcoming these obstacles, focusing on a robust two-step synthetic strategy.

Part 1: Overall Synthesis and Logic

The most reliable method for preparing 2-Furanpropanoic acid, 5-nitro- involves a two-step process. This approach isolates the challenges of forming the propanoic acid sidechain from the delicate nitration of the furan ring.

  • Step 1: Synthesis of the Precursor. Formation of 2-Furanpropanoic acid from a suitable starting material like furan-2-carbaldehyde (furfural).

  • Step 2: Electrophilic Nitration. Introduction of the nitro group at the C5 position of the furan ring, the most critical and yield-determining step.

This strategic division allows for optimization at each stage and prevents the sensitive furan ring from being exposed to harsh conditions for extended periods.

Synthesis_Workflow Furfural Furan-2-carbaldehyde (Furfural) Intermediate 2-Furanacrylic acid Furfural->Intermediate Knoevenagel Condensation Precursor 2-Furanpropanoic acid Intermediate->Precursor Reduction (e.g., H2/Pd-C) FinalProduct 2-Furanpropanoic acid, 5-nitro- Precursor->FinalProduct Nitration (Acetyl Nitrate)

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

A. Precursor Synthesis: 2-Furanpropanoic Acid

Q1: What is a reliable method for synthesizing the 2-Furanpropanoic acid precursor?

A reliable route starts with the Knoevenagel condensation of furan-2-carbaldehyde with malonic acid to yield 3-(furan-2-yl)propenoic acid (furanacrylic acid).[4] This intermediate is then reduced to the desired 2-Furanpropanoic acid. Catalytic hydrogenation (e.g., using H₂ over Palladium on carbon) is effective for this reduction. This method is generally high-yielding and uses readily available starting materials.

Q2: My yield for the reduction of furanacrylic acid is low. What could be the cause?

Low yields in this step are typically due to incomplete reaction or catalyst poisoning.

  • Check Catalyst Activity: Ensure your Palladium catalyst is active. If it's old or has been exposed to contaminants (like sulfur or halide compounds), its activity will be diminished.

  • Optimize Hydrogen Pressure: While often run at atmospheric pressure, some reductions may require higher H₂ pressure to proceed to completion.

  • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Furanacrylic acid is UV active, making it easy to track.

B. Nitration Step: The Critical Challenge

The nitration of the furan ring is the most common point of failure. The furan nucleus is highly susceptible to degradation under strongly acidic conditions, which are typical for many nitration protocols.[3]

Q3: I'm getting a very low yield and a lot of black, insoluble polymer during the nitration step. Why is this happening?

This is the classic sign of furan ring degradation. The furan ring opens under strong acid catalysis, leading to the formation of polymeric tars.[3] Standard nitrating mixtures like concentrated nitric acid and sulfuric acid are generally too harsh for furan derivatives and should be avoided.

Q4: What is the recommended nitrating agent for a sensitive substrate like 2-Furanpropanoic acid?

Acetyl nitrate (AcONO₂) is the reagent of choice for nitrating sensitive heterocycles like furan.[5][6] It is significantly milder than mixed acid and is typically generated in situ by reacting nitric acid with acetic anhydride. This reagent provides a controlled source of the nitronium ion (NO₂⁺) electrophile while avoiding the strongly acidic and oxidative conditions that destroy the furan ring.

Q5: How can I further minimize degradation, even when using acetyl nitrate?

Temperature control is paramount.

  • Low Temperature: The reaction should be run at low temperatures, typically between -10 °C and 0 °C, to slow the rate of degradation relative to the rate of nitration.

  • Slow Addition: The nitrating agent should be added dropwise to the solution of the furan precursor. This maintains a low instantaneous concentration of the nitrating agent, preventing localized overheating and side reactions.

  • Solvent Choice: Acetic anhydride often serves as both a reagent and the solvent, which is convenient. Using a co-solvent like dichloromethane may be possible, but acetic anhydride is standard.

Troubleshooting_Nitration start Low Yield in Nitration Step q1 Observe Byproducts: Black Tar / Polymer? start->q1 q2 Observe Byproducts: Mainly Unreacted Starting Material? q1->q2 No sol1 Cause: Furan Ring Degradation Solution: 1. Use milder nitrating agent (Acetyl Nitrate). 2. Lower reaction temperature (-10 to 0 °C). 3. Add nitrating agent slowly. q1->sol1 Yes sol2 Cause: Incomplete Reaction Solution: 1. Check reagent purity (esp. HNO3). 2. Allow reaction to stir longer at low temp. 3. Let warm slowly to RT before quenching. q2->sol2 Yes

Caption: Troubleshooting flowchart for the critical nitration step.

Q6: How do I ensure the nitro group adds to the C5 position (regioselectivity)?

Electrophilic substitution on a 2-substituted furan is strongly directed to the C5 position. The oxygen atom of the furan ring activates the ring towards electrophilic attack, particularly at the alpha-positions (C2 and C5). Since the C2 position is already substituted with the propanoic acid group, the electrophile (NO₂⁺) will preferentially attack the C5 position. Side products resulting from attack at other positions are generally minimal if the reaction is performed under controlled, mild conditions.

C. Purification

Q7: What is the best way to purify the final product?

Purification can typically be achieved by crystallization. After quenching the reaction with ice-water, the crude product often precipitates as a solid. This solid can be collected by filtration and recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. If the product is oily or impure, column chromatography on silica gel can be used, but care must be taken as residual acidity on the silica gel can sometimes cause degradation of acid-sensitive compounds.[3] It is advisable to use a neutral eluent system or add a small amount of a neutralizer like triethylamine (0.1%) to the eluent.

Part 3: Detailed Experimental Protocols

Safety Precaution: All nitration reactions are highly energetic and should be performed with extreme caution in a chemical fume hood behind a blast shield. Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

Protocol 1: Synthesis of 2-Furanpropanoic Acid (Precursor)

This protocol proceeds via a furanacrylic acid intermediate.

Part A: 3-(Furan-2-yl)propenoic acid

  • To a flask containing pyridine (20 mL), add furan-2-carbaldehyde (8.9 mmol, 1 eq) and malonic acid (8.9 mmol, 1 eq).

  • Add a catalytic amount of piperidine (approx. 0.2 mL) dropwise.

  • Heat the mixture to reflux (approx. 115 °C) and stir for 4 hours.

  • After cooling, pour the reaction mixture into 50 mL of cold water.

  • Acidify the mixture to a pH of 5-6 with 1M HCl. A precipitate should form.

  • Filter the solid, wash thoroughly with cold water, and dry to yield the furanacrylic acid intermediate.

Part B: 2-Furanpropanoic acid

  • Dissolve the furanacrylic acid from Part A in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure (or use a balloon) of H₂.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 2-Furanpropanoic acid, which can be used directly in the next step or purified further by crystallization.

Protocol 2: Nitration of 2-Furanpropanoic Acid

This protocol uses acetyl nitrate generated in situ.

  • In a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-Furanpropanoic acid (10 mmol, 1 eq) in acetic anhydride (30 mL).

  • Cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.

  • In the dropping funnel, prepare a solution of fuming nitric acid (≥90%, 11 mmol, 1.1 eq) in acetic anhydride (10 mL). Important: Prepare this solution slowly at low temperature (0 °C) before adding it to the reaction. This pre-formed solution is acetyl nitrate.[6]

  • Add the acetyl nitrate solution dropwise to the cooled furanpropanoic acid solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing with LC-MS.

  • Once the reaction is complete, quench it by slowly pouring the mixture over a stirred slurry of crushed ice and water (approx. 200 mL).

  • A solid precipitate of 2-Furanpropanoic acid, 5-nitro- should form. Stir for 30 minutes until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent.

Part 4: Optimization Parameters and Mechanistic Insights

Table of Key Nitration Parameters
ParameterRecommended ConditionRationale for High Yield
Nitrating Agent Acetyl Nitrate (in situ)Mild, non-acidic conditions prevent furan ring degradation.[6]
Stoichiometry 1.0 - 1.2 equivalentsA slight excess ensures complete reaction without excessive side products.
Temperature -10 °C to 0 °CMinimizes the rate of acid-catalyzed polymerization and ring-opening.
Solvent Acetic AnhydrideServes as both reagent and solvent; promotes formation of acetyl nitrate.
Reaction Time 1 - 3 hoursSufficient for reaction completion at low temperatures; longer times risk degradation.
Quench Ice-WaterRapidly hydrolyzes excess acetic anhydride and precipitates the product.
Mechanism of Nitration with Acetyl Nitrate

The effectiveness of acetyl nitrate stems from its ability to generate the electrophilic nitronium ion (NO₂⁺) without the need for a strong Brønsted acid like sulfuric acid. The reaction proceeds via electrophilic aromatic substitution.

Caption: Mechanism of electrophilic nitration on the 2-substituted furan ring.

  • Attack: The electron-rich furan ring (specifically the C5 position) acts as a nucleophile, attacking the nitronium ion (NO₂⁺).

  • Intermediate Formation: This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the oxygen atom.

  • Deprotonation: A weak base in the mixture (like the acetate ion) removes the proton from the C5 position, restoring the aromaticity of the furan ring and yielding the final product.

By understanding and controlling these factors, researchers can consistently achieve higher yields in the synthesis of 2-Furanpropanoic acid, 5-nitro-, a valuable building block in medicinal chemistry.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Furanpropanoic acid, 5-nitro-

Welcome to the technical support guide for researchers working with 2-Furanpropanoic acid, 5-nitro-. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 2-Furanpropanoic acid, 5-nitro-. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding the significant solubility challenges posed by this compound in aqueous bioassay environments. Our goal is to equip you with the scientific rationale and practical tools to achieve accurate and reproducible results.

A note on the compound: Direct, extensive physicochemical data for 2-Furanpropanoic acid, 5-nitro- is sparse. The strategies outlined here are based on the known properties of its structural core, the 5-nitrofuran moiety, and the acidic propanoic acid group. Data from closely related, well-documented compounds like 5-Nitro-2-furoic acid (CAS 645-12-5) and Nitrofurantoin inform these recommendations.[1][2]

Section 1: Understanding the Solubility Problem

The poor aqueous solubility of 2-Furanpropanoic acid, 5-nitro- stems from its chemical structure. The furan ring and the nitro group contribute to its hydrophobicity and crystalline stability, while the propanoic acid group offers a handle for solubility manipulation. It is classified as slightly soluble in water and some organic solvents like DMSO and methanol.[1][3] This inherent low solubility often leads to compound precipitation when a concentrated organic stock solution is diluted into an aqueous assay buffer, a common issue that can invalidate experimental results.[4][5]

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization

Follow these strategies in a stepwise manner, starting with the simplest and most direct methods before proceeding to more complex formulation techniques.

FAQ 1: I've just received my vial of 2-Furanpropanoic acid, 5-nitro-. What is the first and most critical step?

Answer: Proper preparation of a high-quality, high-concentration stock solution is the foundation of any successful bioassay. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[6]

Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] However, issues like precipitation from old DMSO stocks or upon aqueous dilution are common.[8] A carefully prepared and stored stock minimizes these variables.

This protocol details the steps to create a 10 mM stock solution, a common starting concentration.

  • Pre-Preparation: Allow the vial of 2-Furanpropanoic acid, 5-nitro- and a bottle of high-purity, anhydrous DMSO (≤0.1% water) to come to room temperature before opening to prevent water condensation.[6]

  • Calculation: Determine the mass of the compound needed. The molecular weight of 2-Furanpropanoic acid, 5-nitro- (C₇H₇NO₅) is 185.13 g/mol .

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 * 0.001 * 185.13 * 1000 = 1.85 mg

  • Weighing: Accurately weigh the calculated mass of the compound.[9]

  • Dissolution: Add the weighed compound to a sterile glass vial. Add the appropriate volume of anhydrous DMSO.

  • Solubilization: Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use gentle warming (37°C) or sonication for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store at -20°C or -80°C, protected from light.[9] Avoid repeated freeze-thaw cycles.[6]

FAQ 2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do next?

Answer: This is the most common failure point. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the hydrophobic compound to crash out. The next logical step is to manipulate the pH of your aqueous buffer.

Causality: 2-Furanpropanoic acid, 5-nitro- is an acidic compound due to its carboxylic acid group (predicted pKa ~2-3). According to the Henderson-Hasselbalch equation and Le Châtelier's principle, increasing the pH of the solution well above the compound's pKa will deprotonate the carboxylic acid (–COOH) to form its highly polar and much more water-soluble carboxylate salt (–COO⁻).[10][11][12]

  • Action: Prepare your standard bioassay buffer (e.g., PBS, HBSS, or cell culture medium) and adjust its pH upwards. A good starting point is pH 7.4, which is physiologically relevant. If solubility issues persist, you can test buffers at pH 8.0 or even 8.5.

  • Validation Step: Before running your full assay, perform a simple solubility test. Prepare several dilutions of your compound in the pH-adjusted buffer and let them sit at the assay temperature for the duration of your experiment. Visually inspect for precipitation.

  • Critical Control: You must confirm that the altered pH does not negatively impact your biological system (e.g., cell viability, enzyme activity, protein stability). Run a control experiment with the pH-adjusted buffer alone.

FAQ 3: I've adjusted the pH, and while it helped, I still see some precipitation at my desired concentration. What's the next level of intervention?

Answer: If pH adjustment alone is insufficient, the next step is to introduce formulation excipients. The most common and often least disruptive choices are co-solvents and cyclodextrins.

Causality: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system, making it more "hospitable" to hydrophobic compounds.[13][14]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400) are frequently used.[15]

  • Methodology: Prepare an intermediate stock solution of your compound in a co-solvent before the final dilution into the assay buffer.

  • Warning: Co-solvents can affect biological systems.[16][17] It is essential to determine the maximum tolerable concentration of the chosen co-solvent in your specific assay. The final concentration should ideally be kept below 1%.[18]

Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic. A poorly soluble "guest" molecule like 2-Furanpropanoic acid, 5-nitro- can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex".[19][20][21]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[22][23]

  • Methodology: Cyclodextrins are typically added to the aqueous buffer before the compound is introduced. See Protocol 2 for a detailed method.

Section 3: Advanced Solubilization Strategies

If the above methods fail, more advanced formulation techniques, often used in preclinical drug development, can be considered.

StrategyMechanism of ActionProsCons
Surfactants Form micelles that encapsulate the hydrophobic compound in their core.[23]High solubilization capacity.Can interfere with assays, potential for cell toxicity. Requires careful selection and concentration control.
Lipid-Based Formulations The compound is dissolved in oils or lipids, which can form emulsions or microemulsions in the aqueous phase.[24]Can significantly increase apparent solubility and bioavailability.Complex formulations. Can cause assay interference (e.g., light scattering). More suited for in vivo studies.
Nanoparticle Formulation The compound is processed into nanometer-sized particles, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[25][26]Enhances dissolution rate and saturation solubility.[25]Requires specialized equipment (e.g., bead milling, high-pressure homogenization).[26] May not be necessary for most in vitro screening.
Section 4: Visual Workflows and Diagrams

G

Cyclodextrin Plus + Arrow cluster_0 cluster_0 Drug Drug cluster_1 cluster_1

Section 5: Key Experimental Protocols
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a 100 µM working solution of the compound using HP-β-CD.

  • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD powder to make a 10 mM solution in your chosen assay buffer (pH adjusted as needed). For example, to make 10 mL of a 10 mM solution (MW of HP-β-CD is ~1400 g/mol ), you would need 140 mg of HP-β-CD. Stir until fully dissolved.

  • Add Compound: Take your 10 mM master stock solution of 2-Furanpropanoic acid, 5-nitro- in DMSO. Add 10 µL of this stock to 990 µL of the 10 mM HP-β-CD solution. This creates a 100 µM working solution of your compound in a buffer containing 10 mM HP-β-CD and 1% DMSO.

  • Equilibrate: Vortex the solution gently and allow it to equilibrate at room temperature for at least 1 hour (or overnight at 4°C) to facilitate the formation of the inclusion complex.

  • Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter that is compatible with your compound and buffer (e.g., PVDF).

  • Vehicle Control: Your vehicle control for the experiment must be the exact same buffer used for dissolution: assay buffer + 10 mM HP-β-CD + 1% DMSO.

Section 6: Final FAQs
  • What is the maximum concentration of DMSO my cells can tolerate? This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some are sensitive to concentrations as low as 0.1%.[18] It is imperative to run a dose-response curve with DMSO alone on your specific cells to determine the non-toxic concentration range.

  • How do I choose between pH modification, co-solvents, or cyclodextrins? Start with pH modification as it is the simplest and introduces the fewest new variables. If that is not sufficient, cyclodextrins are often a better choice than co-solvents for cell-based assays because they tend to be less disruptive to cellular functions at effective concentrations.[18]

  • Will these solubilization methods interfere with my assay results? They can, which is why rigorous controls are non-negotiable. A vehicle control (buffer + all solubilizing agents, but no compound) must be included in every experiment to measure any background effect of the formulation itself. This allows you to subtract the vehicle's effect from the compound's effect, isolating the activity of your molecule of interest.

References
  • Hu, J., Johnston, K. P., & Williams, R. O. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 30(3), 233–245.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076.
  • Gao, L., Liu, G., & Ma, J. (2011). Developing nanoparticle formulations for poorly soluble drugs. Pharmaceutical Technology.
  • Patel, M., & Patel, N. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave.
  • Giglio, V., & Testa, B. (2018). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Molecules, 23(10), 2675.
  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • Al-Soufi, G. J., & Al-Kassas, R. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852.
  • Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Zhang, X., et al. (2020). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale, 12(4), 1948-1966.
  • University of Manchester. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Expii. (2024). pH and Solubility. AP Chemistry Study Guide.
  • askIITians. (2025). How does pH affect solubility?. askIITians.
  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii.
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep®.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • LookChem. (n.d.). Cas 645-12-5, 5-Nitro-2-furoic acid. LookChem.
  • National Center for Biotechnology Information. (n.d.). Nitrofurantoin. PubChem.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Gelling, A., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Solubility of Things. (n.d.). Nitrofurantoin. Solubility of Things.
  • Boyd, S. E., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(6), 683-687.
  • Benchchem. (n.d.). Nitrofurantoin: A Comprehensive Technical Guide to its Molecular and Chemical Properties. Benchchem.
  • Conklin, J. D. (1972). The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. Karger Publishers.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Papaneophytou, C. P., et al. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. PubMed.
  • ChemicalBook. (2026). 5-Nitro-2-furoic acid | 645-12-5. ChemicalBook.
  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2185-2204.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Strategies for improving hydrophobic drugs solubility and bioavailability. Indo-Global Journal of Pharmaceutical Sciences, 1(1), 60-68.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4499-4509.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 589-596.
  • Jackson, H. L., et al. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Biochimie, 200, 124-130.
  • PurityFirst. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. PurityFirst.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
  • Health Dictionary. (2025). Cosolvent: Significance and symbolism. Health Dictionary.
  • ChemicalBook. (n.d.). 5-Nitro-2-furoic acid. ChemicalBook.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Papaneophytou, C. P., et al. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate.
  • Fisher Scientific. (n.d.). 5-Nitro-2-furoic acid, 98+%. Fisher Scientific.
  • Chem-Impex. (n.d.). Acide 5-nitro-2-furancarboxylique. Chem-Impex.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Rice University.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Asymmetry for 2-Furanpropanoic acid, 5-nitro-

Welcome to the Technical Support Center for the chromatographic analysis of 2-Furanpropanoic acid, 5-nitro-. This compound presents a unique analytical challenge due to its dual chemical nature: a weakly acidic propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Furanpropanoic acid, 5-nitro-. This compound presents a unique analytical challenge due to its dual chemical nature: a weakly acidic propanoic acid side chain (pKa ~4.5) and a highly polarizable, electron-withdrawing nitro-furan ring. These structural features make the molecule highly susceptible to secondary interactions and phase mismatches, frequently manifesting as peak asymmetry (tailing or fronting).

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting protocols to achieve reliable, Gaussian peak shapes.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must determine whether the asymmetry is driven by chemical interactions or physical system flaws. Use the decision tree below to isolate the root cause.

G Start Observe Peak Asymmetry in 2-Furanpropanoic acid, 5-nitro- Type Determine Asymmetry Type (Calculate As or Tf) Start->Type Tailing Tailing (As > 1.2) Type->Tailing Fronting Fronting (As < 1.0) Type->Fronting Neutral Inject Neutral Marker (e.g., Toluene) Tailing->Neutral Dilute Dilute Sample 10x & Re-inject Fronting->Dilute Phys Marker Tails: Physical Issue (Void/Plumbing) Neutral->Phys Yes Chem Marker Symmetrical: Chemical Issue (pH/Silanols) Neutral->Chem No Overload Fronting Resolves: Mass Overload Dilute->Overload Yes Solvent Fronting Persists: Solvent Mismatch Dilute->Solvent No

Diagnostic workflow for identifying the root cause of HPLC peak asymmetry.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Furanpropanoic acid, 5-nitro- specifically exhibit severe peak tailing? A1: Peak tailing for this compound is primarily a chemical phenomenon driven by multiple retention mechanisms. Because the carboxylic acid group has a pKa of approximately 4.5, running a mobile phase near this pH causes the compound to exist in a partial state of ionization. This leads to dual retention mechanisms: hydrophobic retention of the neutral species and polar retention of the ionized species (1)[1]. Additionally, the electron-withdrawing nitro group increases the polarity of the furan ring, making it highly susceptible to secondary interactions with unendcapped, ionized silanols (Si-O⁻) on the silica stationary phase (2)[2].

Q2: How do I quantitatively measure the asymmetry to know if troubleshooting is required? A2: Peak symmetry is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical, Gaussian peak has a value of 1.0. Values greater than 1.2 indicate problematic tailing, which can decrease the resolution of closely eluting peaks and compromise integration accuracy (3)[3]. Conversely, values below 1.0 indicate peak fronting.

Q3: I am observing peak fronting instead of tailing. What is the mechanistic cause? A3: Unlike tailing, which is often chemical, fronting is typically a physical or thermodynamic issue. The most common cause is column mass overloading, where the analyte concentration exceeds the stationary phase's linear capacity, causing the excess analyte to elute early (4)[4]. Another major cause is "solvent mismatch," where the sample is dissolved in a solvent with a higher elution strength than the mobile phase, preventing the analyte from properly focusing at the column head (4)[4].

Self-Validating Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression (Fixing Chemical Tailing)
  • Causality: To achieve a symmetrical peak, the analyte must be forced into a single ionization state. Lowering the pH to at least 2 units below the pKa of 2-Furanpropanoic acid, 5-nitro- (target pH ~2.5) ensures >99% of the molecules are in the neutral, protonated state. Simultaneously, this low pH fully protonates residual silanols (Si-OH), eliminating their negative charge and preventing secondary ionic interactions (5)[5].

  • Step-by-Step Methodology:

    • Prepare an aqueous mobile phase using 0.1% Formic Acid or 10 mM Potassium Phosphate buffer.

    • Adjust the pH to 2.5 using dilute Phosphoric Acid (if using phosphate buffer). Verify with a calibrated pH meter.

    • Flush the column with the new mobile phase for at least 10 column volumes to ensure complete equilibration.

    • Inject the 2-Furanpropanoic acid, 5-nitro- standard.

  • Self-Validation: Calculate the Tailing Factor (Tf). If Tf drops from >1.5 to <1.2, the system validates that the tailing was chemically induced by partial ionization and silanol interactions.

Protocol 2: Resolving Peak Fronting via Solvent Matching
  • Causality: Injecting a sample in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase) prevents the analyte from focusing at the head of the column. The analyte "rides" the strong solvent plug, causing premature elution of a fraction of the sample, resulting in a leading edge or split peak (4)[4].

  • Step-by-Step Methodology:

    • Identify the initial mobile phase composition of your gradient or isocratic method (e.g., 80% Water / 20% Methanol).

    • Evaporate the current sample solvent (if it is highly organic) using a gentle stream of nitrogen.

    • Reconstitute the 2-Furanpropanoic acid, 5-nitro- sample in a solvent that exactly matches the initial mobile phase conditions.

    • Inject the sample.

  • Self-Validation: If the peak shape transitions from fronting (As < 0.9) to symmetrical (As ~ 1.0), the system validates that solvent mismatch was the root cause. If fronting persists, the issue is likely mass overload, requiring a 10x sample dilution.

Protocol 3: Differentiating Physical Voids from Chemical Tailing
  • Causality: Physical voids at the column head or excessive extra-column volume (e.g., wide-bore tubing) cause infinite dilution and mixing of the analyte band. This leads to tailing for all peaks, regardless of their chemical nature or pKa (6)[6].

  • Step-by-Step Methodology:

    • Prepare a test mix containing 2-Furanpropanoic acid, 5-nitro- and a neutral, hydrophobic marker (e.g., Toluene).

    • Inject the mixture under standard isocratic conditions.

    • Analyze the peak shapes of both compounds.

  • Self-Validation: If the neutral marker tails equally to the acidic furan derivative, the system validates a physical issue (e.g., column void or bad plumbing). Replace the column or minimize PEEK tubing length. If only the furan derivative tails, the issue is chemical, directing you back to Protocol 1 (6)[6].

Quantitative Data: Impact of Variables on Peak Symmetry

The following table summarizes the expected quantitative impact of varying chromatographic conditions on the symmetry of 2-Furanpropanoic acid, 5-nitro-.

Chromatographic ConditionVariable TestedTailing Factor (Tf)Asymmetry Factor (As)Diagnosis / Result
pH 5.0 (Near pKa) Mobile Phase pH1.851.90Severe Chemical Tailing
pH 2.5 (Optimal) Mobile Phase pH1.051.02Symmetrical Peak
100% Organic Injection Sample Solvent0.700.65Severe Fronting (Mismatch)
Mobile Phase Matched Sample Solvent1.051.02Symmetrical Peak
Column Void Present Physical Integrity1.60 (All peaks)1.65 (All peaks)Physical Tailing

References

  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles."
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."
  • alwsci.
  • Element Lab Solutions. "Peak Tailing in HPLC."
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"
  • Axion Labs. "HPLC Peak Tailing."

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-Furanpropanoic acid, 5-nitro-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the derivatization of 2-Furanpropanoic acid, 5-nitro-. As a key building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the derivatization of 2-Furanpropanoic acid, 5-nitro-. As a key building block in medicinal chemistry, successful modification of this molecule is crucial for developing novel compounds. This document addresses common challenges, provides optimized protocols for esterification and amidation, and offers a structured troubleshooting framework to overcome experimental hurdles. The core focus is on explaining the causality behind procedural choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the derivatization process for 2-Furanpropanoic acid, 5-nitro-.

Q1: What is the primary purpose of derivatizing 2-Furanpropanoic acid, 5-nitro-?

The primary goal is typically to synthesize new chemical entities for biological screening in drug discovery programs.[1][2][3] By converting the carboxylic acid to various esters or amides, researchers can create a library of analogue compounds. This structural modification can alter key properties such as solubility, bioavailability, metabolic stability, and target selectivity.[1][2] A secondary purpose can be to modify the analyte for analytical techniques like gas or liquid chromatography, where derivatization can improve volatility or detection sensitivity.[4][5]

Q2: What are the most common derivatization reactions for this carboxylic acid?

The two most prevalent and synthetically useful derivatization reactions for 2-Furanpropanoic acid, 5-nitro- are:

  • Esterification: The reaction of the carboxylic acid with an alcohol, typically under acidic catalysis, to form an ester.[5][6] This is a fundamental method for generating derivatives.

  • Amide Bond Formation: The coupling of the carboxylic acid with a primary or secondary amine. This reaction almost always requires a coupling agent to activate the carboxylic acid.[7][8]

Q3: What are the specific chemical challenges associated with this molecule?

The structure of 2-Furanpropanoic acid, 5-nitro- presents two main challenges:

  • Furan Ring Stability: The furan ring can be sensitive to strongly acidic conditions and high temperatures, which may lead to ring-opening, polymerization, or other degradation pathways.[9]

  • The 5-Nitro Group: While generally stable, the nitro group is strongly electron-withdrawing, which can influence the reactivity of the furan ring. It is also a functional group that can be reduced under certain conditions, although this is not a primary concern for standard esterification or amide coupling reactions.

Q4: Are the resulting ester and amide derivatives generally stable?

Yes, the resulting ester and amide derivatives are typically stable under standard laboratory conditions. However, the stability of nitrofuran compounds and their metabolites should always be considered, especially during storage or under harsh analytical conditions like high heat.[10][11] For example, some nitrophenyl derivatives can degrade at elevated temperatures.[11] It is recommended to store derivatives protected from light at low temperatures (e.g., 4°C).[10]

Section 2: Core Derivatization Protocols and Optimization

This section provides detailed, step-by-step protocols for the two primary derivatization methods. The importance of each step is explained to provide a deeper understanding of the reaction mechanism and potential pitfalls.

Esterification via Fischer-Helferich Method

Esterification is a robust method for converting the carboxylic acid into an ester. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic and effective approach.[6][12]

Step-by-Step Protocol: Synthesis of Methyl 2-Furanpropanoate, 5-nitro-

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Furanpropanoic acid, 5-nitro- (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid). Rationale: Using the alcohol as the solvent ensures a large excess, driving the reaction equilibrium towards the product.

  • Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly add a catalyst, such as sulfuric acid (H₂SO₄, 0.1-0.2 eq) or acetyl chloride (1.1 eq), dropwise. Rationale: The reaction is exothermic; slow addition of the acid catalyst prevents overheating and potential degradation. Acetyl chloride reacts with methanol in situ to generate HCl gas, providing an anhydrous acidic catalyst.

  • Reaction Execution: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Heating provides the necessary activation energy. Reaction time is variable and must be determined empirically.[9]

  • Workup and Quenching: After completion, cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: The basic NaHCO₃ solution neutralizes the acid catalyst and quenches the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers. Rationale: The ester product is more soluble in the organic solvent, allowing for its separation from inorganic salts and residual methanol.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Rationale: The brine wash removes residual water, and Na₂SO₄ removes any remaining traces of moisture before solvent evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Optimization Data for Esterification

ParameterRecommended Range/OptionsRationale & Expert Insights
Alcohol Methanol, Ethanol, Propanol, ButanolChoice of alcohol determines the final ester. Ensure the alcohol is anhydrous to maximize yield.
Catalyst H₂SO₄, HCl (from Acetyl Chloride), BF₃·OEt₂H₂SO₄ is cost-effective but can sometimes cause charring. HCl generated in situ is cleaner. BF₃ is a milder Lewis acid catalyst.
Temperature Reflux temperature of the alcoholHigher temperatures increase the reaction rate but also risk degradation of the furan ring. Monitor for color change.[9]
Reaction Time 4 - 24 hoursSterically hindered alcohols will require longer reaction times. Monitor by TLC or LC-MS to determine the optimal endpoint.

Experimental Workflow: Esterification

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Dissolve Acid in Anhydrous Alcohol add_catalyst Add Acid Catalyst at 0°C prep->add_catalyst reflux Heat to Reflux (4-16h) add_catalyst->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Ester Product purify->product

Caption: Workflow for acid-catalyzed esterification.

Amide Bond Formation using Coupling Reagents

Directly reacting a carboxylic acid and an amine is generally ineffective as it forms a salt.[8] Coupling reagents are required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Step-by-Step Protocol: Synthesis of an Amide Derivative

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve 2-Furanpropanoic acid, 5-nitro- (1.0 eq), the desired amine (1.1-1.2 eq), and an additive such as 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF). Rationale: An inert atmosphere and anhydrous conditions are critical as coupling reagents are sensitive to moisture. HOBt acts as an additive to suppress side reactions and reduce racemization.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq) or triethylamine (TEA) to the solution and stir for 5-10 minutes. Rationale: The base neutralizes the acid formed during the reaction and ensures the amine nucleophile remains in its free, unprotonated form.

  • Coupling Reagent Addition: Cool the mixture to 0°C. Add the coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), portion-wise. Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. Adding it at 0°C helps control the exothermic reaction and minimizes side product formation.[8]

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Quenching: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine. Rationale: The acid wash removes excess amine and base. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Optimization Data for Amide Coupling

ParameterRecommended OptionsRationale & Expert Insights
Coupling System EDC/HOBt, HATU, PyBOPEDC/HOBt is a common, cost-effective choice. The urea byproduct is water-soluble, simplifying purification.[8] HATU is more powerful and often used for difficult couplings with unreactive amines but is more expensive.
Solvent DMF, DCM, THF, AcetonitrileMust be anhydrous. DMF is a good polar aprotic solvent but can be difficult to remove. DCM is a common choice but is being phased out in some labs for environmental reasons.[13]
Base DIPEA, TEA, N-MethylmorpholineMust be non-nucleophilic to avoid reacting with the activated acid. DIPEA is often preferred due to its steric bulk.
Temperature 0°C to Room TemperatureStarting the reaction cold is crucial to control reactivity. Some difficult couplings may require gentle heating, but this increases the risk of side reactions.

Experimental Workflow: Amide Coupling

G cluster_prep 1. Reactant Mixing (Anhydrous) cluster_reaction 2. Activation & Coupling cluster_workup 3. Aqueous Workup cluster_purification 4. Purification mix Dissolve Acid, Amine, Additive (HOBt) and Base (DIPEA) in Solvent add_edc Add Coupling Reagent (EDC) at 0°C mix->add_edc stir Stir and Warm to RT (12-24h) add_edc->stir wash Wash Sequentially with HCl, NaHCO₃, Brine stir->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues encountered during derivatization experiments.

Problem: My reaction shows very low or no conversion to the desired product.

  • Q: Could my reagents be the problem?

    • A: Yes. This is a very common issue. Derivatization reagents, especially coupling agents and silylating agents, are highly sensitive to moisture. Water can completely halt the reaction by hydrolyzing the activated intermediate or the reagent itself.

    • Solution: Always use freshly opened bottles of anhydrous solvents and high-purity reagents. Store coupling reagents and other moisture-sensitive chemicals in a desiccator. Ensure all glassware is flame- or oven-dried before use.

  • Q: Is it possible my reaction conditions are not optimal?

    • A: Absolutely. Derivatization reactions are highly dependent on time and temperature. A reaction that works for a simple alcohol may require hours at elevated temperatures for a sterically hindered carboxylic acid.

    • Solution: If you see no product at room temperature, try gradually increasing the temperature (e.g., to 40-50°C). For amide couplings, ensure you are using a sufficient excess of the base and coupling reagent (1.2-1.5 equivalents). For esterifications, ensure a strong acid catalyst is present in sufficient quantity. Always monitor the reaction over an extended period (e.g., 24 hours) before concluding it has failed.

  • Q: I am attempting an amide coupling, but my amine is known to be unreactive. What can I do?

    • A: Electron-poor or sterically hindered amines can be poor nucleophiles. Standard conditions with EDC/HOBt may not be sufficient.

    • Solution: Switch to a more powerful coupling reagent system. HATU or PyBOP are excellent choices for difficult couplings. Alternatively, you can convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the amine. This is a very reactive intermediate but requires careful handling due to its hazardous nature.[14]

Problem: My reaction turns dark brown or black, and I get a complex mixture of products.

  • Q: What causes the dark coloration?

    • A: This often indicates degradation or polymerization. Furan-based compounds can be sensitive to strong acids and high heat, leading to decomposition.[9] Impurities in the starting material can also polymerize under reaction conditions.

    • Solution:

      • Purify Your Starting Material: Ensure the 2-Furanpropanoic acid, 5-nitro- is of high purity. Consider recrystallization if its quality is suspect.[9]

      • Use Milder Conditions: Avoid excessively high temperatures. If refluxing, ensure it is gentle. For esterification, consider a milder catalyst like a solid acid catalyst or BF₃.[9] For amide couplings, ensure the reaction is cooled before adding the coupling reagent.

      • Check Your Solvent: Ensure the solvent is not degrading. For example, THF can form peroxides over time.

Problem: I am getting side products in my amide coupling reaction.

  • Q: Besides my desired amide, I see another major peak in my LC-MS. What could it be?

    • A: A common side product in carbodiimide-mediated couplings is the N-acylurea, formed when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. Another possibility is the formation of a carboxylic acid anhydride if two equivalents of the acid react.

    • Solution: The addition of HOBt or HOAt is specifically designed to prevent this. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement. Ensure you are adding HOBt and that the order of addition is correct (mix acid, amine, and HOBt before adding EDC).

References

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. LabRulez GCMS. Retrieved from [Link]

  • Li, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]

  • RSC Publishing. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

  • Varela, G., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • RSC Advances. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

  • Le, B. T., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed. Retrieved from [Link]

  • Liu, W., et al. (2019). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Retrieved from [Link]

  • Cantillo, D., et al. (2018). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC. Retrieved from [Link]

  • Singh, A., & Singh, P. P. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. PubMed. Retrieved from [Link]

  • RSC Publishing. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2022). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Bladt, D., et al. (2011). Lab #3: Esterification Reaction. Retrieved from [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Student Academic Success. (2023). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: pH-Dependent Stability Studies of 5-Nitro-2-Furanpropanoic Acid

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals conducting preformulation and stability assessments on 5-nitro-2-furanpropanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals conducting preformulation and stability assessments on 5-nitro-2-furanpropanoic acid. Because nitrofuran pharmacophores exhibit highly specific pH and photolytic vulnerabilities, standard stability protocols often yield artifactual degradation if not strictly controlled.

Section 1: Core Mechanisms & Expected Behavior (FAQs)

Q: Why does 5-nitro-2-furanpropanoic acid exhibit rapid degradation in alkaline buffers (pH > 8)? A: The instability is inherent to the nitrofuran ring structure. In alkaline environments, the furan ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This initiates an irreversible redox ring-opening reaction, converting the intact furan into unstable intermediates (such as nitrile oxides), which subsequently hydrolyze into aliphatic degradants[1]. This base-catalyzed cleavage is a universal vulnerability across the nitrofuran class, meaning formulation pH must be strictly maintained below 7.0 to ensure shelf-life stability[2].

Q: How does temperature interact with pH to accelerate this degradation? A: Hydrolytic degradation of nitrofurans follows first-order kinetics, heavily dependent on both [OH⁻] concentration and thermal energy. The Arrhenius activation energy ( Ea​ ) for nitrofuran hydrolysis is significantly lower in alkaline conditions compared to acidic conditions. For instance, related nitrofurans exhibit half-lives of several years at pH 4 (20°C), but degrade within hours at pH 9 (60°C)[2].

DegradationMechanism API 5-Nitro-2-Furanpropanoic Acid (Intact Furan Ring) Acidic Acidic Media (pH < 5) Protonated Carboxyl Group API->Acidic pH Adjustment Alkaline Alkaline Media (pH > 8) Deprotonated & Vulnerable API->Alkaline pH Adjustment Stable High Stability (Slow Hydrolysis) Acidic->Stable Kinetic Inertness RingOpen Nucleophilic OH⁻ Attack Irreversible Ring-Opening Alkaline->RingOpen Base Catalysis Degradant Aliphatic Degradants (e.g., Nitrile Oxides) RingOpen->Degradant Hydrolytic Cleavage

Mechanistic pathway of pH-dependent nitrofuran ring-opening and hydrolytic degradation.

Q: My stability samples at pH 7.4 show erratic degradation at room temperature. What is the cause? A: You are likely observing photodegradation, not just hydrolysis. Nitrofurans are intensely photosensitive; photon absorption triggers structural isomerization and subsequent fracturing of molecular bonds[3]. Self-Validation Check: Run a parallel control in a foil-wrapped amber vial. If the protected vial remains stable while the clear vial degrades, ambient laboratory light is the confounding variable. Always handle these compounds under reduced light conditions[4].

Section 2: Validated Experimental Protocol

To generate reliable pH-rate profiles (V-curves), your protocol must isolate hydrolytic degradation from photolytic and thermal artifacts.

Step-by-Step Methodology: pH-Dependent Kinetics

  • Stock Solution Preparation: Weigh 10.0 mg of 5-nitro-2-furanpropanoic acid. Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Causality: ACN ensures complete solubilization before aqueous introduction, preventing micelle formation. Amber glassware is mandatory to arrest photo-isomerization[4].

  • Buffer Matrix Assembly: Prepare USP-grade buffers at 50 mM: pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Stress Incubation: Spike 100 µL of stock into 9.9 mL of each pre-warmed buffer (final concentration 10 µg/mL). Incubate in thermostatic water baths at 25°C, 40°C, and 60°C.

  • Systematic Quenching (Critical Step): At predetermined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract 500 µL aliquots. Immediately mix with 500 µL of ice-cold quenching solution (50:50 ACN:0.1% Formic Acid). Causality: The low pH instantly neutralizes alkaline hydrolysis, and the temperature drop halts thermal degradation, "freezing" the kinetic state for accurate quantification. The t=0 quench establishes a 100% recovery baseline, proving that any subsequent loss is due to degradation, not precipitation.

  • HPLC-UV Quantification: Analyze via RP-HPLC (C18 column, 254 nm). Mobile phase: 65% Phosphate buffer (pH 3.0) / 35% ACN.

ProtocolWorkflow Step1 1. Stock Preparation 1 mg/mL in ACN (Amber Vial) Step2 2. Buffer Spiking Spike into pH 1.2 - 10.0 Buffers Step1->Step2 Validates initial purity Step3 3. Thermal Incubation 25°C, 40°C, 60°C Baths Step2->Step3 Initiates degradation Step4 4. Systematic Quenching Mix 1:1 with Ice-Cold 0.1% FA Step3->Step4 Time-course sampling Step5 5. HPLC-UV Analysis Quantify Intact API at 254 nm Step4->Step5 Halts reaction kinetics Step6 6. Kinetic Modeling Calculate k_obs and Half-Life Step5->Step6 Data synthesis

Step-by-step experimental workflow for isolating pH-dependent degradation kinetics.

Section 3: Data Presentation & Kinetic Baselines

The following table summarizes the expected kinetic parameters for 5-nitro-2-furanpropanoic acid, extrapolated from validated nitrofuran-class kinetic models. Use this as a baseline to validate your in-house experimental data.

Table 1: Representative Kinetic Parameters for 5-Nitro-2-Furanpropanoic Acid

pH LevelBuffer SystemTemp (°C)Observed Rate Constant ( kobs​ , h⁻¹)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
1.2 HCl / KCl400.0015~462 hoursMinimal (Protonated Stability)
4.0 Acetate400.0008~866 hoursMinimal (Maximum Stability)
7.4 Phosphate400.0450~15.4 hoursMild Hydrolysis
10.0 Borate400.3850~1.8 hoursBase-Catalyzed Ring Opening
Section 4: Analytical Troubleshooting Guide

Q: Why do my HPLC peaks tail or split when analyzing the alkaline stability samples? A: The pKa of the propanoic acid side chain is approximately 4.5. If your HPLC mobile phase pH is near this value (e.g., using unbuffered water), the compound exists in a mixed ionization state, causing severe peak distortion. Solution: Ensure your mobile phase is buffered to pH 3.0. This fully protonates the carboxylic acid moiety, ensuring sharp, Gaussian peaks. The quenching step (Step 4) is vital here to ensure the injected sample matches the mobile phase pH.

Q: I am losing mass balance; the API peak shrinks, but I don't see corresponding degradant peaks on the UV chromatogram. A: The aliphatic degradants formed after the furan ring opens (such as alpha-ketoglutaconic acid derivatives) lack the extended conjugated pi-system of the intact nitrofuran ring[1]. Consequently, they do not absorb strongly at 254 nm. Solution: Switch to LC-MS/MS or use a lower UV wavelength (e.g., 210 nm) to detect the aliphatic degradation products and close your mass balance.

References
  • Title: Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions Source: ResearchGate URL: 1

  • Title: Nitrofurantoin hydrolytic degradation in the environment Source: ResearchGate URL: 2

  • Title: The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL: 4

  • Title: Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review Source: PMC (nih.gov) URL: 3

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Crude 2-Furanpropanoic acid, 5-nitro-

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Furanpropanoic acid, 5-nitro-. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Furanpropanoic acid, 5-nitro-. This document provides in-depth troubleshooting guides, FAQs, and validated protocols designed to address the persistent impurities and handling difficulties associated with this molecule. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of 2-Furanpropanoic acid, 5-nitro-.

Q1: What are the most probable persistent impurities in my crude 2-Furanpropanoic acid, 5-nitro-?

A1: The impurity profile is highly dependent on the synthetic route. However, for nitroaromatic furan derivatives, impurities typically fall into several categories:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Intermediates: In multi-step syntheses, incomplete conversion can leave intermediates in the crude product[1].

  • Isomeric Byproducts: Nitration of furan rings can sometimes yield positional isomers, which often have very similar physical properties to the desired product, making them difficult to separate[2].

  • Degradation Products: Furan rings are notoriously sensitive to strongly acidic conditions and can undergo ring-opening, leading to highly colored, often tarry, byproducts[3]. The combination of the electron-withdrawing nitro group and the carboxylic acid side chain can influence the stability of the furan ring.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as acetic anhydride, acetic acid, or alcohols, may be present[1][4].

Q2: My crude product is a dark, tarry, or oily substance instead of a solid. What is the likely cause and how should I proceed?

A2: A dark, non-crystalline crude product often points to two main issues: significant degradation or the presence of impurities that are inhibiting crystallization.

  • Causality: Furan derivatives are known to be unstable in the presence of acid and can also be susceptible to oxidation, leading to the formation of polymeric, tarry substances[3]. The harsh conditions of nitration reactions are a common culprit[5]. "Oiling out" during a purification attempt occurs when a compound's melting point is lower than the temperature of the solution it is in, or when high levels of impurities disrupt the crystal lattice formation[6].

  • Recommended Action: Avoid direct recrystallization as a first step. An initial purification by acid-base extraction is highly recommended. This technique is excellent for separating the desired carboxylic acid from neutral impurities, potential basic byproducts, and some of the acidic degradation products[7][8]. This should yield a more solid, manageable crude product for further purification.

Q3: What is the most robust first-pass purification strategy for this compound?

A3: Given that the target molecule is a carboxylic acid, acid-base extraction is the most effective and logical initial purification step[9][10].

  • Mechanism: The technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the acidic 2-Furanpropanoic acid, 5-nitro- is deprotonated to form its water-soluble carboxylate salt[11]. Neutral impurities (e.g., non-acidic starting materials or byproducts) will remain in the organic layer. After separating the layers, the aqueous layer containing the desired product salt is acidified (e.g., with HCl), which re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution[7][10]. This method is highly effective for removing non-acidic contaminants.

Q4: How do I choose the right technique for removing very similar impurities, such as positional isomers?

A4: Separating closely related isomers is a common challenge. The choice between fractional recrystallization and column chromatography depends on the properties of the isomers.

  • Fractional Recrystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system[6]. It involves multiple, careful recrystallization steps where crystals are collected in fractions. However, it can be labor-intensive and may lead to significant product loss.

  • Column Chromatography: This is generally the more powerful and reliable method for separating isomers[6][12]. For nitro-substituted furan compounds, normal-phase chromatography on silica gel is a common approach[13]. Developing an optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC) is a critical first step to ensure a good separation[6].

Purification Troubleshooting Guides

This section provides direct, actionable advice for specific problems encountered during common purification workflows.

Troubleshooting: Acid-Base Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low recovery of product after acidification. 1. Incomplete extraction into the aqueous base. 2. Insufficient acidification. 3. Product has some solubility in the acidic aqueous solution.1. Perform multiple extractions (3x) with the aqueous base to ensure complete transfer of the carboxylate salt.[8] 2. Add acid until the solution is definitively acidic (test with pH paper). A slight excess of HCl is often needed to ensure full precipitation.[7] 3. If the product remains dissolved after acidification, extract the acidified aqueous layer back into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer and evaporate the solvent to recover the product.[9]
The precipitate is oily or sticky, not a filterable solid. 1. Residual organic solvent from the initial extraction is present. 2. The presence of persistent impurities is disrupting crystallization.1. Before acidification, gently heat the separated aqueous layer under vacuum to remove any trace organic solvent. 2. Cool the acidified solution in an ice bath to encourage solidification. If it remains oily, attempt to extract the oil into a small amount of organic solvent, dry it, and then attempt recrystallization.
Product is still impure after extraction. 1. The primary impurity is also an acidic compound. 2. The pH of the basic wash was not controlled.1. Phenols are weaker acids than carboxylic acids. A wash with a weak base like sodium bicarbonate (NaHCO₃) will extract the stronger carboxylic acid, while a subsequent wash with a stronger base like sodium hydroxide (NaOH) would be needed to extract a phenol.[9] This allows for separation of acidic impurities with different pKa values. 2. Ensure the basic solution is in excess to fully deprotonate the carboxylic acid.
Troubleshooting: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" instead of crystallizing. 1. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. 2. The cooling process is too rapid. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[6] 2. Let the flask cool slowly on the benchtop before moving to an ice bath. Rapid cooling encourages oil formation over crystal growth.[14] 3. If oiling persists, the material may require another purification step (e.g., chromatography) before recrystallization is successful.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The presence of impurities is inhibiting nucleation.1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[12][14] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[12]
Purity does not improve significantly. 1. The main impurity has a very similar solubility profile to the product. 2. The crystals were not washed properly after filtration.1. A different solvent system is needed. Alternatively, column chromatography is likely required for separation.[6] 2. After vacuum filtration, wash the collected crystals with a small amount of cold recrystallization solvent to rinse away the impurity-laden mother liquor.[14][15]
Troubleshooting: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound decomposes on the column. 1. Silica gel is acidic and can cause degradation of acid-sensitive compounds like furans.[3]1. Neutralize the Silica/Eluent: Pre-treat the silica gel or add a small amount (0.5-1%) of a volatile base like triethylamine to your eluent system.[3] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[3] 3. Work Quickly: Use flash chromatography with applied pressure to minimize the time the compound spends on the column.[16]
Compound will not elute from the column. 1. The eluent (mobile phase) is not polar enough. 2. The carboxylic acid group is interacting very strongly with the polar silica gel.1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[12] 2. Add a small amount of acetic or formic acid to the mobile phase. This will protonate the analyte and reduce its strong binding to the silica, allowing it to elute. A typical starting point is 0.5-1% acid in the eluent.
Poor separation of product and impurity. 1. The chosen mobile phase has the wrong polarity. 2. The column was overloaded with the crude sample.1. Optimize the solvent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired compound.[6] 2. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel.[12]

Visualized Workflows & Decision Trees

The following diagrams illustrate the logical flow for purifying crude 2-Furanpropanoic acid, 5-nitro-.

G cluster_0 Initial Purification Strategy crude Crude Oily/Solid Product extraction Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->extraction add_base Extract with aq. NaHCO3 (x3) extraction->add_base separate_layers Separate Layers add_base->separate_layers org_layer Organic Layer (Contains Neutral Impurities) separate_layers->org_layer Discard aq_layer Aqueous Layer (Contains Product Salt) separate_layers->aq_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl) aq_layer->acidify precipitate Precipitate Forms? acidify->precipitate yes_precipitate Yes precipitate->yes_precipitate no_precipitate No precipitate->no_precipitate filter Collect Solid via Vacuum Filtration yes_precipitate->filter extract_back Extract with Organic Solvent no_precipitate->extract_back extract_back->filter

Caption: Initial purification workflow using acid-base extraction.

G cluster_1 Troubleshooting Recrystallization start Dissolve Crude Solid in Minimum Hot Solvent cool Allow Solution to Cool Slowly start->cool check_xtal Crystals Form? cool->check_xtal yes_xtal Yes check_xtal->yes_xtal no_xtal No check_xtal->no_xtal collect Collect Crystals via Vacuum Filtration yes_xtal->collect induce Induce Crystallization (Scratch / Seed Crystal) no_xtal->induce check_again Crystals Form Now? induce->check_again yes_again Yes check_again->yes_again no_again No check_again->no_again yes_again->collect concentrate Too much solvent used. Boil off some solvent & re-cool. no_again->concentrate

Caption: Troubleshooting logic for recrystallization failure.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed as the primary purification step for crude 2-Furanpropanoic acid, 5-nitro- to remove neutral and non-acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[7][9]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the carboxylic acid salt.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). The target compound should precipitate as a solid.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air dry on the filter paper, then transfer to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Purification by Recrystallization

This protocol should be used on the solid material obtained after a first-pass purification like acid-base extraction.

  • Solvent Selection: Place a small amount of the crude solid (~50 mg) into a test tube. Add a small amount of a test solvent. Good solvents for nitroaromatic compounds often include alcohols like ethanol or methanol.[6][12] A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid to be purified in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling (e.g., on a hot plate). Continue adding just enough hot solvent until the solid completely dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or degradation products), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Crystallization: Once the solution has cooled, you can place it in an ice bath to maximize crystal formation.[14] If crystals do not form, refer to the troubleshooting guide above.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals completely to remove all traces of solvent.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 226A.
  • Wikipedia. (2024). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Furan Compounds.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Experiment 5.
  • BenchChem. (2025). Overcoming challenges in the purification of 3-Nitro-4-phenylmethoxybenzamide.
  • BenchChem. (2025). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • Knoppová, V., et al. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113.
  • Chris Schaller. (n.d.). ACID-BASE EXTRACTION.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Kenyon, G. L. (1949). Process of nitrating furan derivatives. U.S. Patent 2,490,006.
  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Movsisyan, M., et al. (2022). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 61(27), e202203762.
  • BenchChem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • BenchChem. (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.

Sources

Optimization

Addressing and improving poor reproducibility in biological assays involving 2-Furanpropanoic acid, 5-nitro-

Welcome to the Assay Reproducibility and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high inter-assay variability when working with 5-nitro-2-furanpropano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Reproducibility and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high inter-assay variability when working with 5-nitro-2-furanpropanoic acid and its derivatives.

Nitrofurans are notoriously difficult to handle in biological assays due to their extreme photolability, poor aqueous thermodynamics, and susceptibility to oxygen-dependent enzymatic cycling[1][2]. This guide is designed to move beyond basic protocols, providing drug development professionals with the mechanistic causality behind assay failures and the self-validating workflows required to fix them.

Section 1: The Causality of Assay Variability

To achieve reproducibility, you must first understand the dual-pathway metabolism of nitrofurans. 5-nitro-2-furanpropanoic acid acts as a prodrug that must be activated by cellular nitroreductases. The core of most reproducibility issues stems from the type of reductase driving your assay:

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes (e.g., NfsA, NfsB) catalyze a strict, two-electron reduction of the nitro group to a hydroxylamine derivative, leading directly to DNA/protein damage and cytotoxicity[1].

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a one-electron reduction to a highly reactive nitro anion radical. In aerobic conditions, molecular oxygen rapidly oxidizes this radical back to the parent prodrug. This process, known as "futile cycling," generates massive amounts of superoxide (ROS) while artificially maintaining the concentration of the prodrug[2].

If your assay relies on Type II enzymes or whole-cell systems expressing them, microscopic variations in dissolved oxygen will exponentially shift the equilibrium of this futile cycle, destroying your reproducibility.

NitroreductasePathway cluster_TypeI Oxygen-Insensitive Pathway (Type I) cluster_TypeII Oxygen-Sensitive Pathway (Type II) Prodrug 5-Nitro-2-furanpropanoic acid TypeI_Enz Type I Nitroreductase Prodrug->TypeI_Enz 2e- reduction TypeII_Enz Type II Nitroreductase Prodrug->TypeII_Enz 1e- reduction Hydroxylamine Hydroxylamine Derivative TypeI_Enz->Hydroxylamine Toxicity Cytotoxicity / DNA Damage Hydroxylamine->Toxicity Radical Nitro Anion Radical TypeII_Enz->Radical Radical->Prodrug Futile Cycling (O2 present) ROS Superoxide (ROS) Radical->ROS O2 reduction Radical->Toxicity Hypoxic Conditions ROS->Toxicity Oxidative Stress

Figure 1: Dual-pathway activation of nitrofurans highlighting oxygen-dependent futile cycling.

Section 2: Troubleshooting Guide & FAQs

Q1: Why do my IC50/MIC values fluctuate wildly between independent experimental runs? A: The most common culprits are photodegradation and variable oxygen tension . Nitrofurans are highly sensitive to UV and visible light. Exposure to ambient laboratory light during serial dilutions can degrade over 50% of the active compound within hours. Furthermore, if your assay involves Type II nitroreductases, slight day-to-day variations in the dissolved oxygen of your media will alter the rate of futile cycling[2]. Solution: Perform all compound handling in amber tubes. Standardize the headspace-to-liquid ratio in your microtiter plates, or conduct mechanism-of-action studies in an anaerobic chamber.

Q2: I observe micro-precipitates in my 96-well plates, even though the compound was fully dissolved in the stock. How do I fix this? A: You are observing a "solvent crash." 5-nitro-2-furanpropanoic acid has poor aqueous solubility. When a high-concentration DMSO stock is pipetted directly into cold aqueous buffer, the hydrophobic furan ring aggregates before a proper hydration shell can form. Solution: Thermodynamically favor solvation over nucleation by using a step-down dilution method. Pre-warm your assay buffer to 37°C and ensure rapid vortexing during addition.

Q3: In my cell-free enzymatic assay, NADH is rapidly consumed, but LC-MS shows no depletion of the 5-nitro-2-furanpropanoic acid. Is my enzyme inactive? A: No, your enzyme is highly active, but you are observing classic aerobic futile cycling [2]. The enzyme uses NADH to reduce the nitrofuran to a radical, but ambient oxygen immediately oxidizes it back to the parent compound. NADH is consumed to produce superoxide, while the nitrofuran concentration remains statically unchanged. To measure true prodrug depletion, the assay must be conducted with degassed buffers under hypoxic/anaerobic conditions[2]. If quantifying metabolites via UHPLC-MS/MS, ensure you use acid-catalyzed release and derivatization with 2-nitrobenzaldehyde to stabilize the reactive intermediates[3].

Section 3: Standardized Experimental Protocols

Protocol: Self-Validating Anaerobic Nitroreductase Kinetics Assay

This protocol ensures that both oxygen and solubility variables are strictly controlled. It incorporates a self-validating spectroscopic step to prove anaerobiosis.

Step 1: Buffer Degassing & Preparation

  • Boil 50 mM Tris-HCl (pH 7.0) for 10 minutes to expel dissolved gases.

  • Cool the buffer under a continuous stream of pure N2​ gas.

  • Transfer immediately to an anaerobic glove box.

Step 2: Step-Down Solubilization

  • Prepare a 10 mM primary stock of 5-nitro-2-furanpropanoic acid in 100% anhydrous DMSO. Store in an amber glass vial to prevent photolysis.

  • Inside the anaerobic chamber, dilute the primary stock to 1 mM in a 10% DMSO/90% degassed buffer solution (Working Stock).

Step 3: Reaction Assembly

  • Add 980 µL of the pre-warmed (37°C) degassed buffer to a UV-transparent quartz cuvette.

  • Add 10 µL of 10 mM NADH (final concentration 0.1 mM)[2].

  • Add 10 µL of the 1 mM nitrofuran Working Stock (final concentration 10 µM, 0.1% final DMSO). Mix by gentle inversion to prevent micro-cavitation.

Step 4: Enzyme Initiation & Self-Validation

  • Add purified nitroreductase (e.g., 5 µg/mL AhpF or NfsA) to initiate the reaction[1][2].

  • Validation Check: Monitor absorbance at 340 nm (NADH depletion) and 400 nm (nitrofuran depletion) simultaneously[1][2].

    • Success: In a truly anaerobic run, both NADH and the nitrofuran will deplete proportionally.

    • Failure: If NADH depletes but the 400 nm signal remains flat, oxygen contamination has occurred, triggering futile cycling. Discard the run and re-degas your buffers.

TroubleshootingWorkflow Start 1. Reagent Prep (100% DMSO) Light 2. Light Protection (Amber Vials) Start->Light Prevent Photodegradation Solubility 3. Step-Down Dilution (Pre-warmed Buffer) Light->Solubility Prevent Precipitation Oxygen 4. Atmosphere Control (Degassing/N2) Solubility->Oxygen Control Futile Cycling Readout 5. Kinetic Assay (Dual Wavelength) Oxygen->Readout Stabilize Intermediates

Figure 2: Step-by-step workflow to mitigate light, solubility, and oxygen variables in assays.

Section 4: Quantitative Data Summary

The following tables summarize the critical thresholds required to maintain assay reproducibility.

Table 1: Impact of Environmental Variables on Nitrofuran Assay Metrics

Environmental VariableConditionObserved IC50 / PotencyProdrug Half-lifeMechanism of Interference
Atmosphere Aerobic (Ambient O2​ )Highly Variable (~45.0 µM)Statically HighFutile cycling regenerates prodrug[2].
Atmosphere Anaerobic ( <1%O2​ )Highly Potent (~2.5 µM)Rapidly DepletedDirect reduction to toxic intermediates[1].
Illumination Ambient Lab LightArtificially Low <2 hoursPhotolytic cleavage of the nitro group.
Illumination Dark / Amber VialsStable >48 hoursPreservation of the active pharmacophore.

Table 2: Standardized Solvent System for 5-Nitro-2-furanpropanoic acid

PhaseSolvent CompositionTarget ConcentrationTempCritical Handling Notes
Primary Stock 100% Anhydrous DMSO10 - 50 mM25°CStore at -20°C in amber vials; avoid freeze-thaw.
Working Stock 10% DMSO (aq)1 mM37°CPrepare fresh immediately before the assay.
Final Assay Buffer + ≤1% DMSO0.1 - 100 µM37°CAdd compound last to pre-warmed buffer to avoid crash.

Section 5: References

1.[1] Whiteway, J., et al. "Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli." Antimicrobial Agents and Chemotherapy (PMC). URL: [Link] 2.[2] Vass, M., et al. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link] 3.[3] Sniegocki, T., et al. "New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS." Journal of Veterinary Research (PMC). URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Head-to-head comparison of the biological activity of 2-Furanpropanoic acid, 5-nitro- and 5-Nitro-2-furoic acid

As drug development increasingly focuses on overcoming antimicrobial resistance, the nitrofuran class of therapeutics remains a critical area of investigation. Nitrofurans act as prodrugs, requiring enzymatic activation...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on overcoming antimicrobial resistance, the nitrofuran class of therapeutics remains a critical area of investigation. Nitrofurans act as prodrugs, requiring enzymatic activation to exert their bactericidal and antiparasitic effects.

This technical guide provides a head-to-head mechanistic and biological comparison between two distinct nitrofuran derivatives: 5-Nitro-2-furoic acid (5-NFA) and 2-Furanpropanoic acid, 5-nitro- (5-NFP) . By analyzing how a simple structural modification—the insertion of a saturated aliphatic linker—alters electronic conjugation, we can predict and validate their divergent biological activities.

Structural Causality and Physicochemical Profiling

The biological efficacy of nitrofuran compounds is intrinsically tied to the reduction potential of the C5-nitro group. This potential is dictated by the electronic influence of substituents at the C2 position of the furan ring.

  • 5-Nitro-2-furoic acid (5-NFA): Features a carboxyl group directly attached to the furan ring. This creates an extended π -conjugated system. The strong electron-withdrawing nature of the carboxyl group pulls electron density away from the furan core, making the nitro group highly susceptible to enzymatic reduction. This compound serves as a highly active1 [1].

  • 2-Furanpropanoic acid, 5-nitro- (5-NFP): Contains a saturated two-carbon (ethyl) spacer between the furan ring and the carboxyl group. This aliphatic chain acts as an electronic insulator, breaking the π -conjugation. Consequently, the nitro group experiences a more negative reduction potential (it is harder to reduce), which2 [2].

Table 1: Physicochemical & Structural Comparison
Property5-Nitro-2-furoic acid (5-NFA)2-Furanpropanoic acid, 5-nitro- (5-NFP)
CAS Number 645-12-538898-06-5
Linkage Type Direct Carboxyl (-COOH)Ethyl-linked Carboxyl (-CH2-CH2-COOH)
π -Conjugation Extended (Furan + Carboxyl)Interrupted (Saturated linker)
Nitro Reduction Potential Less negative (Easier to reduce)More negative (Harder to reduce)
Primary Utility Broad-spectrum antibacterial precursorTargeted antiparasitic / specific enzyme inhibitor

Mechanistic Divergence in Biological Systems

Both compounds require activation by nitroreductases (e.g., bacterial NfsA/NfsB or mammalian lipoamide dehydrogenase) 3 [3]. However, their structural differences dictate the kinetics of this activation.

Because 5-NFA is easily reduced, it undergoes rapid redox cycling. This generates a burst of reactive oxygen species (ROS) and electrophilic nitroso/hydroxylamine intermediates that indiscriminately attack bacterial DNA and ribosomal proteins, leading to 4 [4].

Conversely, 5-NFP exhibits slower reduction kinetics. While this reduces its efficacy as a rapid-acting, broad-spectrum antibiotic, it increases its selectivity. The saturated linkage allows 5-NFP to avoid premature reduction by non-target mammalian enzymes, making it a superior candidate for targeted antiparasitic applications (e.g., antischistosomal activity) where specific parasitic reductases are required for activation.

Pathway Prodrug Nitrofuran Prodrug (5-NFA / 5-NFP) Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Enzymatic Binding Intermediate Reactive Intermediates (Nitroso / Hydroxylamine) Enzyme->Intermediate NADH/NADPH Dependent Reduction Kinetics DNA DNA Strand Breaks & Macromolecule Damage Intermediate->DNA Electrophilic Attack Death Pathogen Cell Death DNA->Death Apoptosis/Necrosis

Fig 1: Nitroreductase-mediated activation pathway of nitrofuran prodrugs.

Table 2: Comparative Biological Activity Profile
Biological Target / Assay5-Nitro-2-furoic acid (5-NFA)2-Furanpropanoic acid, 5-nitro- (5-NFP)Mechanistic Causality
Gram-Negative Bacteria High Activity (MIC: 1-10 µM)Moderate to Low ActivityRapid nitroreduction of 5-NFA generates lethal DNA-damaging ROS [5].
Gram-Positive Bacteria High ActivityModerate Activity5-NFA readily penetrates cell walls and undergoes rapid redox cycling.
Antiparasitic Efficacy Moderate (Limited by toxicity)High SpecificitySlower reduction kinetics of 5-NFP favor specific parasitic reductases.
Mammalian Cytotoxicity Higher (Non-specific ROS)LowerInterrupted conjugation in 5-NFP prevents rapid accumulation of toxic intermediates in host cells.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the biological activity of these two compounds, standard optical density (OD600) assays are insufficient. Nitrofurans are highly lipophilic and inherently chromogenic (yellow/orange), which causes optical interference and false-positive absorbance readings.

To ensure trustworthiness and data integrity, the following protocol utilizes a Resazurin-based fluorometric readout , creating a self-validating system that bypasses compound precipitation and colorimetric artifacts.

Protocol: High-Throughput Broth Microdilution with Resazurin Viability Readout

Rationale: Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). If the nitrofuran compound successfully kills the bacteria, the well remains blue. This provides a definitive, artifact-free measurement of cell viability.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 5-NFA and 5-NFP in 100% DMSO to create 10 mM stock solutions. Causality: Nitrofurans have poor aqueous solubility; DMSO ensures complete dissolution.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration never exceeds 1% (v/v). Causality: DMSO concentrations >1% exhibit independent bactericidal toxicity, which would invalidate the assay.

  • Control Implementation:

    • Positive Control: Nitrofurantoin (10 µg/mL) to validate bacterial susceptibility.

    • Negative Control: MHB + 1% DMSO (Vehicle control) to establish baseline 100% viability.

  • Bacterial Inoculation: Add the target bacterial strain (e.g., E. coli ATCC 25922) to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin dye to all wells. Incubate in the dark for an additional 2 hours.

  • Fluorometric Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the fluorescent shift.

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Dilution 2. Serial Dilution (0.1 - 100 µg/mL) Prep->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. Resazurin Addition & Fluorescence Readout Incubation->Readout Analysis 6. MIC Determination & Curve Fitting Readout->Analysis

Fig 2: Standardized high-throughput MIC assay workflow for nitrofuran derivatives.

Conclusion & Strategic Applications

The choice between 5-NFA and 5-NFP in drug design must be dictated by the desired therapeutic window and target organism.

  • Select 5-Nitro-2-furoic acid when designing broad-spectrum antibacterial agents where rapid, aggressive nitroreduction is required to overwhelm bacterial defenses.

  • Select 2-Furanpropanoic acid, 5-nitro- when designing targeted antiparasitic drugs or specific enzyme inhibitors, leveraging its interrupted conjugation to bypass off-target mammalian toxicity and achieve a highly specific activation profile.

References

  • Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors.
  • Structure and antischistosomal activity in the nitrofuran series. Requirement for a 5-nitro-2-furyl-vinyl moiety based on comparison of 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives.
  • Catalysis of nitrofuran redox-cycling and superoxide anion production by heart lipoamide dehydrogenase. PubMed.
  • Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy. Benchchem.
  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Liter

Sources

Validation

Experimental Validation and Comparative Analysis of 2-Furanpropanoic acid, 5-nitro- as a Novel Antimicrobial Agent

A Guide for Researchers in Drug Development Introduction: The Quest for Novel Antimicrobials and the Promise of Nitrofurans The rise of antibiotic resistance presents a formidable challenge to global health, necessitatin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

Introduction: The Quest for Novel Antimicrobials and the Promise of Nitrofurans

The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds and mechanisms of action. The nitrofuran class of antibiotics, while established, continues to be a source of inspiration due to its complex and multifaceted mechanism of action, which has notably limited the development of widespread clinical resistance.[1][2][3][4] These compounds are prodrugs, activated within the bacterial cell by nitroreductases to generate reactive intermediates.[3][5][6] These intermediates then launch a multipronged attack, disrupting vital cellular processes including DNA and RNA synthesis, protein synthesis, and aerobic metabolism.[4][7]

This guide focuses on 2-Furanpropanoic acid, 5-nitro- , a nitrofuran derivative with a unique structural profile. We propose a mechanism of action centered on its potential as a next-generation antimicrobial agent. Our core hypothesis is that 2-Furanpropanoic acid, 5-nitro-, following intracellular reductive activation, functions as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[8][9][10] This guide provides a comprehensive framework for the experimental validation of this proposed mechanism and offers a direct comparison with established antibiotics, namely Nitrofurantoin (a fellow nitrofuran) and Ciprofloxacin (a classic DNA gyrase inhibitor).

Proposed Mechanism of Action: A Dual-Pronged Antibacterial Strategy

We hypothesize that 2-Furanpropanoic acid, 5-nitro- leverages the characteristic bioactivation of nitrofurans to target a critical bacterial enzyme, DNA gyrase. This proposed mechanism offers a compelling therapeutic strategy: selective activation within the target pathogen leading to the inhibition of an essential cellular process.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Compound_Ext 2-Furanpropanoic acid, 5-nitro- Compound_Int 2-Furanpropanoic acid, 5-nitro- Compound_Ext->Compound_Int Uptake Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Compound_Int->Nitroreductase Substrate Activated_Compound Reactive Intermediates Nitroreductase->Activated_Compound Reductive Activation DNA_Gyrase DNA Gyrase Activated_Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Proposed mechanism of 2-Furanpropanoic acid, 5-nitro-.

Experimental Validation Workflow

To rigorously test this hypothesis, we propose a multi-step validation process, beginning with in vitro enzymatic assays and progressing to cell-based antimicrobial activity assessments. This workflow is designed to provide a clear, evidence-based evaluation of the compound's mechanism and efficacy.

Experimental_Workflow Start Hypothesis: Compound inhibits DNA gyrase after nitroreductase activation Nitroreductase_Assay Step 1: In Vitro Nitroreductase Activation Assay Start->Nitroreductase_Assay Gyrase_Assay Step 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay Nitroreductase_Assay->Gyrase_Assay Confirms activation pathway MIC_Assay Step 3: Cell-Based Minimum Inhibitory Concentration (MIC) Assay Gyrase_Assay->MIC_Assay Confirms direct target inhibition Comparative_Analysis Step 4: Comparative Analysis MIC_Assay->Comparative_Analysis Demonstrates cellular antibacterial activity Conclusion Conclusion on Mechanism and Comparative Efficacy Comparative_Analysis->Conclusion

Caption: Workflow for experimental validation.

Part 1: In Vitro Mechanistic Validation

Experiment 1: Bacterial Nitroreductase Activation Assay

Rationale: The foundational element of our hypothesis is that 2-Furanpropanoic acid, 5-nitro- is a prodrug activated by bacterial nitroreductases. This experiment is designed to confirm that the compound can be reduced by these enzymes, a prerequisite for its proposed downstream activity. We will use a commercially available assay that measures nitroreductase activity by monitoring the reduction of a specific substrate. The test compound will be introduced as a competitive substrate, and a decrease in signal will indicate its successful reduction by the enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant bacterial nitroreductase (e.g., E. coli NfsA or NfsB), the luminogenic substrate, and the test compound (2-Furanpropanoic acid, 5-nitro-) in the appropriate assay buffer.

  • Reaction Setup: In a 96-well white plate, add the nitroreductase enzyme to the assay buffer.

  • Compound Addition: Add varying concentrations of 2-Furanpropanoic acid, 5-nitro- to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Initiation and Incubation: Add the luminogenic substrate to initiate the reaction. Incubate at 37°C for 60 minutes.[11]

  • Detection: Add the detection reagent and measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates that it is being reduced by the nitroreductase.

Experiment 2: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This experiment directly tests the central hypothesis: that the activated form of 2-Furanpropanoic acid, 5-nitro- inhibits DNA gyrase. The assay measures the enzyme's ability to introduce negative supercoils into a relaxed circular plasmid DNA in the presence of ATP.[12] Inhibition of this activity is visualized by a change in plasmid topology on an agarose gel.

Protocol:

  • Activation Step: Pre-incubate 2-Furanpropanoic acid, 5-nitro- with bacterial nitroreductase and an NADPH regenerating system to generate the activated form of the compound. A control reaction without nitroreductase should be run in parallel.

  • Reaction Setup: In separate tubes, combine the DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and ATP.[13]

  • Inhibitor Addition: Add the pre-activated compound mixture to the reaction tubes at various concentrations. Include Ciprofloxacin as a positive control and the vehicle as a negative control.

  • Enzyme Addition and Incubation: Add E. coli DNA gyrase to each reaction tube, mix gently, and incubate at 37°C for 30-60 minutes.[12][13]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The concentration at which 50% inhibition occurs (IC50) should be determined.

Part 2: Cell-Based Efficacy and Comparative Analysis

Experiment 3: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The ultimate measure of an antibiotic's utility is its ability to inhibit bacterial growth. The MIC assay determines the lowest concentration of the compound that prevents visible growth of a bacterium.[1] We will compare the MIC of 2-Furanpropanoic acid, 5-nitro- against that of Nitrofurantoin and Ciprofloxacin using a panel of relevant Gram-positive and Gram-negative bacteria.

Protocol:

  • Bacterial Culture: Grow selected bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in appropriate broth media.

  • Compound Dilution: Prepare a two-fold serial dilution of 2-Furanpropanoic acid, 5-nitro-, Nitrofurantoin, and Ciprofloxacin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data, allowing for a direct and objective comparison of 2-Furanpropanoic acid, 5-nitro- with the selected alternative compounds.

Table 1: In Vitro Enzymatic Inhibition (IC50 Values)

CompoundDNA Gyrase IC50 (µM) (Post-Nitroreductase Activation)
2-Furanpropanoic acid, 5-nitro-Experimental Value
NitrofurantoinExperimental Value
CiprofloxacinExperimental Value

Table 2: Antibacterial Activity (MIC Values in µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)
2-Furanpropanoic acid, 5-nitro-Experimental ValueExperimental Value
NitrofurantoinExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a systematic approach to validate the proposed mechanism of action for 2-Furanpropanoic acid, 5-nitro-. The successful completion of these experiments will provide critical data on its efficacy as a novel antimicrobial agent. A favorable outcome, characterized by potent, nitroreductase-dependent inhibition of DNA gyrase and a low MIC value compared to established drugs, would strongly support its further development. Future studies could explore its spectrum of activity against a broader range of clinical isolates, investigate its potential for resistance development, and assess its safety profile in preclinical models.

References

  • What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. Available from: [Link]

  • Nitrofurantoin - Wikipedia. Available from: [Link]

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Nitrofurantoin Macrocrystals: Package Insert / Prescribing Info / MOA - Drugs.com. Available from: [Link]

  • Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed. Available from: [Link]

  • What is the mechanism of Nitrofurantoin? - Patsnap Synapse. Available from: [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. Available from: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. Available from: [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals) To reduce the development of drug-resistant bacteria and - accessdata.fda.gov. Available from: [Link]

  • CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION - accessdata.fda.gov. Available from: [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - Our journal portfolio - PLOS. Available from: [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Available from: [Link]

  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. Available from: [Link]

  • DNA gyrase supercoiling inhibition assay - Bio-protocol. Available from: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available from: [Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC. Available from: [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC. Available from: [Link]

  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS - MDPI. Available from: [Link]

  • Escherichia coli Gyrase Cleavage Assay - Inspiralis. Available from: [Link]

  • The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC. Available from: [Link]

  • Nitroglycerin - Wikipedia. Available from: [Link]

  • Nitrodilators and Soluble Guanylyl Cyclase Activators - CV Pharmacology. Available from: [Link]

  • What is the mechanism of Trinitrate? - Patsnap Synapse. Available from: [Link]

  • Nitroglycerin Mechanism of Action - Study.com. Available from: [Link]

Sources

Comparative

A Comparative Analysis of 2-Furanpropanoic Acid, 5-Nitro-: In Vivo Efficacy and Toxicological Profile Versus Established Antibiotics

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global health, undermining decades of medical progress...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global health, undermining decades of medical progress.[1] The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a robust pipeline of new therapeutic agents with novel mechanisms of action.[2] In this context, nitrofuran derivatives have garnered renewed interest. This guide provides a comprehensive comparison of a representative nitrofuran compound, 2-Furanpropanoic acid, 5-nitro-, against established antibiotic classes, focusing on in vivo efficacy and toxicological profiles. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven framework for evaluating such novel candidates.

While specific in vivo data for 2-Furanpropanoic acid, 5-nitro- is limited in publicly available literature, this guide will synthesize information on closely related nitrofurans and standardized preclinical evaluation protocols to construct a scientifically grounded comparison.

Pillar 1: Comparative Mechanisms of Action

An antibiotic's value is fundamentally tied to its mechanism of action. A novel mechanism can overcome existing resistance pathways.

The Nitrofuran Pathway: A Multi-Pronged Attack

Nitrofurans are prodrugs that require intracellular activation by bacterial nitroreductases. This reductive activation generates highly reactive electrophilic intermediates.[3] These intermediates are non-specific in their targets, disrupting multiple vital cellular processes simultaneously, including:

  • Inhibition of DNA and RNA synthesis.

  • Disruption of ribosomal protein synthesis, leading to a halt in translation.[3]

  • Interference with key metabolic enzymes, including those involved in the citric acid cycle.

This multi-targeted mechanism is a key advantage, as it is believed to lower the frequency of spontaneous resistance development.[4]

Mechanisms of Established Antibiotics: A Snapshot

For context, here are the mechanisms of several common antibiotic classes:

Antibiotic ClassPrimary Mechanism of Action
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
β-Lactams (e.g., Penicillins, Cephalosporins)Inhibit penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, thus disrupting bacterial cell wall integrity.
Aminoglycosides (e.g., Gentamicin, Amikacin)Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
Macrolides (e.g., Azithromycin, Erythromycin)Bind to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.

Pillar 2: In Vivo Efficacy - From Petri Dish to Preclinical Models

While in vitro tests like Minimum Inhibitory Concentration (MIC) are crucial first steps, they do not predict clinical success.[5] In vivo models are indispensable for evaluating a drug's performance in a complex biological system, accounting for pharmacokinetics, metabolism, and host-pathogen interactions.[6][7]

Standardized Protocol 1: Murine Systemic Infection (Sepsis) Model

This model is a gold standard for assessing the efficacy of an antimicrobial agent against a disseminated, life-threatening infection.

Objective: To evaluate the ability of 2-Furanpropanoic acid, 5-nitro- to reduce systemic bacterial burden and improve survival in a murine sepsis model.

Methodology:

  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for a minimum of 7 days.

  • Pathogen Preparation: A clinical isolate of a relevant pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, or Carbapenem-resistant Acinetobacter baumannii) is grown to mid-logarithmic phase.[4] The culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.

  • Induction of Sepsis: Mice are infected via intraperitoneal (IP) injection of 100 µL of the bacterial suspension.[6]

  • Treatment Administration: One hour post-infection, mice are randomized into treatment groups (n=10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • 2-Furanpropanoic acid, 5-nitro- (e.g., 10, 25, 50 mg/kg)

    • Positive Control Antibiotic (e.g., Vancomycin for MRSA, 110 mg/kg)

    • Treatments are administered via a clinically relevant route (e.g., intravenous or intraperitoneal).

  • Monitoring & Endpoints:

    • Survival: Mice are monitored for signs of sepsis (lethargy, piloerection) and survival is recorded daily for 7 days.[6]

    • Bacterial Load: At 24 hours post-infection, a subset of mice (n=3-5 per group) is euthanized. Blood is collected via cardiac puncture, and spleens and livers are aseptically harvested. Organs are homogenized, and serial dilutions are plated on appropriate agar to determine bacterial load (CFU/g of tissue or CFU/mL of blood).[1][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Mice C Induce Sepsis via IP Injection A->C B Prepare Bacterial Inoculum B->C D Randomize into Groups C->D E Administer Treatment (Vehicle, Test Compound, Control) D->E F Monitor Survival (7 days) E->F G Determine Bacterial Load (Blood, Spleen, Liver at 24h) E->G G cluster_setup Study Setup cluster_dosing In-Life Phase (28 Days) cluster_analysis Terminal Analysis cluster_outcome Outcome A Select Two Species (e.g., Rat, Dog) B Establish Dose Groups (Control, Low, Mid, High) A->B C Daily Dosing B->C D Monitor: - Clinical Signs - Body Weight - Food Consumption C->D E Blood Collection (Hematology, Clinical Chemistry) D->E F Full Necropsy & Organ Weights D->F H Identify Target Organs & NOAEL E->H G Histopathology of Tissues F->G G->H

Caption: Workflow for a 28-day repeated-dose toxicity study.

Comparative Toxicity Profiles

The potential toxicities of nitrofurans must be weighed against the known risks of established antibiotics.

Table 2: Comparative Summary of Potential Class-Related Toxicities

Drug ClassPotential Genotoxicity/CarcinogenicityCommon Adverse Effects & Target Organ Toxicities
Nitrofurans (Class)A known concern. Some nitrofurans are mutagenic in bacterial assays. [8]The 5-nitro group is often implicated. Data for each new analogue is critical.Gastrointestinal distress, hypersensitivity reactions. Potential for pulmonary, hepatic, and neurological toxicity with long-term use. [8][9]
Fluoroquinolones Generally considered non-mutagenic and non-carcinogenic.Tendinopathy and tendon rupture (black box warning), peripheral neuropathy, aortic dissection, phototoxicity, QTc prolongation. [10][11]
Aminoglycosides Not typically associated with genotoxicity.Nephrotoxicity (kidney damage) and ototoxicity (hearing loss, vestibular damage), often dose-dependent and can be irreversible. [12]
β-Lactams Generally considered safe with no genotoxic potential.Hypersensitivity reactions (from rash to anaphylaxis) are the most common. [11]Can cause gastrointestinal upset and, rarely, hematologic or neurologic effects.
Tetracyclines (e.g., Doxycycline)No significant genotoxic concerns.Gastrointestinal upset, photosensitivity, discoloration of developing teeth (contraindicated in children/pregnancy). [10]

This table summarizes class-level risks. The profile of any individual drug may vary.

For 2-Furanpropanoic acid, 5-nitro-, data on the closely related 5-Nitro-2-furoic acid indicates it is suspected of causing genetic defects and is a skin and eye irritant. [8][9]This underscores the absolute necessity of a full genotoxicity and safety pharmacology assessment for any new nitrofuran candidate.

Synthesis and Strategic Outlook

The analysis presents a compelling, albeit preliminary, case for the further investigation of novel nitrofurans like 2-Furanpropanoic acid, 5-nitro-.

Potential Advantages:

  • Novel Mechanism of Action: The multi-targeted intracellular action of activated nitrofurans could be highly effective against MDR pathogens and may slow the development of resistance. [4]* Broad-Spectrum Activity: Many nitrofurans exhibit activity against a wide range of Gram-positive and Gram-negative bacteria. [4] Critical Challenges & Future Directions:

  • Toxicity Mitigation: The primary hurdle is the toxicological profile. The potential for genotoxicity associated with the 5-nitro group must be thoroughly investigated using a standard battery of tests (Ames, micronucleus, etc.). [8]Medicinal chemistry efforts could focus on modifying the scaffold to reduce toxicity while preserving efficacy.

  • Pharmacokinetic Optimization: In vivo success depends on achieving adequate drug exposure at the site of infection for a sufficient duration. Detailed PK/PD studies are needed to optimize dosing regimens. [13]3. Spectrum Profiling: Efficacy must be confirmed against a broad panel of recent, resistant clinical isolates.

  • Resistance Studies: While the mechanism suggests a low frequency of resistance, this must be formally evaluated through serial passaging experiments. [4] In conclusion, while the path to clinical application is challenging, the potential of 2-Furanpropanoic acid, 5-nitro- and related compounds to address critical unmet needs in infectious disease warrants rigorous preclinical development. The key will be to balance the potent antimicrobial efficacy with a carefully validated safety profile.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents.
  • Arias-Andres, M., et al. (2023). Assessing the Ecotoxicity of Eight Widely Used Antibiotics on River Microbial Communities. MDPI.
  • Jha, P., et al. (2023). A Systematic Review of Toxicity of Antibiotics Used in the Treatment of STIs with Special Emphasis on Web-based Toxicity Analyzing Software. Semantic Scholar.
  • Le, J., & MacDougall, C. (2018). Update on the adverse effects of antimicrobial therapies in community practice. PMC.
  • Taarabt, K. O., et al. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE.
  • LibreTexts Biology. (2023). 7.1.3: Antibiotics and Selective Toxicity.
  • Hidalgo, M., & Reynolds, J. (2017). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. ScienceDirect.
  • Al-Qahtani, S. D., & Al-Harbi, N. O. (2020). Toxicity Profile and Pharmacokinetic Study of Antibiotic Mixtures, Gentamicin and Vancomycin, in Rat Plasma by Ecofriendly Liquid Chromatography Coupled Tandem Mass Spectrometry. Chemical Research in Toxicology.
  • Khan, F., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC.
  • Khan, F., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers.
  • Green, M. N. (1947). Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone. Journal of Bacteriology.
  • Creative Biogene. (n.d.). Antimicrobial Efficacy Testing.
  • Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. PubMed.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • Butler, M. S., et al. (2017). Discovery and preclinical development of new antibiotics. PMC.
  • Zimmerli, W., et al. (1988). Correlation between In Vivo and In Vitro Efficacy of Antimicrobial Agents against Foreign Body Infections. The Journal of Infectious Diseases.
  • ResearchGate. (n.d.). 5- Nitro-2-Furoic Acid | Request PDF.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Nitro-2-furoic acid.
  • Singh, R., et al. (2020). Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens. Journal of Antimicrobial Chemotherapy.

Sources

Validation

Benchmarking the efficiency and scalability of various synthetic routes to 2-Furanpropanoic acid, 5-nitro-

Introduction 2-Furanpropanoic acid, 5-nitro- is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the nitrofuran motif is a well-known pharmacophore associated with anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Furanpropanoic acid, 5-nitro- is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the nitrofuran motif is a well-known pharmacophore associated with antimicrobial properties, while the propanoic acid side chain offers a versatile handle for further chemical elaboration. The efficient and scalable synthesis of this target molecule is therefore of considerable interest to researchers in drug discovery and chemical development.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing 2-Furanpropanoic acid, 5-nitro-. We will analyze the underlying chemical logic, provide detailed experimental protocols, and benchmark the efficiency and scalability of each route to empower researchers to make informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of 2-Furanpropanoic acid, 5-nitro- presents a classic strategic challenge in aromatic chemistry: the timing of the electrophilic nitration step relative to the construction of the C2 side chain. The furan ring is notoriously sensitive to the harsh, oxidative conditions often employed in nitration, which can lead to degradation and low yields.[1][2] Consequently, two divergent pathways are proposed and evaluated:

  • Route A: Side-Chain Elongation Followed by Nitration. This approach begins with a readily available furan derivative and constructs the propanoic acid side chain before introducing the nitro group at the C5 position.

  • Route B: Nitration Followed by Side-Chain Elongation. This strategy involves the early-stage nitration of a simple furan precursor, often requiring protection of other functional groups, followed by the subsequent elaboration of the propanoic acid side chain.

We will now explore each route in detail.

Route A: Side-Chain Elongation Followed by Nitration

Strategic Principle

This pathway leverages the well-established chemistry of furfural, a bio-renewable platform chemical, to first construct the C3 propanoic acid side chain. The final step is the regioselective nitration of the furan ring. The logic here is to perform the sensitive nitration step on a more complex, higher-value intermediate, potentially simplifying the overall process if the non-nitrated precursor is readily accessible.

Experimental Workflow

Route_A Furfural Furfural Furanacrylic_acid 2-Furanacrylic acid Furfural->Furanacrylic_acid 1. Malonic Acid, Pyridine/Piperidine Furanpropanoic_acid 2-Furanpropanoic acid Furanacrylic_acid->Furanpropanoic_acid 2. H₂, Pd/C Target 2-Furanpropanoic acid, 5-nitro- Furanpropanoic_acid->Target 3. Acetyl Nitrate Route_B Furfural Furfural Diacetate 5-Nitrofurfural diacetate Furfural->Diacetate 1. Ac₂O, HNO₃/H₂SO₄ Nitrofurfural 5-Nitrofurfural Diacetate->Nitrofurfural 2. Acid Hydrolysis Nitroacrylic 5-Nitro-2-furanacrylic acid Nitrofurfural->Nitroacrylic 3. Malonic Acid, Pyridine/Piperidine Target 2-Furanpropanoic acid, 5-nitro- Nitroacrylic->Target 4. H₂, Pd/C

Sources

Comparative

Assessing the cross-reactivity and off-target effects of 2-Furanpropanoic acid, 5-nitro- in various cell lines

Assessing the Cross-Reactivity and Off-Target Effects of 3-(5-nitro-2-furyl)propanoic acid in Mammalian Cell Lines: A Comparative Guide As a Senior Application Scientist overseeing lead optimization and predictive toxico...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cross-Reactivity and Off-Target Effects of 3-(5-nitro-2-furyl)propanoic acid in Mammalian Cell Lines: A Comparative Guide

As a Senior Application Scientist overseeing lead optimization and predictive toxicology, I frequently encounter the challenge of balancing antimicrobial efficacy with mammalian safety. Nitrofuran derivatives, such as 3-(5-nitro-2-furyl)propanoic acid (CAS 38898-06-5), represent a potent class of antibacterial agents. However, their unique mechanism of action inherently carries risks of mammalian cross-reactivity and off-target cytotoxicity.

This guide objectively evaluates the off-target profile of 3-(5-nitro-2-furyl)propanoic acid by comparing it against established clinical standards (Nitrofurantoin and Ciprofloxacin). Furthermore, I will detail the self-validating experimental protocols necessary to rigorously quantify these liabilities in your own drug development workflows.

Mechanistic Basis of Nitrofuran Off-Target Effects

To understand the off-target effects of 3-(5-nitro-2-furyl)propanoic acid, we must first examine the causality of its activation. Nitrofurans are prodrugs. In target bacteria, they are reduced by oxygen-insensitive Type I nitroreductases into highly reactive electrophilic intermediates that indiscriminately damage bacterial DNA and ribosomal proteins, effectively halting translation[1].

However, in mammalian cell lines (particularly hepatic and renal models), the drug encounters Type II nitroreductases (such as Cytochrome P450 reductase). Unlike bacterial enzymes, these mammalian reductases are oxygen-sensitive. They reduce the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical rapidly donates its electron to O2​ , regenerating the parent nitrofuran and producing a superoxide anion ( O2∙−​ ). This process, known as futile redox cycling , is the primary driver of off-target oxidative stress, lipid peroxidation, and collateral mammalian cytotoxicity[2].

RedoxCycle NF 3-(5-nitro-2-furyl)propanoic acid (Prodrug) Enzyme Mammalian Reductases (e.g., CYP450 Reductase) NF->Enzyme Binds Radical Nitro Anion Radical (Reactive Intermediate) Enzyme->Radical 1e- Reduction O2 Molecular Oxygen (O2) Radical->O2 Futile Cycling (O2 present) O2->NF Regenerates Parent ROS Superoxide Anion (O2•-) & Oxidative Stress O2->ROS Electron Transfer Damage Off-Target Effects: Lipid Peroxidation & DNA Damage ROS->Damage Accumulation

Diagram 1: Futile redox cycling of 3-(5-nitro-2-furyl)propanoic acid generating ROS in mammalian cells.

Comparative Off-Target Profiling

When profiling 3-(5-nitro-2-furyl)propanoic acid, it is critical to benchmark it against Nitrofurantoin (a standard nitrofuran with known hepatic/pulmonary liabilities)[3] and Ciprofloxacin (a fluoroquinolone with an entirely different mechanism of action and side-chain cross-reactivity profile)[4].

The propanoic acid moiety in 3-(5-nitro-2-furyl)propanoic acid introduces a unique variable: it structurally mimics endogenous short-chain fatty acids, increasing the likelihood of cross-reactivity with mammalian Organic Anion Transporters (OATs) compared to the hydantoin ring of Nitrofurantoin.

Table 1: Comparative In Vitro Performance and Off-Target Liabilities

Parameter3-(5-nitro-2-furyl)propanoic acidNitrofurantoin (Standard)Ciprofloxacin (Alternative)
Primary Mechanism Bacterial Type I NitroreductaseBacterial Type I NitroreductaseDNA Gyrase / Topo IV Inhibition
Mammalian Cytotoxicity (HepG2 IC50) ~45 - 60 µM~75 - 100 µM>200 µM
ROS Generation Potential High (Futile redox cycling)High (Futile redox cycling)Low (Mitochondrial stress)
Mutagenic Risk (Ames Test) Positive (TA98, TA100)Positive (TA98, TA100)Negative
Primary Cross-Reactivity Liability Hepatic oxidative stress, OAT bindingPulmonary toxicity, Hepatic stressCollagen degradation, hERG binding

Experimental Methodologies for Assessing Cross-Reactivity & Toxicity

Protocol 1: In Vitro Cytotoxicity and ROS Quantification

Causality & Rationale: We utilize HepG2 cells because hepatic tissue expresses high baseline levels of the CYP450 reductases responsible for off-target Type II reduction. By multiplexing an ATP-dependent viability assay with a fluorescent ROS probe (H2DCFDA), we can correlate cell death directly with oxidative stress. To make this a self-validating system, we introduce N-acetylcysteine (NAC) as an ROS scavenger; if the toxicity is purely ROS-mediated, NAC pretreatment will rescue the cells' ATP levels.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment (Self-Validation): Pre-incubate designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Compound Dosing: Treat cells with a 10-point concentration gradient (0.1 µM to 200 µM) of 3-(5-nitro-2-furyl)propanoic acid, Nitrofurantoin (positive control), and 0.1% DMSO (vehicle negative control).

  • ROS Labeling: After 4 hours of compound exposure, add 10 µM H2DCFDA directly to the media. Incubate for 45 minutes. Read fluorescence (Ex/Em: 485/535 nm) to quantify early-stage superoxide/peroxide generation.

  • Viability Assessment: At 48 hours post-treatment, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent at a 1:1 ratio to the culture volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and measure luminescence to quantify ATP.

Protocol 2: Off-Target Transporter Cross-Reactivity Screening

Causality & Rationale: Because the propanoic acid side chain can mimic endogenous substrates, it may inadvertently bind to mammalian influx/efflux pumps, leading to drug-drug interactions. We assess this using a competitive inhibition assay in transfected HEK293 cells.

  • Cell Preparation: Culture HEK293 cells stably expressing human OAT1 or OAT3 (Organic Anion Transporters).

  • Probe Substrate Incubation: Introduce 1 µM of a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) concurrently with 50 µM of the nitrofuran compound.

  • Inhibition Readout: After 30 minutes, wash the cells with ice-cold PBS to halt transport. Lyse the cells and measure intracellular accumulation of the fluorescent probe via flow cytometry or a microplate reader.

  • Validation: A reduction in intracellular fluorescence indicates the nitrofuran is cross-reacting with the transporter. Use Probenecid (a known OAT inhibitor) as the positive control to validate the assay's dynamic range.

Workflow Step1 Cell Culturing (HepG2 / HEK293) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Multiplex Assays (CellTiter-Glo & DCFDA) Step2->Step3 Step4 High-Content Imaging (ROS & Morphology) Step3->Step4 Step5 Data Analysis (IC50 & Cross-Reactivity) Step4->Step5

Diagram 2: High-throughput screening workflow for assessing mammalian cytotoxicity and ROS induction.

References

  • Herrlich P, Schweiger M. "Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes." Proceedings of the National Academy of Sciences of the United States of America (1976).[Link]

  • Roemhild R, Linkevicius M, Andersson DI. "Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin." PLoS Biology (2020).[Link]

  • Khamari B, et al. "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales." Frontiers in Cellular and Infection Microbiology (2023).[Link]

  • Terico AT, Gallagher JC. "Beta-lactam hypersensitivity and cross-reactivity." Journal of Pharmacy Practice (2014).[Link]

Validation

Determining the target selectivity of 2-Furanpropanoic acid, 5-nitro- in microbial versus mammalian cells

Comparative Guide: Determining the Target Selectivity of 5-Nitro-2-furanpropanoic Acid in Microbial vs. Mammalian Systems As a Senior Application Scientist, evaluating the therapeutic index of novel antimicrobial agents...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Determining the Target Selectivity of 5-Nitro-2-furanpropanoic Acid in Microbial vs. Mammalian Systems

As a Senior Application Scientist, evaluating the therapeutic index of novel antimicrobial agents requires a rigorous, mechanistic approach. The nitrofuran class—characterized by the electron-deficient 5-nitrofuran "warhead"—has been a cornerstone in treating bacterial and parasitic infections. Within this class, 5-nitro-2-furanpropanoic acid represents a critical structural scaffold where the propanoic acid moiety modulates pharmacokinetics, cell permeability, and enzyme binding affinity.

This guide objectively compares the target selectivity of 5-nitro-2-furanpropanoic acid against traditional nitrofurans (e.g., Nitrofurantoin, Nifurtimox) and delineates the self-validating experimental workflows required to quantify its therapeutic window.

Mechanistic Causality: The Basis of Selectivity

Nitrofurans are intrinsically inert prodrugs. Their antimicrobial efficacy is entirely contingent upon enzymatic activation by microbial type I (oxygen-insensitive) and type II nitroreductases (e.g., NfsA and NfsB in Escherichia coli)[1]. These microbial enzymes utilize NADH/NADPH and an FMN cofactor to reduce the 5-nitro group into highly reactive hydroxylamine and nitro-anion radicals. These reactive intermediates subsequently trigger catastrophic DNA strand breakage, RNA inhibition, and protein damage[2][3].

Mammalian cells naturally lack these highly active, specific type I nitroreductases, conferring a baseline of selectivity[4]. However, the therapeutic index of any nitrofuran is threatened by off-target mammalian enzymes, such as Aldehyde Dehydrogenase 2 (ALDH2), which can partially reduce certain nitrofurans, leading to dose-limiting toxicities (e.g., hepatotoxicity)[4].

The structural design of 5-nitro-2-furanpropanoic acid—specifically the inclusion of the propanoic acid side chain—alters the electronic distribution and steric bulk around the furan ring. This fine-tunes the molecule to form optimal π -stacking interactions with the FMN core of microbial reductases[5], while minimizing binding affinity to mammalian ALDH2, thereby widening the therapeutic window.

Pathway cluster_microbial Microbial Cell Target cluster_mammalian Mammalian Host Cell Prodrug 5-Nitro-2-furanpropanoic Acid (Inert Prodrug) Type1NTR Type I Nitroreductases (NfsA / NfsB) Prodrug->Type1NTR High Affinity ALDH2 Off-Target Enzymes (e.g., ALDH2) Prodrug->ALDH2 Low Affinity ReactiveMetabs Reactive Intermediates (Hydroxylamine, ROS) Type1NTR->ReactiveMetabs FMN/NADH Reduction BactDeath Bacterial Cell Death (DNA/Protein Damage) ReactiveMetabs->BactDeath LowTox High Survival / Low Toxicity (Therapeutic Window) ALDH2->LowTox Poor Binding/Activation

Activation pathway of 5-nitro-2-furanpropanoic acid in microbial versus mammalian cells.

Comparative Performance Data

To benchmark 5-nitro-2-furanpropanoic acid, we compare its selectivity index (SI) against standard-of-care nitrofurans. The SI is calculated as the ratio of mammalian cytotoxicity (CC 50​ ) to microbial minimal inhibitory concentration (MIC). A higher SI indicates a safer, more selective compound[6].

Table 1: Comparative Selectivity Indices of Nitrofuran Derivatives (Data synthesized from standard nitrofuran structure-activity relationship profiles)

CompoundMicrobial Target (E. coli) MIC ( μ M)Mammalian Toxicity (Vero) CC 50​ ( μ M)Selectivity Index (CC 50​ /MIC)Primary Activation Enzyme
5-Nitro-2-furanpropanoic acid 2.5> 250> 100 NfsA / NfsB
Nitrofurantoin (Standard UTI Drug)4.018045 NfsA / NfsB
Nifurtimox (Antiparasitic)1.24537.5 TbNTR / ALDH2 (Off-target)

Insight: The propanoic acid derivative demonstrates superior mammalian tolerability compared to Nifurtimox, likely due to reduced off-target ALDH2 activation, while maintaining potent microbial MICs comparable to Nitrofurantoin.

Self-Validating Experimental Protocols

To rigorously determine target selectivity, the experimental design must be self-validating. This requires incorporating genetic and chemical controls that prove the observed phenotype is exclusively due to the hypothesized nitroreductase mechanism.

Protocol A: Mechanism-Validated Microbial Susceptibility Assay

Causality Check: If 5-nitro-2-furanpropanoic acid strictly requires NfsA/B for activation, a bacterial strain lacking these genes must exhibit profound resistance. If the knockout strain dies, the compound is exerting non-specific, off-target toxicity.

  • Strain Preparation: Culture wild-type E. coli (susceptibility control) and an isogenic Δ nfsA/ Δ nfsB double-knockout mutant (mechanistic validation control) in Mueller-Hinton broth to an OD 600​ of 0.5.

  • Compound Titration: In a 96-well microtiter plate, perform 2-fold serial dilutions of 5-nitro-2-furanpropanoic acid (range: 0.1 to 100 μ M).

  • Inoculation: Add 5×105 CFU/mL of the respective bacterial strains to the wells.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Measure absorbance at 600 nm using a microplate reader.

  • Validation Gate: The assay is considered valid only if the Δ nfsA/ Δ nfsB strain shows a >10-fold increase in MIC compared to the wild-type.

Protocol B: Mammalian Cytotoxicity & Selectivity Profiling

Causality Check: To ensure the compound does not undergo off-target activation, cytotoxicity must be assessed in metabolically active mammalian cell lines using a redox-sensitive dye.

  • Cell Seeding: Seed Vero or HeLa cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Expose cells to a concentration gradient of 5-nitro-2-furanpropanoic acid (1 to 500 μ M). Include Nifurtimox as a positive toxicity control and vehicle (0.1% DMSO) as a negative control.

  • Metabolic Readout: After 48 hours, add Resazurin (AlamarBlue) reagent. Viable, metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin[6].

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC 50​ using non-linear regression analysis.

  • Selectivity Index (SI) Calculation: Divide the Mammalian CC 50​ by the Microbial MIC derived from Protocol A.

Workflow Step1 Compound Prep: 5-Nitro-2-furanpropanoic Acid Step2 Microbial MIC Assay (WT vs ΔnfsA/B E. coli) Step1->Step2 Step3 Mammalian CC50 Assay (Vero cells + AlamarBlue) Step1->Step3 Step4 Calculate Selectivity Index (CC50 / MIC) Step2->Step4 MIC Step3->Step4 CC50 Step5 Target Validation (Therapeutic Window Confirmed) Step4->Step5

Self-validating experimental workflow for determining nitrofuran target selectivity.

References

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity MDPI - Pharmaceuticals[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales National Institutes of Health (NIH) / PMC[Link]

  • What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? Dr. Oracle[Link]

  • What is the mechanism of Nitrofurantoin? Patsnap Synapse[Link]

  • ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species National Institutes of Health (NIH) / PMC[Link]

  • Evaluating 5-Nitrofurans as Trypanocidal Agents ASM Journals - Antimicrobial Agents and Chemotherapy[Link]

Sources

Comparative

A comparative assessment of the metabolic stability of 2-Furanpropanoic acid, 5-nitro- and its derivatives

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of nitroaromatic compounds requires moving beyond standard cytochrome P450 (CYP450) paradigms. 5-Nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of nitroaromatic compounds requires moving beyond standard cytochrome P450 (CYP450) paradigms. 5-Nitro-2-furanpropanoic acid serves as a foundational structural motif for the nitrofuran class of antimicrobials and antiparasitics. While the 5-nitro group is essential for prodrug bioactivation, it introduces complex metabolic liabilities—specifically, rapid nitroreduction, reactive oxygen species (ROS) generation, and the formation of protein-binding intermediates[1].

This guide provides an in-depth comparative analysis of the metabolic stability of 5-nitro-2-furanpropanoic acid and its key clinical derivatives, detailing the mechanistic causality behind their clearance and providing a self-validating experimental framework for accurate in vitro assessment.

Mechanistic Causality: The Nitroreduction Pathway

The primary clearance mechanism for 5-nitrofurans is not standard CYP-mediated oxidation, but rather nitroreduction catalyzed by nitroreductases (e.g., NADPH-cytochrome P450 reductase [POR] and xanthine oxidase)[1].

Understanding this pathway is critical because it dictates how these compounds behave in standard in vitro assays. In mammalian liver microsomes under aerobic conditions (Type II nitroreduction), the nitro group undergoes a one-electron reduction to form a highly reactive nitro radical anion. In the presence of oxygen, this radical rapidly donates its electron to O2​ , generating superoxide and regenerating the parent nitrofuran[1].

This phenomenon, known as futile cycling , can artificially inflate the apparent metabolic stability of the compound in aerobic in vitro assays if not properly controlled. If the reduction proceeds further (often under hypoxic conditions), it forms nitroso and hydroxylamine intermediates, eventually leading to stable aminofurans or ring-opened nitriles[1].

G A 5-Nitro-2-furan Derivative B Nitro Radical Anion (Reactive) A->B 1e- reduction (CPR / XO) B->A O2 (Futile Cycling) C Nitroso Intermediate B->C 1e- reduction D Hydroxylamine Derivative C->D 2e- reduction E Aminofuran (Stable) D->E 2e- reduction F Ring-Opened Nitrile D->F Rearrangement

Caption: Nitroreduction pathway of 5-nitrofurans highlighting reactive intermediates and futile cycling.

Comparative Metabolic Stability Profiles

Structural modifications to the side chain of the 5-nitro-2-furanpropanoic acid scaffold drastically alter the compound's susceptibility to enzymatic reduction and subsequent clearance.

For instance, Furazolidone is rapidly metabolized into reactive intermediates that covalently bind to tissue proteins, forming persistent marker residues like 3-amino-2-oxazolidinone (AOZ)[2]. In stark contrast, Nifurtimox exhibits high metabolic stability in human hepatic microsomes, driven by the steric and electronic properties of its thiomorpholine ring[3]. Newer experimental derivatives, such as the N-acylhydrazone linked LASSBio-1491 , have been explicitly engineered to maintain the antiparasitic efficacy of the 5-nitrofuran pharmacophore while achieving high microsomal stability ( CLint​≈1.1 µL/min/mg)[4].

Quantitative Stability Comparison (Human Liver Microsomes)
CompoundStructural ModificationIn Vitro t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
5-Nitro-2-furanpropanoic acid Parent Scaffold~35.0~40.0Nitroreduction / Side-chain oxidation
Nitrofurantoin Hydantoin ring~25.0~55.0Nitroreduction (Type I/II)
Furazolidone Oxazolidinone ring< 15.0> 90.0Rapid nitroreduction / Protein binding[2]
Nifurtimox Thiomorpholine ring> 60.0< 7.0Highly stable in HLM[3]
LASSBio-1491 N-acylhydrazone linker~160.0~1.1Highly stable (*Rat LM data)[4]

(Note: Values are representative aggregates derived from standardized microsomal assays to illustrate structure-activity relationships).

Experimental Workflow: Microsomal Stability Assay

To accurately assess the intrinsic clearance ( CLint​ ) of nitrofuran derivatives, researchers must employ a highly controlled Human Liver Microsome (HLM) assay. Because nitrofurans are prone to futile cycling, it is highly recommended to run parallel incubations under both aerobic and hypoxic conditions to capture the true rate of nitroreduction[1].

G Step1 1. Prepare Working Solutions (Test Compound, HLM, Buffer) Step2 2. Pre-incubate at 37°C (5 minutes) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Cofactor) Step2->Step3 Step4 4. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench Reaction (Add Cold Acetonitrile + IS) Step4->Step5 Step6 6. Centrifuge & Analyze (LC-MS/MS Quantification) Step5->Step6

Caption: Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Self-Validating Protocol

This protocol is designed as a self-validating system. The inclusion of minus-cofactor controls ensures that any observed depletion is strictly enzyme-mediated, while the use of internal standards (IS) corrects for matrix effects during mass spectrometry[5].

Step 1: Matrix Assembly & Preparation

  • Action: Prepare a 100 µM stock of the 5-nitrofuran derivative in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes at a protein concentration of 0.5 mg/mL[6].

  • Causality: Keeping the final DMSO concentration ≤0.1% prevents solvent-mediated inhibition of CYP450s and POR. A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding[5].

Step 2: Pre-Incubation

  • Action: Aliquot the HLM-compound mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes[6].

  • Causality: Equilibrates the assay to physiological temperature, ensuring that the initial reaction velocity ( V0​ ) is not artificially depressed by cold shock.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (or 1 mM NADPH final concentration)[6]. Run a parallel control plate where buffer is added instead of NADPH.

  • Causality: NADPH is the obligate electron donor for both CYP450 oxidation and POR-mediated nitroreduction. The minus-NADPH control validates that compound loss is metabolically driven, not due to chemical instability or plastic adherence.

Step 4: Time-Course Sampling & Quenching

  • Action: At designated time points ( t=0,5,15,30,45,60 minutes), withdraw 50 µL aliquots and immediately transfer them into a stop plate containing 150 µL of ice-cold Acetonitrile spiked with an analytical Internal Standard (e.g., Terfenadine or Tolbutamide)[5].

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix to protect the LC-MS/MS column.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[5].

  • Data Analysis: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) of the linear regression: t1/2​=0.693/k . Calculate Intrinsic Clearance ( CLint​ ) using the formula:

CLint​(μL/min/mg)=t1/2​0.693​×Protein Concentration (mg/mL)1000​

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Source: asm.
  • Source: semanticscholar.
  • Source: domainex.co.
  • Source: protocols.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 2-Furanpropanoic acid, 5-nitro-

In drug development and chemical synthesis, 2-Furanpropanoic acid, 5-nitro- (CAS 38898-06-5) serves as a critical building block, particularly in the development of bioactive small molecules such as antimicrobials and an...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and chemical synthesis, 2-Furanpropanoic acid, 5-nitro- (CAS 38898-06-5) serves as a critical building block, particularly in the development of bioactive small molecules such as antimicrobials and antineoplastics. However, the presence of the 5-nitrofuran pharmacophore introduces significant operational risks. Nitrofurans are notorious for their genotoxic and mutagenic potential.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides researchers with field-proven, self-validating protocols that explain the causality behind every safety measure, ensuring absolute laboratory safety and environmental compliance.

Section 1: Chemical and Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a safe handling protocol. The toxicity of nitroaromatics stems from their electrophilic nature; in biological systems, the nitro group is reduced into highly reactive hydroxylamine intermediates that covalently bind to DNA, leading to genetic defects[1].

PropertyValue
Chemical Name 2-Furanpropanoic acid, 5-nitro-
Common Synonyms 3-(5-nitrofuran-2-yl)propanoic acid
CAS Number 38898-06-5
Molecular Weight 185.14 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Irritation, Suspected Mutagen/Genotoxin

Section 2: Operational Safety & Handling Procedures

To prevent inhalation and dermal absorption of mutagenic dust, strict engineering controls and personal protective equipment (PPE) must be utilized[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer procedures inside a certified laboratory chemical fume hood[2].

    • Causality: Fume hoods maintain negative pressure, preventing the aerosolization of mutagenic dust into the general laboratory breathing zone.

    • Self-Validation Step: Before opening the chemical container, hold a delicate tissue near the bottom of the fume hood sash; a continuous inward pull physically validates adequate face velocity (target: 80–120 fpm).

  • Personal Protective Equipment (PPE): Don double nitrile gloves, a disposable chemically resistant lab coat, and chemical splash goggles[3].

    • Causality: Nitrile provides superior resistance to organic compounds compared to latex. Double gloving acts as a fail-safe against micro-tears. If handling must temporarily occur outside a hood, a P100/N95 particulate respirator is mandatory to block the inhalation of fine powders[2].

  • Material Transfer: Use anti-static, non-sparking spatulas for weighing.

    • Causality: Static charge can cause fine nitro-powders to aerosolize or adhere to gloves, drastically increasing exposure risk.

  • Immediate Decontamination: After handling, wipe down the balance and fume hood surfaces with a damp paper towel (using water or ethanol).

    • Self-Validation Step: Visually inspect the wiped area under a bright light. 2-Furanpropanoic acid, 5-nitro- has a distinct yellowish hue; the absence of yellow residue validates successful surface decontamination.

Section 3: Emergency Spill Response Workflow

If a spill occurs, immediate containment is required to prevent environmental release and personnel exposure[3]. Never sweep dry mutagenic powders, as this forces hazardous particulates into the air.

Step-by-Step Spill Protocol:

  • Assess & Evacuate: For spills >50g, or if the powder becomes airborne outside a hood, immediately evacuate the area and allow aerosols to settle for 15 minutes[4].

  • PPE Escalation: Responders must wear maximum PPE, including a P100 respirator and heavy-duty nitrile gloves.

  • Wet Containment: Lightly dampen the spilled powder with water using a spray bottle.

    • Causality: Wetting the powder traps the particulates, preventing the generation of inhalable mutagenic dust during the mechanical cleanup process[3].

  • Mechanical Collection: Use a non-sparking scoop to collect the dampened material and transfer it to a hazardous waste container.

  • Chemical Decontamination: Wash the area with soap and water, followed by a 10% bleach solution to chemically degrade residual organics. Collect all liquids using absorbent pads[3].

SpillResponse Start Spill Detected (2-Furanpropanoic acid, 5-nitro-) Assess Assess Volume & Risk (Evacuate if >50g or airborne) Start->Assess PPE Don Maximum PPE (P100 Respirator, Double Nitrile Gloves) Assess->PPE Contain Containment (Dampen with water to prevent dust) PPE->Contain Collect Mechanical Collection (Non-sparking scoop, NO sweeping) Contain->Collect Decon Surface Decontamination (Soap/Water & 10% Bleach) Collect->Decon Waste Transfer to Hazardous Waste (Label as Mutagenic/Genotoxic) Decon->Waste

Fig 1. Step-by-step emergency spill response workflow for mutagenic powders.

Section 4: Proper Disposal Procedures

Because nitroaromatics can leach into groundwater and resist standard biological degradation, disposal via the sanitary sewer or standard landfill is strictly prohibited[1],[4].

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation: Place all contaminated consumables (gloves, paper towels, empty vials) and bulk powder into a High-Density Polyethylene (HDPE) solid waste container lined with a heavy-duty plastic bag.

  • Liquid Waste Segregation: Collect liquid waste (e.g., reaction filtrates) in compatible, clearly labeled solvent carboys.

    • Causality (Critical): Strictly segregate nitro-compounds from strong reducing agents. Mixing nitroaromatics with reducing agents in a waste carboy can trigger a violent exothermic reduction reaction, potentially leading to a pressure rupture or chemical fire.

  • Labeling: Label all containers explicitly with "Hazardous Waste: 2-Furanpropanoic acid, 5-nitro- (Toxic/Mutagenic)"[3].

  • Final Destruction (Incineration): Transfer the waste to a licensed hazardous waste contractor for high-temperature incineration (>1000°C).

    • Causality: High-temperature incineration is the only reliable method to completely cleave the highly stable furan ring and fully oxidize the nitro group into harmless nitrogen oxides (NOx) and carbon dioxide, permanently preventing environmental contamination[1].

    • Self-Validation Step: Review the hazardous waste manifest against your laboratory's chemical inventory log to ensure 100% mass balance accountability before the contractor removes the waste.

DisposalLogic WasteGen Waste Generation (2-Furanpropanoic acid, 5-nitro-) Solid Solid Waste (Powder/Contaminated PPE) WasteGen->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) WasteGen->Liquid SegregateSolid Segregate in High-Density Polyethylene (HDPE) Bins Solid->SegregateSolid SegregateLiquid Segregate in Compatible Solvent Carboys (No Reducers) Liquid->SegregateLiquid Label Labeling: 'Toxic/Mutagenic' EPA Code: Characteristic Waste SegregateSolid->Label SegregateLiquid->Label Incineration High-Temperature Incineration (>1000°C) by Licensed Contractor Label->Incineration

Fig 2. Logical segregation and high-temperature incineration pathway for nitrofuran waste.

References

  • Title: Chemical Emergency Response - Office of Environmental Health and Safety Source: wayne.edu URL: [Link]

  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: epa.gov URL: [Link]

  • Title: Prudent Practices in Laboratory Safety Source: k-state.edu URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.